molecular formula C8H10O B3422313 2,6-Dimethylphenol CAS No. 25134-01-4

2,6-Dimethylphenol

Cat. No.: B3422313
CAS No.: 25134-01-4
M. Wt: 122.16 g/mol
InChI Key: NXXYKOUNUYWIHA-UHFFFAOYSA-N
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Description

2,6-Dimethylphenol (DMP), also known as 2,6-xylenol, is a colorless to white crystalline solid with the molecular formula C8H10O and a melting point of 43-45 °C . It is a vital monomer in polymer science, primarily used in the oxidative coupling synthesis of Poly(2,6-dimethyl-1,4-phenylene ether) (PPE), an engineering thermoplastic valued for its excellent mechanical properties, heat resistance, and chemical stability . The polymerization mechanism, which can involve phenoxy radicals and quinone-ketal intermediates, is a key area of catalytic research . Beyond polymer chemistry, this compound serves as a versatile precursor and intermediate in other research fields. It is used in the synthesis of 2,6-dimethylaniline and can be employed in the development of analytical methods, such as the diazo coupling for pharmaceutical analysis . Industrially, it is produced on a large scale (over 100,000 tons/year) via the catalytic methylation of phenol with methanol . This product is intended for laboratory and research applications only. It is toxic if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . Researchers should handle it with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylphenol
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InChI

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3
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InChI Key

NXXYKOUNUYWIHA-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)C)O
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Molecular Formula

C8H10O
Record name 2,6-DIMETHYLPHENOL
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Related CAS

25134-01-4
Record name 2,6-Xylenol homopolymer
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DSSTOX Substance ID

DTXSID9024063
Record name 2,6-Dimethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

2,6-dimethylphenol is a colorless to off-white crystalline solid with a sweet tarry odor. Odor threshold concentration: 0.4 mg/L. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to off-white solid; [CAMEO] White crystalline powder; [MSDSonline], Solid, Colourless crystalline solid, sweet rooty odour
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Boiling Point

397 °F at 760 mmHg (NTP, 1992), 203 °C (also reported as 201.030 °C), 201.00 to 203.00 °C. @ 760.00 mm Hg
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Flash Point

165 °F (NTP, 1992), 73 °C, 73 °C (closed cup)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, carbon tetrachloride, Very sol in benzene, chloroform, Sol in hot water, In water, 6.05X10+3 mg/l @ 25 °C., 5.1 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 6.05 mg/mL at 25 °C, very soluble (in ethanol)
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Density

1.01 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.27 [mmHg], 0.274 mm Hg @ 25 °C
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Color/Form

LEAVES OR NEEDLES FROM ALCOHOL

CAS No.

576-26-1, 25134-01-4
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Melting Point

120 °F (NTP, 1992), 49 °C (also reported as 45.62 °C), 49 °C
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylphenol (2,6-DMP), also known as 2,6-xylenol, is a pivotal organic compound with the chemical formula (CH₃)₂C₆H₃OH. While a seemingly simple substituted phenol, its unique structural arrangement—featuring two methyl groups ortho to the hydroxyl group—imparts significant steric hindrance that dictates its chemical reactivity and industrial utility. This guide provides a comprehensive technical overview of 2,6-DMP, detailing its core physicochemical properties, spectroscopic signature, industrial synthesis, and key chemical reactions. It serves as a foundational resource for professionals leveraging this molecule in polymer science, pharmaceutical synthesis, and the development of advanced materials.

Molecular Structure and Physicochemical Properties

This compound is an aromatic alcohol consisting of a benzene ring substituted with a hydroxyl (-OH) group and two methyl (-CH₃) groups at the adjacent (ortho) positions 2 and 6.[1] This specific isomeric arrangement is the cornerstone of its chemical identity.

Causality Behind Key Properties:

  • Steric Hindrance: The two bulky methyl groups flanking the hydroxyl group create a sterically hindered environment. This physical obstruction is a dominant factor in its reactivity. It hinders typical phenol reactions at the hydroxyl group, such as etherification with bulky electrophiles, but critically, it favors the C-O coupling required for polymerization.

  • Electronic Effects: The methyl groups are weakly electron-donating, which slightly activates the aromatic ring toward electrophilic substitution. However, the steric hindrance often overrides these electronic effects, directing reactivity pathways.

  • Acidity: As a phenol derivative, 2,6-DMP is a weak acid. The electron-donating methyl groups slightly decrease its acidity compared to unsubstituted phenol, resulting in a pKa of approximately 10.59.[2]

A summary of its core physicochemical properties is presented below for rapid reference.

PropertyValueSource(s)
CAS Number 576-26-1[2][3][4][5][6]
Molecular Formula C₈H₁₀O[2][5][7][8]
Molecular Weight 122.16 g/mol [1][2][5][7]
Appearance White to off-white crystalline solid[1][2][9]
Melting Point 43-48 °C (109-118 °F)[1][2][5][8]
Boiling Point 203 °C (397 °F)[1][2][5][8]
Density ~1.15 g/cm³[2]
pKa 10.59 (at 25°C)[2]
Solubility Slightly soluble in water (~8-10 g/L at 20°C); soluble in alcohol, ether, benzene, chloroform, and alkali solutions.[1][2][9]
Flash Point ~86 °C (187 °F)[8]

Spectroscopic Characterization

For unambiguous identification and quality control, understanding the spectroscopic profile of 2,6-DMP is essential.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is highly characteristic. It typically shows a singlet for the hydroxyl proton (-OH), a singlet for the six protons of the two equivalent methyl groups (-CH₃), and a multiplet pattern for the three protons on the aromatic ring.[10]

  • ¹³C NMR (Carbon NMR): The carbon spectrum will display distinct signals for the four unique carbon environments in the molecule: the methyl carbons, the two aromatic carbons bonded to the methyl groups, the aromatic carbon bonded to the hydroxyl group, and the remaining aromatic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum prominently features a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong absorptions related to C-H stretching of the methyl and aromatic groups appear around 2850-3100 cm⁻¹, and characteristic aromatic C=C stretching bands are observed in the 1450-1600 cm⁻¹ region.[11]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a strong molecular ion (M⁺) peak at m/z = 122, corresponding to the molecular weight of the compound.[12]

Industrial Synthesis and Manufacturing

The primary industrial route to 2,6-DMP is the selective ortho-alkylation of phenol with methanol in the vapor phase.[8][13] This process is conducted at high temperatures over a solid acid catalyst.[8]

Key Process Steps:

  • Feed Preparation: Gaseous phenol and methanol are mixed, often with a carrier gas like nitrogen.[14]

  • Catalytic Reaction: The gas mixture is passed through a reactor (e.g., a fluidized bed reactor) containing a metal oxide catalyst, such as magnesium oxide, cerium oxide, or manganese oxide-based catalysts.[13][15][16]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 350-550 °C).[14][16]

  • Product Separation: The product stream, containing 2,6-DMP, o-cresol, unreacted phenol, and other byproducts, is cooled.

  • Purification: The desired 2,6-DMP is separated and purified from the mixture, usually via fractional distillation.[7][9]

The choice of catalyst is critical for achieving high selectivity towards the 2,6-isomer over other methylated phenols.[16]

Fig. 1: Industrial synthesis workflow for this compound.

Key Reactions and Reactivity

The unique structure of 2,6-DMP governs its reactivity, making it a valuable monomer for high-performance polymers.

Oxidative Coupling Polymerization

The most significant industrial reaction of 2,6-DMP is its oxidative coupling to form poly(p-phenylene oxide) (PPO), also known as polyphenylene ether (PPE).[1][15][17] This polymerization is typically catalyzed by a copper-amine complex in the presence of oxygen.[18][19][20]

The steric hindrance of the ortho-methyl groups prevents unwanted side reactions and directs the polymerization to proceed via C-O coupling, forming a linear polymer chain.[21] PPO is a high-performance thermoplastic renowned for its excellent thermal stability, dimensional strength, and dielectric properties.[1][15]

Fig. 2: Oxidative coupling of 2,6-DMP to form PPO polymer.
Other Reactions

  • Derivatization: It serves as a precursor for other important chemicals. For example, reaction with ammonia can produce 2,6-dimethylaniline, and chlorination yields the antiseptic chloroxylenol.[8]

  • Antioxidant Synthesis: The phenolic moiety makes 2,6-DMP and its derivatives effective antioxidants, used to prevent degradation in plastics, rubbers, and oils.[1][9]

Applications

The applications of 2,6-DMP are diverse and critical to several advanced industries:

  • High-Performance Polymers: Its primary application is as the monomer for PPO (PPE) resins.[1][9][17] These are used in automotive parts, electronics, and industrial machinery due to their high heat resistance and mechanical stability.[1][15]

  • Pharmaceutical Intermediate: It is a key starting material in the synthesis of certain pharmaceuticals.[1][22]

  • Antioxidants and Stabilizers: Used in the production of antioxidants for various materials.[1][9]

  • Disinfectants and Agrochemicals: Serves as an intermediate for disinfectants and in the synthesis of some pesticides and herbicides.[1][17]

  • Other Chemical Synthesis: It acts as a versatile building block for specialty chemicals, dyes, and other resins.[1][22]

Safety and Handling

This compound is classified as a toxic and corrosive substance.[4][23]

  • Hazards: It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[4][23][24] Inhalation may be fatal due to respiratory system damage.[25] It is also toxic to aquatic life with long-lasting effects.[4][24]

  • Personal Protective Equipment (PPE): When handling 2,6-DMP, appropriate PPE is mandatory. This includes chemical-resistant gloves, safety glasses with a face shield, and protective clothing.[23][26] Work should be conducted in a well-ventilated area or under a chemical fume hood.[23][27]

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents, acid chlorides, bases, steel, and copper alloys.[2][25] The container should be tightly closed.[24]

  • Spill Response: In case of a spill, remove all ignition sources. Dampen the solid material with ethanol (60-70%) before transferring to a suitable container for disposal.[25]

Experimental Protocol: Synthesis of a 2,6-DMP Derivative

This protocol describes a representative laboratory-scale reaction, illustrating the use of 2,6-DMP as a nucleophile.

Objective: Synthesis of Ethyl 3-(2,6-dimethylphenoxy)propenoate via a Michael-type addition.

Self-Validation System: The success of the reaction is validated by monitoring the consumption of starting materials via Thin-Layer Chromatography (TLC) and characterization of the final product by ¹H NMR to confirm the formation of the new C-O bond and the presence of the ethyl propiolate moiety.

Materials:

  • This compound (1.5 g, 12.3 mmol)

  • Ethyl propiolate (1.2 mL, 12.6 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (100 mg, 0.9 mmol)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Ethyl acetate

  • 10% Potassium hydroxide (KOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.5 g), DABCO (100 mg), and dichloromethane (2 mL).[28]

  • Stir the mixture magnetically until all solids dissolve.

  • Prepare a solution of ethyl propiolate (1.2 mL) in dichloromethane (3 mL).[28]

  • Slowly add the ethyl propiolate solution dropwise to the reaction mixture over a period of 5-10 minutes.[28]

  • Monitor the reaction progress using TLC (eluent: n-hexane/ethyl acetate). The disappearance of the 2,6-DMP spot and the appearance of a new product spot indicates reaction progression.

  • Once the reaction is complete (typically after several hours at room temperature), dilute the mixture with ethyl acetate (~70 mL).[28]

  • Transfer the solution to a separatory funnel and wash with 10% KOH solution to remove any unreacted phenol, followed by a wash with saturated brine.[28]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[28]

  • Purify the product via column chromatography if necessary.

  • Characterize the final product (Ethyl 3-(2,6-dimethylphenoxy)propenoate) by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Conclusion

This compound is a cornerstone chemical intermediate whose industrial importance is disproportionate to its simple structure. The steric hindrance provided by its ortho-methyl groups is not a limitation but a critical design feature that enables the controlled synthesis of high-performance PPO polymers. A thorough understanding of its properties, synthesis, and reactivity is fundamental for scientists and researchers aiming to innovate in materials science, organic synthesis, and drug development.

References

An In-depth Technical Guide to 2,6-Dimethylphenol (CAS 576-26-1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Phenol

2,6-Dimethylphenol (CAS 576-26-1), also known as 2,6-xylenol, is a substituted phenolic compound of significant industrial and research interest.[1][2] While structurally a simple derivative of phenol, the steric hindrance imposed by the two ortho-methyl groups profoundly influences its reactivity, making it a highly selective and valuable precursor in polymer chemistry and pharmaceutical synthesis.[3] This guide provides a comprehensive overview of its core properties, synthesis, key applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Core Identifiers and Physical Properties

This compound is a colorless to off-white crystalline solid under standard conditions, often characterized by a sweet, tarry, or medicinal odor.[1][3][4][5] Its key identifiers and physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 576-26-1[1][3][6]
Molecular Formula C₈H₁₀O[1][3]
Molecular Weight 122.16 g/mol [1][3][7]
Appearance White to off-white crystalline solid[1][3][8]
Melting Point 43-48 °C (109-118 °F)[2][3][8][9]
Boiling Point ~203 °C (397 °F)[2][3][6]
Density ~1.13 g/cm³[2][6]
Flash Point ~73-86 °C (163-187 °F)[1][2][4][5]
Water Solubility Limited (~1.5 - 6.05 g/L at 25 °C)[1][3][8]
Solubility in Organic Solvents Soluble in ethanol, ether, benzene, and chloroform[3][8]
log Kow (Octanol-Water Partition Coefficient) 2.36[1]
Spectroscopic Signature

Spectroscopic data is critical for the identification and quantification of this compound.

  • ¹H and ¹³C NMR Spectroscopy: The symmetry of the this compound molecule results in a relatively simple NMR spectrum, which is a key feature for its characterization. The proton NMR spectrum typically shows distinct signals for the methyl protons, the aromatic protons, and the hydroxyl proton.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a prominent broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group. Additional characteristic peaks arise from C-H stretching of the methyl and aromatic groups, and C=C stretching within the benzene ring.[10]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound typically shows a strong molecular ion peak (M+) at m/z 122, corresponding to its molecular weight.[11]

Part 2: Synthesis and Key Reactions

Industrial Synthesis: Ortho-Alkylation of Phenol

The primary industrial route to this compound is the selective ortho-alkylation of phenol with methanol.[1][2][12] This gas-phase reaction is conducted at high temperatures (300-450 °C) over a solid-acid catalyst, often a modified metal oxide.[1][12]

The choice of catalyst is crucial for achieving high selectivity for the 2,6-isomer over other potential products like o-cresol and 2,4,6-trimethylphenol. The process often involves a fluidized bed reactor to manage the exothermic nature of the reaction and to ensure efficient contact between the reactants and the catalyst.[12]

Synthesis Phenol Phenol Reactor High Temperature Reactor (300-450 °C) Phenol->Reactor Methanol Methanol Methanol->Reactor Catalyst Solid-Acid Catalyst (e.g., modified metal oxide) Catalyst->Reactor Product This compound Reactor->Product + Byproducts o-cresol, 2,4,6-trimethylphenol, H₂O Reactor->Byproducts

Caption: Industrial synthesis of this compound.

Oxidative Coupling Polymerization: The Gateway to High-Performance Polymers

Arguably the most significant reaction of this compound is its oxidative coupling polymerization to form poly(p-phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE).[3][12] This reaction, often catalyzed by a copper-amine complex, proceeds via the formation of a phenoxy radical, followed by repetitive C-O coupling.[13][14]

The steric hindrance from the two methyl groups prevents unwanted C-C coupling, leading to a linear, high-molecular-weight thermoplastic.[3] PPO is a high-performance engineering plastic known for its excellent thermal stability, dimensional stability, and electrical insulation properties.[3][12]

PPO_Polymerization cluster_reactants Reactants cluster_process Mechanism cluster_products Products DMP n this compound Radical Phenoxy Radical Formation DMP->Radical Catalyst Cu-Amine Complex + O₂ Catalyst->Radical Coupling Repetitive C-O Coupling Radical->Coupling PPO Poly(p-phenylene oxide) (PPO) Coupling->PPO Water 2n H₂O Coupling->Water

Caption: Oxidative coupling polymerization of this compound to PPO.

Part 3: Core Applications in Industry and Research

The unique reactivity of this compound makes it a cornerstone for several advanced materials.

  • Polymer Synthesis: As detailed above, its primary application is as a monomer for PPO production.[3][12] PPO is often blended with other polymers like polystyrene to enhance its processability and is widely used in automotive parts, electronics, and medical devices.[3][12]

  • Pharmaceutical Intermediate: this compound is a critical starting material in the synthesis of various pharmaceuticals. A prominent example is its use in the production of Propofol, a widely used intravenous anesthetic agent.[3] The purity of this compound is paramount in this application to ensure the safety and efficacy of the final drug product.

  • Antioxidants and Stabilizers: Phenolic compounds are known for their antioxidant properties. Derivatives of this compound are synthesized for use as antioxidants and stabilizers in plastics, rubbers, and oils to prevent oxidative degradation.[3][8][12]

  • Other Chemical Synthesis: It also serves as a versatile intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.[3]

Part 4: Analytical Methodologies

Accurate quantification and identification of this compound are essential for quality control and research.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the predominant techniques for the analysis of this compound.

Protocol: Quantification of this compound by Reversed-Phase HPLC

  • System Preparation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is required.

  • Mobile Phase: A typical mobile phase consists of an isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation from other components in the sample matrix.

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter to remove particulate matter.

  • Injection and Detection: A defined volume (e.g., 10-20 µL) of the sample is injected onto the column. Detection is typically performed at a wavelength of around 215 nm, where phenolic compounds exhibit strong absorbance.[1]

  • Quantification: A calibration curve is generated using standards of known this compound concentrations to quantify the amount in the unknown sample.

Part 5: Safety, Toxicology, and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

Toxicological Profile
  • Acute Toxicity: It is classified as toxic if swallowed or in contact with skin.[6][7][15][16] The oral LD50 in rats is approximately 296 mg/kg, and the dermal LD50 in rabbits is 1,000 mg/kg.[7]

  • Corrosivity: It causes severe skin burns and eye damage.[6][7][15] Contact with skin may initially cause white discoloration, followed by redness and burns.[4]

  • Inhalation Hazard: Inhalation can be highly toxic and may cause severe irritation of the respiratory system, potentially leading to chemical pneumonitis and pulmonary edema.[4]

  • Environmental Hazard: this compound is toxic to aquatic life with long-lasting effects.[6][7][15]

Handling and Personal Protective Equipment (PPE)

Workflow: Safe Handling of this compound

Safe_Handling Start Handling this compound Engineering_Controls Work in a well-ventilated area (e.g., chemical fume hood) Start->Engineering_Controls PPE Wear appropriate PPE: - Nitrile or butyl rubber gloves - Chemical safety goggles - Face shield - Lab coat or protective suit Engineering_Controls->PPE Avoidance Avoid: - Inhalation of dust/vapors - Contact with skin and eyes - Ingestion PPE->Avoidance Storage Store in a tightly closed container in a cool, dry, well-ventilated area Avoidance->Storage Disposal Dispose of waste according to local, state, and federal regulations Storage->Disposal End Handling Complete Disposal->End

Caption: Workflow for safe handling of this compound.

First Aid Measures

Immediate action is critical in case of exposure.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing.[4][15] Seek immediate medical attention.[4][7][15]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[7][15] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7][15]

  • Ingestion: Do NOT induce vomiting.[15] Rinse mouth and call a poison control center or doctor immediately.[6][7][15]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][15] Seek immediate medical attention.[6][15]

Conclusion

This compound is a pivotal chemical intermediate whose industrial and scientific value is derived from the unique steric and electronic properties conferred by its ortho-methyl substituents. Its role in the production of high-performance polymers like PPO and as a precursor to essential pharmaceuticals underscores its importance. However, its significant toxicity necessitates strict adherence to safety protocols. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.

References

The Art and Science of Solvation: A Deep Dive into the Solubility of 2,6-Dimethylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 3, 2026 – In a comprehensive technical guide released today, senior application scientists provide a detailed exploration of the solubility of 2,6-dimethylphenol, a critical parameter for researchers, chemists, and professionals in the pharmaceutical and polymer industries. This whitepaper offers an in-depth analysis of the theoretical underpinnings of solubility, practical experimental methodologies, and a curated collection of solubility data in various organic solvents, addressing a crucial knowledge gap in the field.

Introduction: The Significance of this compound and its Solubility

This compound (also known as 2,6-xylenol) is a vital chemical intermediate in the synthesis of a wide array of commercially important products. Its primary application lies in the production of high-performance polymers, most notably poly(p-phenylene oxide) (PPO), a thermoplastic known for its exceptional heat resistance and dimensional stability. Furthermore, it serves as a precursor for antioxidants, pharmaceuticals, and other fine chemicals.[1]

The efficiency of these synthetic processes, as well as the subsequent purification and formulation of the final products, is intrinsically linked to the solubility of this compound in various organic solvents. An understanding of its solvation behavior is paramount for process optimization, solvent selection, and ensuring the desired reaction kinetics and product purity. This guide provides a foundational understanding of these principles for professionals in drug development and chemical synthesis.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid in a liquid is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The well-known principle of "like dissolves like" provides a foundational, albeit simplified, understanding of this complex interplay.

This compound is a moderately polar molecule. The hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor, imparting polarity. However, the presence of the aromatic ring and two methyl groups introduces significant nonpolar character.[2] Consequently, its solubility is highest in solvents that can effectively interact with both its polar and nonpolar regions.

The dissolution process can be conceptualized as a three-step thermodynamic cycle:

  • Lattice Energy: The energy required to overcome the intermolecular forces holding the solid this compound molecules in their crystal lattice.

  • Cavitation Energy: The energy needed to create a void within the solvent large enough to accommodate the solute molecule.

  • Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new solute-solvent interactions.

For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice and cavitation energies.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Weigh evaporating dish D->E F Add filtered solution and evaporate solvent E->F G Weigh dish with residue F->G H Calculate solubility G->H

References

physical and chemical properties of 2,6-xylenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Xylenol

Introduction

2,6-Xylenol, systematically known as 2,6-dimethylphenol (DMP), is an aromatic organic compound that holds significant industrial and research importance.[1][2][3] As one of the six isomers of xylenol, its unique structure, with two methyl groups positioned ortho to the hydroxyl group, governs its distinct reactivity and physical properties.[2][3][4] This guide offers a comprehensive overview of the core physical and chemical characteristics of 2,6-xylenol, providing insights for researchers, scientists, and professionals in drug development and materials science. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and importantly, high-performance polymers.[2][5]

Molecular and Physical Properties

2,6-Xylenol is a colorless to pale yellow crystalline solid at room temperature.[1][2][6] The steric hindrance provided by the two ortho methyl groups influences its molecular interactions, which is reflected in its physical properties.

Molecular Structure

The structure of 2,6-xylenol is fundamental to its chemical behavior. The hydroxyl group imparts acidic properties, while the methyl groups enhance its electron-donating character and provide steric shielding.

Caption: Molecular structure of 2,6-Xylenol (this compound).

Tabulated Physical Data

The following table summarizes the key physical and identifying properties of 2,6-xylenol.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 2,6-DMP, 2-Hydroxy-m-xylene[1][2]
CAS Number 576-26-1[1][7][8]
Molecular Formula C₈H₁₀O[2][7][9]
Molecular Weight 122.16 g/mol [2][8][10]
Appearance Colorless to pale yellow solid, needle-like crystals[1][2][6]
Melting Point 43-45 °C (109-113 °F)[1][10][11]
Boiling Point 203 °C (397 °F) at 760 mmHg[1][10][11]
Density 1.02 - 1.132 g/cm³[1][12]
Vapor Pressure 0.221 mmHg at 25 °C[7][13]
Flash Point 73-86 °C (163.4-187 °F)[1][10][12]
Autoignition Temp. 598 °C (1110 °F)[11][14]
Solubility in Water 6.05 g/L at 25 °C (Slightly soluble)[6][13][15]
Solubility (Other) Soluble in alcohol, ether, chloroform, benzene, and alkali solutions[5][6][16][17]
pKa 10.59[4]

Chemical Properties and Reactivity

The chemical nature of 2,6-xylenol is dominated by the interplay between the acidic hydroxyl group, the activating methyl groups, and the aromatic ring.

Acidity and pKa

Like other phenols, 2,6-xylenol is a weak acid. The electron-donating nature of the two methyl groups increases the electron density on the aromatic ring, making the phenoxide conjugate base less stable compared to the phenoxide ion of phenol itself. This results in 2,6-xylenol being a weaker acid (higher pKa) than unsubstituted phenol (pKa ≈ 9.99).[4][18] The pKa of 2,6-xylenol is approximately 10.59.[4] This property is crucial for its role in base-catalyzed reactions and for its solubility in alkaline solutions.[5][6]

Oxidative Coupling and Polymerization

One of the most significant reactions of 2,6-xylenol is its oxidative coupling to form poly(p-phenylene oxide) (PPO), a high-performance thermoplastic.[3][4] This polymerization is typically catalyzed by a copper-amine complex in the presence of oxygen. The reaction proceeds via the formation of a phenoxy radical, which then couples. The steric hindrance from the ortho-methyl groups prevents ortho-ortho coupling, directing the polymerization to form ether linkages at the para position.[3]

Oxidative_Coupling cluster_start Reactants cluster_intermediate Intermediate cluster_product Product 2_6_Xylenol 2,6-Xylenol Phenoxy_Radical Phenoxy Radical Intermediate 2_6_Xylenol->Phenoxy_Radical Oxidation Catalyst Cu-Amine Catalyst + O₂ Catalyst->Phenoxy_Radical PPO Poly(p-phenylene oxide) (PPO) Phenoxy_Radical->PPO C-O Coupling Polymerization

Caption: Oxidative coupling pathway of 2,6-xylenol to PPO.

This reaction is a cornerstone of industrial polymer chemistry, producing materials with high thermal stability, dimensional stability, and dielectric properties.

Electrophilic Aromatic Substitution

The hydroxyl and methyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution. However, the two ortho positions are blocked by methyl groups, and the para position is the primary site for substitution.

  • Halogenation: Chlorination of 2,6-xylenol can lead to the formation of the antiseptic chloroxylenol (4-chloro-3,5-dimethylphenol), demonstrating a rearrangement, or other chlorinated derivatives depending on the reaction conditions.[1]

  • Other Reactions: 2,6-xylenol can react with ammonia to yield 2,6-dimethylaniline and can undergo acid-catalyzed condensation to produce analogues of bisphenol A.[1]

Experimental Protocol: Spectrophotometric Determination of pKa

Determining the pKa is a fundamental characterization step. The spectrophotometric method is highly effective for phenols as the acidic (ArOH) and basic (ArO⁻) forms exhibit different UV-Vis absorption spectra.[19]

Principle: The Henderson-Hasselbalch equation is utilized in conjunction with Beer's Law. By measuring the absorbance of solutions at different pH values, the ratio of the conjugate base to the acid can be determined, allowing for the calculation of the pKa.[19]

Methodology
  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2,6-xylenol in a suitable solvent mixture (e.g., acetonitrile-water) to ensure solubility.[20]

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa of 2,6-xylenol (e.g., pH 9.5 to 11.5).

    • Prepare a highly acidic solution (e.g., 0.1 M HCl, pH 1) and a highly basic solution (e.g., 0.1 M NaOH, pH 13).

  • Spectrophotometric Measurements:

    • Calibrate the spectrophotometer.

    • Measure the full UV-Vis spectrum of 2,6-xylenol in the highly acidic solution to obtain the spectrum of the pure ArOH form.

    • Measure the full UV-Vis spectrum in the highly basic solution to obtain the spectrum of the pure ArO⁻ form.

    • Identify the wavelength of maximum absorbance difference (λ_max) between the two forms.

  • Data Collection:

    • Prepare a series of samples by adding a small, constant volume of the 2,6-xylenol stock solution to each of the buffer solutions.

    • Measure the absorbance of each buffered sample at the predetermined λ_max.

  • Data Analysis:

    • The pKa is calculated using the following equation, derived from the Henderson-Hasselbalch equation and Beer's Law: pKa = pH + log((A_b - A) / (A - A_a)) Where:

      • pH is the pH of the buffer solution.

      • A is the absorbance of the sample in the buffer.

      • A_a is the absorbance of the fully protonated (acidic) form.

      • A_b is the absorbance of the fully deprotonated (basic) form.

    • A plot of pH versus log((A - A_a) / (A_b - A)) will yield a straight line with a y-intercept equal to the pKa.[19]

This protocol provides a robust and verifiable method for determining the acidity of phenolic compounds.

Safety and Handling

2,6-Xylenol is classified as a hazardous substance.[21]

  • Toxicity: It is toxic if swallowed or in contact with skin.[13][22][23] The oral LD50 in rats is reported as 296 mg/kg.[1][22]

  • Corrosivity: It causes severe skin burns and serious eye damage.[12][13][23]

  • Handling: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, must be worn.[12][13] Work should be conducted in a well-ventilated area or fume hood.

  • Environmental Hazards: It is toxic to aquatic life with long-lasting effects.[13][22] Release to the environment should be avoided.[13]

Always consult the latest Safety Data Sheet (SDS) before handling 2,6-xylenol.[12][22][23][24]

Conclusion

2,6-Xylenol is a versatile chemical building block whose physical and chemical properties are dictated by the unique arrangement of its functional groups. Its moderate acidity, solubility profile, and propensity for controlled oxidative coupling make it an invaluable monomer for the polymer industry and a useful intermediate in fine chemical synthesis. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in research and development.

References

2,6-Dimethylphenol synthesis from phenol and methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Vapor-Phase Synthesis of 2,6-Dimethylphenol from Phenol and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2,6-DMP), a pivotal monomer in the production of high-performance polymers such as polyphenylene oxide (PPO) resins, is a subject of significant industrial and academic interest.[1][2] This technical guide provides a comprehensive overview of the synthesis of 2,6-DMP via the vapor-phase alkylation of phenol with methanol. The document delves into the core reaction mechanisms, explores the landscape of catalytic systems with a focus on metal oxides, and presents a detailed experimental protocol. By elucidating the scientific principles that govern this synthesis, this guide aims to equip researchers and professionals with the knowledge to design, execute, and optimize the production of this compound.

Introduction: The Significance of this compound

This compound, also known as 2,6-xylenol, is a critical building block in the chemical industry.[3] Its primary application lies in the synthesis of PPO, a thermoplastic known for its exceptional heat resistance, dimensional stability, and dielectric properties.[1] Beyond polymers, 2,6-DMP and its derivatives find use in the manufacturing of antioxidants, agrochemicals, and other fine chemicals.[1][4] The industrial demand for high-purity 2,6-DMP necessitates efficient and selective synthesis routes, with the direct methylation of phenol using methanol being the most prominent method.[3][5]

Unraveling the Reaction Mechanism: A Tale of Selectivity

The synthesis of this compound from phenol and methanol is a catalytic process carried out in the vapor phase.[5][6] The reaction proceeds sequentially, with the initial methylation of phenol yielding o-cresol, which is then further methylated to 2,6-DMP.[1][6]

Reaction_Pathway Phenol Phenol oCresol o-Cresol Phenol->oCresol Catalyst Methanol1 + Methanol DMP This compound oCresol->DMP Catalyst Methanol2 + Methanol

Caption: Sequential methylation of phenol to this compound.

A key challenge and area of extensive research is achieving high ortho-selectivity, minimizing the formation of para- and meta-isomers, as well as O-methylated products like anisole.[7][8] Several mechanistic pathways have been proposed to explain the high ortho-selectivity observed with specific catalysts:

  • Langmuir-Hinshelwood Bimolecular Mechanism: This model posits that phenol adsorbs perpendicularly onto a Lewis acid site on the catalyst surface, while methanol adsorbs on an adjacent basic site.[6] This orientation favors the attack of the activated methyl group at the sterically accessible ortho-positions of the phenol ring.[6]

  • Cascade Mechanism via Formaldehyde: An alternative mechanism suggests that methanol first undergoes dehydrogenation on the catalyst surface to form formaldehyde.[9][10] The highly reactive formaldehyde then reacts with the adsorbed phenolate species to form a salicylic alcohol intermediate, which is subsequently converted to o-cresol.[9][10]

  • Role of the Phenolic Hydroxyl Group: In non-catalytic supercritical methanol, the phenolic hydroxyl group itself can act as an acid catalyst, protonating methanol to form a methyl cation that preferentially attacks the adjacent ortho-position.[7] While this specific mechanism is for a non-catalytic system, it highlights the intrinsic reactivity of the phenol molecule.

The choice of catalyst plays a paramount role in dictating which mechanistic pathway is favored and, consequently, the selectivity of the reaction.

Catalyst Selection: The Heart of the Synthesis

A wide array of solid catalysts has been investigated for the vapor-phase methylation of phenol, with metal oxides being the most extensively studied and commercially viable.[8] The acidic and basic properties of the catalyst are critical determinants of both activity and selectivity.[11]

Catalyst SystemTypical Operating Temperature (°C)Key CharacteristicsSelectivity towards 2,6-DMPReference
Iron-Chromium Mixed Oxides 310 - 380High activity and stability; can be used in a fluidized bed.High, with o-cresol as a significant intermediate.[12]
Magnesium Oxide (MgO) 475 - 600High ortho-selectivity; basic nature favors C-alkylation.Excellent, with minimal side reactions.[13]
Ni-Mn Ferrospinels ~325High total ortho-selectivity (o-cresol + 2,6-DMP).Good, with selectivity influenced by the Ni/Mn ratio.[6]
Iron-Magnesium Oxides Not specifiedAddition of MgO to iron oxide increases basicity and ortho-selectivity.High[11]
Zeolites 320 - 450Shape selectivity can influence product distribution; prone to deactivation.Variable, often favoring a mixture of isomers.[14]

Expert Insight: The bifunctional nature of many metal oxide catalysts, possessing both acidic and basic sites, is crucial for their success. Lewis acid sites are believed to be responsible for the adsorption of phenol, while basic sites activate methanol.[6] The balance between these sites can be tuned by creating mixed metal oxides or by doping with other metals to optimize the catalyst's performance for high 2,6-DMP yield.

Experimental Protocol: A Step-by-Step Guide

This section outlines a generalized experimental procedure for the vapor-phase synthesis of this compound in a fixed-bed reactor.

4.1. Materials and Equipment

  • Reactants: Phenol (≥99%), Methanol (≥99.5%)

  • Catalyst: e.g., Iron-chromium mixed oxide

  • Gases: High-purity nitrogen (for inert atmosphere)

  • Equipment:

    • Fixed-bed reactor (quartz or stainless steel)

    • Tube furnace with temperature controller

    • Liquid feed pump

    • Vaporizer

    • Condenser

    • Product collection system

    • Gas chromatograph (GC) for product analysis

4.2. Experimental Workflow

Experimental_Workflow cluster_prep System Preparation cluster_reaction Reaction cluster_collection Product Collection & Analysis Catalyst_Loading 1. Load Catalyst into Reactor Leak_Test 2. Assemble System & Leak Test Catalyst_Loading->Leak_Test Purge 3. Purge with Nitrogen Leak_Test->Purge Heat_Reactor 4. Heat Reactor to Operating Temperature Purge->Heat_Reactor Start_Feed 5. Introduce Reactant Feed (Phenol + Methanol) Heat_Reactor->Start_Feed Maintain_Conditions 6. Maintain Stable Temperature and Flow Rate Start_Feed->Maintain_Conditions Condense 7. Condense Product Stream Maintain_Conditions->Condense Collect 8. Collect Liquid Product Condense->Collect Analyze 9. Analyze Product by GC Collect->Analyze

Caption: Workflow for the synthesis of this compound.

4.3. Detailed Procedure

  • Catalyst Loading: A specific amount of the chosen catalyst is packed into the center of the fixed-bed reactor, secured by quartz wool plugs.

  • System Preparation: The reactor is placed inside the tube furnace, and all connections are secured. The system is then pressurized with nitrogen to check for leaks.

  • Inerting the System: The system is purged with nitrogen for a sufficient period to remove any residual air and moisture.

  • Heating: The tube furnace is heated to the desired reaction temperature (e.g., 350-400 °C) under a continuous nitrogen flow.[12]

  • Reactant Feed: A premixed solution of phenol and methanol, often with a specific molar ratio (e.g., 1:5 to 1:8 phenol:methanol), is introduced into the vaporizer via a liquid pump.[12] Water may also be included in the feed to help maintain catalyst activity.[12]

  • Reaction: The vaporized reactants are passed through the heated catalyst bed. The weight hourly space velocity (WHSV) should be carefully controlled to ensure optimal conversion and selectivity.

  • Product Collection: The gaseous product stream exiting the reactor is passed through a condenser to liquefy the products, which are then collected in a cooled trap.

  • Analysis: The collected liquid product is analyzed by gas chromatography (GC) to determine the conversion of phenol and the selectivity for this compound, o-cresol, and other byproducts.

4.4. Purification

The crude product is typically purified by fractional distillation (rectification) to separate this compound from unreacted phenol, o-cresol, and other isomers, yielding a product with a purity of over 99%.[2][5] Crystallization from a suitable solvent system, such as a water/diol mixture, can also be an effective purification method.[15]

Safety Considerations

The synthesis of this compound involves hazardous materials and conditions that necessitate strict safety protocols.

  • Phenol: Highly toxic and corrosive. It can be fatal if swallowed, inhaled, or absorbed through the skin and causes severe burns.[16][17][18]

  • Methanol: Toxic and flammable. It can be fatal or cause blindness if swallowed and is harmful if inhaled or absorbed through the skin.[16][17][19]

  • High Temperatures and Pressures: The reaction is carried out at elevated temperatures, and the system may be under pressure, posing risks of burns and explosions.

Mandatory Precautions:

  • All manipulations should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

  • Ensure the experimental setup is equipped with pressure relief systems.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[16][17][18][19]

Conclusion

The vapor-phase synthesis of this compound from phenol and methanol is a well-established and industrially vital process. The key to a successful synthesis lies in the rational selection of a catalyst that promotes high ortho-selectivity and the precise control of reaction parameters. Metal oxide catalysts, particularly those with tailored acidic and basic properties, have proven to be highly effective. This guide has provided a foundational understanding of the reaction mechanisms, catalyst systems, and a practical experimental framework. For researchers and professionals in the field, a deep appreciation of these principles is essential for the innovation of more efficient and sustainable routes to this important chemical intermediate.

References

The Pivotal Role of 2,6-Dimethylphenol in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

2,6-Dimethylphenol (DMP), a seemingly unassuming aromatic compound, serves as a critical cornerstone in the synthesis of high-performance polymers, most notably poly(p-phenylene oxide) (PPO), also known as poly(p-phenylene ether) (PPE). This guide provides an in-depth exploration of the multifaceted role of this compound in polymer chemistry. We will delve into the intricacies of its polymerization, the exceptional properties of the resulting polymers, and their wide-ranging applications across various industries. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a comprehensive understanding of this vital monomer.

Introduction: The Significance of a Symmetrical Phenol

This compound, a derivative of phenol with methyl groups at the 2 and 6 positions, possesses a unique symmetrical structure and a reactive hydroxyl group that make it exceptionally suitable for polymerization.[1] This specific arrangement facilitates efficient and controlled polymerization processes, leading to the formation of high-molecular-weight polymers with desirable and predictable properties.[1] The primary application driving the demand for this compound is its function as the key monomer in the production of polyphenylene ether (PPE) resins.[2] These high-performance engineering thermoplastics are highly valued for their outstanding thermal stability, mechanical strength, and electrical insulating properties.[1][3]

The Core of Polymer Synthesis: Oxidative Coupling Polymerization

The transformation of this compound into the high-performance polymer PPO is primarily achieved through a process known as oxidative coupling polymerization. This reaction, discovered by Allan Hay in 1959, represented a significant advancement in polymer synthesis.[4]

Mechanism of Oxidative Coupling

The oxidative coupling of this compound is a complex process that has been the subject of extensive research. The generally accepted mechanism involves the use of a copper-amine complex catalyst and molecular oxygen as the oxidant.[5][6]

The key steps of the polymerization can be summarized as follows:

  • Oxidation of the Phenol: The copper(I)-amine catalyst facilitates the oxidation of the this compound monomer to a phenoxy radical.

  • Radical Coupling: These phenoxy radicals then undergo coupling. This can occur in two primary ways:

    • C-O Coupling: The oxygen atom of one radical attacks the para-carbon of another, leading to the formation of a dimer and the desired ether linkage. This is the propagation step that builds the polymer chain.[7][8]

    • C-C Coupling: Two radicals can also couple at their para-carbon atoms, resulting in the formation of an undesired side-product, 3,3',5,5'-tetramethyl-4,4'-diphenoquinone (DPQ).[7][9] The formation of DPQ is generally minimized to ensure the production of a high-quality linear polymer.[10]

  • Rearrangement and Chain Growth: The initial C-O coupled dimer can be further oxidized and coupled with other monomers or oligomers, leading to the growth of the PPO polymer chain.

Recent studies have also explored metal-free catalytic systems for the oxidative polymerization of this compound, aiming to produce polymers with even higher purity and superior dielectric properties.[11]

Figure 1: Simplified workflow of the oxidative coupling polymerization of this compound.

Poly(p-phenylene oxide): A Polymer of Distinction

The polymer resulting from the polymerization of this compound, poly(p-phenylene oxide), is a high-performance, amorphous thermoplastic.[4][5] It is rarely used in its pure form due to processing difficulties stemming from its high melting point and poor melt viscosity.[4][12]

Key Properties of PPO

PPO exhibits a unique and highly desirable combination of properties:

  • High Thermal Stability: It possesses a high glass transition temperature (Tg) of around 215°C, allowing it to maintain its structural integrity at elevated temperatures.[4][5]

  • Excellent Dimensional Stability: PPO has low moisture absorption and a low coefficient of thermal expansion, contributing to its exceptional dimensional stability.[13][14]

  • Good Electrical Insulation Properties: It is an excellent electrical insulator, making it suitable for a wide range of electrical and electronic applications.[15][16]

  • Chemical Resistance: PPO demonstrates good resistance to water, acids, and bases.[15][17] However, it has poor resistance to aromatic hydrocarbons and halogenated solvents.[17]

  • Mechanical Strength: It has high impact resistance and good tensile strength.[5][15]

The Necessity of Blending: Overcoming Processing Challenges

The primary challenge with pure PPO is its difficult processability. To address this, PPO is most commonly blended with other polymers, particularly polystyrene (PS) and high-impact polystyrene (HIPS).[4][12][17] These blends, commercially known as Noryl™, offer several advantages:

  • Improved Processability: The addition of polystyrene significantly improves the melt flow characteristics of PPO, making it easier to process via injection molding and extrusion.[12][18]

  • Cost-Effectiveness: Blending with the less expensive polystyrene reduces the overall cost of the material.[19]

  • Tunable Properties: The ratio of PPO to polystyrene can be adjusted to tailor the properties of the blend, such as the glass transition temperature, to meet the requirements of specific applications.[4][18]

PPO can also be blended with other polymers like polyamide (PA) and polybutylene terephthalate (PBT) to achieve specific performance characteristics, although these blends may require compatibilizers due to the inherent immiscibility of the components.[19]

Applications: Where this compound-Derived Polymers Shine

The exceptional properties of PPO and its blends make them indispensable in a variety of demanding applications across numerous industries.

IndustryApplication ExamplesKey Properties Utilized
Automotive Instrument panels, wheel covers, electrical connectors, battery housings for electric vehicles.[15][16]High heat resistance, dimensional stability, electrical insulation.[20]
Electrical & Electronics Housings for computers and televisions, connectors, circuit breakers, insulators.[16][17]Excellent electrical insulation, dimensional stability, flame retardancy.[21]
Household Appliances Components for dishwashers, coffee machines, and water pumps.[13]High temperature and moisture resistance, chemical resistance.[13]
Industrial Pump housings, impellers, valves, and other fluid handling components.[14][22]Hydrolytic stability, chemical resistance, mechanical strength.
Medical Sterilizable instruments and devices.[4]High heat resistance, ability to withstand sterilization processes.
Telecommunications Components requiring low dielectric constant and loss for high-frequency applications.[9]Excellent dielectric properties.

Experimental Protocol: Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide)

This section provides a generalized, step-by-step methodology for the laboratory-scale synthesis of PPO via oxidative coupling polymerization.

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a properly equipped laboratory with all necessary safety precautions.

Materials and Reagents
  • This compound (DMP)

  • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)

  • N-Butyldimethylamine (DMBA) or Pyridine as the amine ligand

  • Toluene or another suitable organic solvent

  • Methanol

  • 0.7 M Ethylenediaminetetraacetic acid (EDTA) solution

  • 0.3 M Oxalic acid solution

  • Oxygen gas

Experimental Procedure
  • Catalyst Preparation: In a reaction vessel equipped with a magnetic stirrer, gas inlet, and reflux condenser, dissolve the copper(I) salt and the amine ligand in a portion of the organic solvent under an inert atmosphere.

  • Monomer Addition: Add the this compound to the catalyst solution.

  • Polymerization: Begin bubbling oxygen gas through the reaction mixture while maintaining a constant temperature (e.g., 50°C). The solution will become increasingly viscous as the polymerization proceeds.[23]

  • Reaction Quenching: After the desired reaction time (e.g., 6 hours), stop the oxygen flow and quench the reaction by adding the EDTA solution. Heat the mixture (e.g., to 70°C for 1.5 hours) to ensure the complete chelation of the copper catalyst.[23]

  • Purification:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with the oxalic acid solution to remove any remaining catalyst.

    • Precipitate the polymer by slowly adding the organic solution to a large volume of methanol with vigorous stirring.

  • Isolation and Drying:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol.

    • Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80°C) until a constant weight is achieved.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup and Purification cluster_final Final Product Catalyst_Prep 1. Prepare Cu(I)-Amine Catalyst Solution Monomer_Add 2. Add this compound Catalyst_Prep->Monomer_Add Polymerization 3. Bubble O₂ through mixture at constant temperature Monomer_Add->Polymerization Quenching 4. Quench with EDTA solution Polymerization->Quenching Purification 5. Wash with Oxalic Acid Quenching->Purification Precipitation 6. Precipitate polymer in Methanol Purification->Precipitation Isolation 7. Filter and wash polymer Precipitation->Isolation Drying 8. Dry under vacuum Isolation->Drying PPO_Product Pure PPO Polymer Drying->PPO_Product

Figure 2: Step-by-step workflow for the laboratory synthesis of PPO.

Future Outlook and Conclusion

The demand for high-performance materials continues to grow, driven by advancements in the automotive, electronics, and telecommunications industries.[20][21] As a key precursor to PPO, this compound will remain a critical component in the production of these advanced polymers. Future research may focus on developing more sustainable and efficient catalytic systems for its polymerization, as well as exploring novel blends and composites to further enhance the properties of PPO-based materials.

References

A Comprehensive Technical Guide to the Biological Significance of 2,6-Dimethylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 2,6-dimethylphenol (2,6-DMP) scaffold, characterized by a phenolic hydroxyl group sterically hindered by two ortho-positioned methyl groups, serves as a foundational structure for a diverse range of biologically active molecules.[1][2] This unique arrangement governs its chemical reactivity and is central to its utility as both a therapeutic agent and a critical intermediate in pharmaceutical synthesis.[2] This technical guide provides an in-depth analysis of the multifaceted biological significance of 2,6-DMP derivatives, elucidating their mechanisms of action as potent antioxidants, anti-inflammatory agents, neuroprotective compounds, and emerging anticancer therapeutics. We will explore the key signaling pathways modulated by these compounds, provide detailed experimental protocols for their evaluation, and discuss their established role in drug development, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Physicochemical Foundation of 2,6-DMP's Bioactivity

Core Structure and Mechanistic Implications

The biological activities of this compound and its derivatives are intrinsically linked to their chemical structure. The core moiety consists of a benzene ring substituted with a hydroxyl (-OH) group and two methyl (-CH₃) groups at the ortho positions (positions 2 and 6).[2] This specific arrangement has two profound consequences:

  • Electron-Donating Effects: The methyl groups are electron-donating, which increases the electron density on the aromatic ring and the oxygen atom of the hydroxyl group. This effect facilitates the donation of the hydrogen atom from the hydroxyl group, a key step in its primary antioxidant mechanism.[1]

  • Steric Hindrance: The presence of two bulky methyl groups flanking the hydroxyl group creates significant steric hindrance.[1] This physical barrier influences the accessibility of the hydroxyl hydrogen, modulating its reactivity and enhancing the stability of the resulting phenoxyl radical once the hydrogen is donated.[1]

The Primary Antioxidant Mechanism: Radical Scavenging

The most fundamental biological property of phenolic compounds is their ability to function as antioxidants by neutralizing harmful free radicals.[1] This process occurs via a Hydrogen Atom Transfer (HAT) mechanism. The phenolic compound donates its hydroxyl hydrogen to a free radical (R•), effectively neutralizing it. This generates a phenoxyl radical, which, in the case of 2,6-DMP derivatives, is significantly stabilized by the delocalization of the unpaired electron across the aromatic ring.[1] The steric hindrance provided by the ortho-methyl groups further stabilizes this radical, preventing it from propagating radical chain reactions.

G cluster_0 Radical Scavenging by this compound Phenol 2,6-DMP Derivative (Ar-OH) Phenoxyl Stabilized Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl H• Donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• Acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism of 2,6-DMP derivatives.

Potent Antioxidant and Cytoprotective Mechanisms

Beyond direct radical scavenging, 2,6-DMP derivatives protect cells from oxidative stress by modulating endogenous defense pathways.

Upregulation of Cellular Defenses: The Nrf2 Pathway

A key mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is held inactive in the cytoplasm by its repressor, Keap1. In the presence of oxidative stress or activators like phenolic compounds, Nrf2 dissociates from Keap1 and moves into the nucleus. There, it binds to the Antioxidant Response Element (ARE) on DNA, triggering the transcription of a suite of protective genes, including those for antioxidant and detoxification enzymes.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Oxidative Stress (or 2,6-DMP Derivative) Keap1_Nrf2 Keap1-Nrf2 Complex Inducer->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Enzymes Protective Enzymes (e.g., HO-1, NQO1) Transcription->Enzymes G cluster_0 Anticancer Experimental Workflow cluster_1 Assess Cellular Fate Start Culture Cancer Cells (e.g., U2OS, HeLa) Treat Treat with 2,6-DMP Derivative Start->Treat Viability Cell Viability Assay (MTT) Treat->Viability Apoptosis Apoptosis Assay (Annexin V) Treat->Apoptosis Migration Migration Assay (Scratch Test) Treat->Migration

References

The Environmental Trajectory of 2,6-Dimethylphenol: A Technical Guide to its Fate and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethylphenol (2,6-DMP), a significant industrial chemical and a monomer for polymers like polyphenylene oxide, is increasingly detected in the environment.[1][2] Its presence in industrial wastewater and subsequent environmental compartments raises concerns due to its potential toxicity to aquatic organisms.[1][2] This technical guide provides an in-depth analysis of the environmental fate and degradation of 2,6-DMP, offering a comprehensive resource for researchers, environmental scientists, and professionals in drug development and chemical safety. We will explore the intricate interplay of its physicochemical properties with abiotic and biotic degradation mechanisms, detail robust experimental protocols for its study, and present a holistic view of its environmental risk profile.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution and ultimate fate of any chemical are fundamentally governed by its physicochemical properties. For 2,6-DMP, these properties dictate its partitioning between air, water, soil, and biota.

PropertyValueImplication for Environmental FateSource
Molecular Formula C₈H₁₀OBasic structural information.[3]
Molar Mass 122.167 g·mol⁻¹Influences diffusion and volatility.[3]
Appearance Colorless to off-white crystalline solidSolid state at room temperature affects its dissolution and transport.[4][5]
Melting Point 43-45 °CRelevant for its physical state under different environmental temperatures.[3]
Boiling Point 203 °CLow volatility, suggesting it will predominantly reside in soil and water.[3]
Water Solubility 6.05 x 10³ mg/L at 25 °CModerate solubility in water allows for its transport in aquatic systems.[4]
Vapor Pressure 0.1 mmHg at 25 °CLow volatility, indicating that volatilization is not a major dissipation pathway.[4]
Log Kow (Octanol-Water Partition Coefficient) 2.36Moderate lipophilicity suggests a potential for bioaccumulation in organisms.[4]
Henry's Law Constant 6.7 x 10⁻⁶ atm-m³/mol at 25 °CLow value further confirms that volatilization from water is not a significant process.[4]

The moderate water solubility and Log Kow value are particularly noteworthy. They indicate that 2,6-DMP will be mobile in aquatic environments and has the potential to partition into the fatty tissues of organisms, raising concerns about its bioaccumulation potential. Its low vapor pressure and Henry's Law constant suggest that atmospheric transport is a minor pathway for this compound.

Abiotic Degradation: The Role of Light and Atmospheric Chemistry

Abiotic degradation processes, which are non-biological, play a crucial role in the initial transformation of 2,6-DMP in the environment.

Photolysis

Direct photolysis, the breakdown of a molecule by direct absorption of light, is a potential degradation pathway for 2,6-DMP. It has an absorption band at 268 nm in water, with a shoulder that may extend to wavelengths greater than 290 nm, which is the environmentally relevant part of the solar spectrum.[4] This makes it a candidate for direct photochemical degradation.[4]

Indirect photolysis, mediated by photochemically produced reactive species, is also a significant factor. In the atmosphere, 2,6-DMP is expected to react with photochemically-produced hydroxyl radicals.[4] The rate constant for this vapor-phase reaction has been determined to be 6.60 x 10⁻¹¹ cm³/molecule-sec at 25 °C, which corresponds to an atmospheric half-life of about 5.8 hours.[4] In urban areas, night-time degradation can occur rapidly through reaction with atmospheric nitrate radicals, with reaction rates for phenolic compounds being approximately 250 times faster than with hydroxyl radicals.[4] In aquatic environments, peroxy radicals present in humic waters can react with phenols, leading to half-lives that can be measured in hours.[4]

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. This compound is not expected to undergo hydrolysis in the environment because it lacks hydrolyzable functional groups.[4]

Biotic Degradation: The Microbial Engine of Remediation

Biodegradation by microorganisms is the primary mechanism for the complete removal of 2,6-DMP from the environment. Several bacterial strains have been identified that can utilize 2,6-DMP as a sole source of carbon and energy.

Key Microorganisms and Metabolic Pathways

A notable example is Mycobacterium neoaurum B5-4, which has been shown to efficiently degrade 2,6-DMP at concentrations ranging from 1 to 500 mg/L.[1][2] The proposed metabolic pathway in this bacterium involves a series of enzymatic reactions:

  • Hydroxylation: The degradation is initiated by two consecutive hydroxylations. The first, at the para-position (C-4), converts 2,6-DMP to 2,6-dimethylhydroquinone.[2] This is followed by a second hydroxylation to form 2,6-dimethyl-3-hydroxy-hydroquinone.[2] The enzyme system responsible for the initial hydroxylation has been identified as a two-component flavin-dependent monooxygenase, MpdAB.[6]

  • Ring Cleavage: The aromatic ring of 2,6-dimethyl-3-hydroxy-hydroquinone is then subjected to ortho-cleavage, yielding 2,4-dimethyl-3-hydroxymuconic acid.[2]

  • Further Metabolism: This intermediate is further transformed to citraconate and subsequently enters the tricarboxylic acid (TCA) cycle, leading to complete mineralization.[2]

The following diagram illustrates the proposed metabolic pathway for the biodegradation of 2,6-DMP by Mycobacterium neoaurum B5-4.

Biodegradation_Pathway cluster_main Biodegradation of this compound DMP This compound DMHQ 2,6-Dimethylhydroquinone DMP->DMHQ Hydroxylation (MpdAB) DMHHQ 2,6-Dimethyl-3-hydroxy-hydroquinone DMHQ->DMHHQ Hydroxylation DMHMA 2,4-Dimethyl-3-hydroxymuconic acid DMHHQ->DMHMA Ortho Ring Cleavage Citraconate Citraconate DMHMA->Citraconate TCA TCA Cycle Citraconate->TCA

Proposed metabolic pathway of 2,6-DMP in M. neoaurum B5-4.
Anaerobic Degradation

The anaerobic biodegradation of 2,6-DMP is less well-understood and appears to be more limited. Some studies have reported no significant degradation under anaerobic conditions, while others have observed slow degradation to methane and carbon dioxide in the presence of sewage sludge.[4] This variability suggests that the potential for anaerobic degradation is highly dependent on the specific environmental conditions and microbial communities present.

Experimental Protocols for Studying Degradation

To accurately assess the environmental fate of 2,6-DMP, robust and reproducible experimental protocols are essential. The following outlines a self-validating workflow for investigating its biodegradation.

Enrichment and Isolation of 2,6-DMP Degrading Microorganisms

Objective: To isolate pure cultures of microorganisms capable of degrading 2,6-DMP from a contaminated environmental sample.

Methodology:

  • Sample Collection: Collect soil or water samples from a site with a history of industrial contamination.

  • Enrichment Culture:

    • Prepare a mineral salts medium (MSM) with 2,6-DMP as the sole carbon source (e.g., 100 mg/L).

    • Inoculate the MSM with the environmental sample.

    • Incubate at a controlled temperature (e.g., 30°C) with shaking.

    • Periodically transfer an aliquot of the culture to fresh MSM to enrich for 2,6-DMP degraders.

  • Isolation:

    • After several successful enrichment cycles (indicated by turbidity and disappearance of 2,6-DMP), plate serial dilutions of the culture onto MSM agar plates containing 2,6-DMP.

    • Incubate the plates until distinct colonies appear.

    • Isolate individual colonies and re-streak onto fresh plates to ensure purity.

  • Verification:

    • Confirm the degrading ability of the pure isolates by inoculating them into liquid MSM with 2,6-DMP and monitoring its disappearance over time using analytical methods.

Experimental_Workflow cluster_workflow Isolation of 2,6-DMP Degraders Sample Environmental Sample (Soil/Water) Enrichment Enrichment Culture (MSM + 2,6-DMP) Sample->Enrichment Isolation Isolation on Agar Plates Enrichment->Isolation Serial Dilution PureCulture Pure Culture Isolation->PureCulture Verification Degradation Assay PureCulture->Verification

Experimental workflow for isolating 2,6-DMP degrading microorganisms.

Analytical Methodologies for Detection and Quantification

Accurate monitoring of 2,6-DMP and its degradation products is critical for fate and transport studies.

Analytical TechniquePrincipleApplicationSource
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase, with UV or fluorescence detection.Quantification of 2,6-DMP and its polar metabolites in aqueous samples.[1][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based identification and quantification.Identification and quantification of 2,6-DMP and its volatile metabolites in various matrices.[8]
Electrochemical Sensors Measurement of the current generated by the oxidation or reduction of 2,6-DMP at a modified electrode surface.Rapid and sensitive detection of 2,6-DMP in water samples.[9]
Spectrofluorometry Measurement of fluorescence emitted by 2,6-DMP or its derivatives upon excitation with UV light.Sensitive determination of 2,6-DMP, especially after photochemical reactions.[7][10]

Ecotoxicity and Environmental Risk

This compound is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[11][12] It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[12][13] Toxicity bioassays using zebrafish have indicated that 2,6-DMP is toxic, but that its toxicity can be effectively eliminated through microbial degradation.[2] The US Environmental Protection Agency (EPA) has listed 2,6-DMP as a priority pollutant due to its potential harm to aquatic life.[1]

Conclusion

The environmental fate of this compound is a complex interplay of its physicochemical properties and various degradation processes. While abiotic degradation can initiate its transformation, microbial biodegradation, particularly through aerobic pathways involving hydroxylation and ring cleavage, is the key to its complete removal from the environment. Understanding these mechanisms is crucial for developing effective bioremediation strategies for contaminated sites. Continued research into the diversity of 2,6-DMP degrading microorganisms and the enzymatic pathways involved will further enhance our ability to predict its environmental behavior and mitigate its potential risks.

References

The Cornerstone of High-Performance Polymers and Specialty Chemicals: A Technical Guide to the History, Synthesis, and Applications of 2,6-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of industrial organic chemistry, 2,6-Dimethylphenol (also known as 2,6-xylenol) stands as a pivotal intermediate, underpinning the production of high-performance materials and a range of specialty chemicals. Its unique molecular architecture, featuring a hydroxyl group flanked by two methyl groups in the ortho positions, dictates its reactivity and has paved the way for significant advancements in polymer science and synthetic chemistry.[1][2] This guide offers a comprehensive exploration of the history, synthesis, and multifaceted applications of this compound, providing researchers and professionals with a detailed understanding of this critical compound.

I. A Historical Perspective: The Genesis of a High-Performance Monomer

The story of this compound is intrinsically linked to the development of polyphenylene oxide (PPO), a high-performance thermoplastic. In 1956, Allan S. Hay, a chemist at General Electric, made the serendipitous discovery that this compound could undergo oxidative coupling to form a high molecular weight linear polymer.[3] This breakthrough, which occurred when this compound was dissolved in a pyridine solution with cuprous chloride and exposed to oxygen, led to the commercialization of PPO under the trade name Noryl® in the early 1960s.[3][4] This discovery was a landmark in polymer chemistry, as PPO exhibited exceptional thermal stability, mechanical strength, and electrical insulating properties.[5] The subsequent demand for PPO spurred the development of efficient and large-scale manufacturing processes for its monomer, this compound.[6]

II. The Synthesis of this compound: A Journey of Process Optimization

The industrial production of this compound has evolved significantly, with a primary focus on achieving high selectivity and yield. While it can be obtained from coal tar oil, the predominant and most economically viable method is the ortho-alkylation of phenol with methanol.[6][7]

A. Ortho-Alkylation of Phenol with Methanol

This process involves the vapor-phase reaction of phenol and methanol at elevated temperatures over a solid acid catalyst.[6] The reaction proceeds in a stepwise manner, first forming o-cresol as an intermediate, which is then further methylated to yield this compound.[8][9]

Reaction Scheme:

C₆H₅OH + CH₃OH → CH₃C₆H₄OH + H₂O (Phenol) + (Methanol) → (o-Cresol) + (Water)

CH₃C₆H₄OH + CH₃OH → (CH₃)₂C₆H₃OH + H₂O (o-Cresol) + (Methanol) → (this compound) + (Water)

The overall reaction is: C₆H₅OH + 2CH₃OH → (CH₃)₂C₆H₃OH + 2H₂O[6]

Catalysts and Reaction Conditions:

The choice of catalyst is critical for achieving high ortho-selectivity and minimizing the formation of other isomers (m-cresol, p-cresol, and other xylenols) and byproducts. A variety of catalysts have been investigated, including metal oxides, spinels, phosphates, and zeolites.[10][11] Iron-chromium mixed oxide catalysts have shown particular promise in fluidized-bed reactors.[12]

Key process parameters that are optimized to maximize the yield of this compound include:

  • Temperature: Typically in the range of 300-500 °C.[12]

  • Methanol to Phenol Molar Ratio: A higher ratio favors the formation of the di-substituted product.[8]

  • Space Velocity: The rate at which the reactants are passed over the catalyst.[8]

The mechanism of vapor-phase alkylation is complex and is believed to involve the perpendicular adsorption of phenol onto the catalyst surface, which favors ortho-substitution.[8] More recent studies suggest a cascade mechanism involving the in-situ formation of formaldehyde from methanol, which then reacts with adsorbed phenolate to form a salicylic alcohol intermediate.[10][13]

Experimental Protocol: Vapor-Phase Methylation of Phenol

This protocol provides a generalized procedure for the laboratory-scale synthesis of this compound via vapor-phase methylation of phenol.

1. Catalyst Preparation:

  • Prepare an iron-chromium mixed oxide catalyst by co-precipitation or impregnation methods. The specific composition and preparation method will significantly influence catalyst activity and selectivity.

2. Reactor Setup:

  • A fixed-bed or fluidized-bed reactor is typically used. For laboratory scale, a fixed-bed reactor packed with the catalyst is common.
  • The reactor should be equipped with a preheater to vaporize the reactants, a temperature controller, and a condenser to collect the products.

3. Reaction Procedure:

  • Heat the reactor to the desired temperature (e.g., 400 °C) under a flow of inert gas (e.g., nitrogen).
  • Prepare a feed solution of phenol and methanol in the desired molar ratio (e.g., 1:5). Water may be added to the feed to help maintain catalyst activity.[12]
  • Introduce the feed solution into the preheater using a syringe pump at a controlled flow rate to achieve the desired weight hourly space velocity (WHSV).
  • The vaporized reactants pass through the catalyst bed where the reaction occurs.
  • The product stream is cooled in a condenser, and the liquid products are collected.
  • The gaseous byproducts can be analyzed by gas chromatography.

4. Product Analysis and Purification:

  • The collected liquid product is a mixture of unreacted phenol, o-cresol, this compound, other isomers, and water.
  • The composition of the product mixture is typically analyzed by gas chromatography (GC).
  • Pure this compound can be obtained by fractional distillation of the product mixture.[7]

B. Alternative Synthesis Routes

While ortho-alkylation of phenol is the dominant industrial method, other synthetic strategies have been explored. These include:

  • De-tert-butylation of 4-tert-butyl-2,6-dimethylphenol: This multi-step process involves the initial protection of the para-position of phenol with a tert-butyl group, followed by methylation and subsequent removal of the tert-butyl group.[14]

  • Rhenium-Catalyzed Ortho-Alkylation: This method utilizes a rhenium carbonyl complex to catalyze the regioselective ortho-alkylation of phenols with alkenes.[15]

  • Cooperative Lewis Acid/Metal Dual Catalysis: A dual catalytic system of palladium on carbon and scandium triflate can promote the selective ortho-alkylation of phenols with primary alcohols.[16]

These alternative methods are generally more suited for laboratory-scale synthesis of specific derivatives rather than bulk industrial production.

III. Key Applications of this compound

The unique chemical structure of this compound makes it a versatile building block for a wide array of products across various industries.[5][17]

A. Polymer Synthesis: The Bedrock of Polyphenylene Oxide (PPO)

The primary application of this compound is as the monomer for the synthesis of polyphenylene oxide (PPO), also known as polyphenylene ether (PPE).[5][12] PPO is a high-performance thermoplastic with a high glass transition temperature, excellent dimensional stability, and outstanding electrical insulation properties.[18]

Oxidative Coupling Polymerization:

The polymerization of this compound to PPO is achieved through an oxidative coupling reaction, typically catalyzed by a copper-amine complex in the presence of oxygen.[3][19][20] The reaction proceeds via the formation of phenoxy radicals, which then couple to form the polymer chain.[21][22] A competing reaction is the C-C coupling of two phenoxy radicals to form 3,3',5,5'-tetramethyl-4,4'-diphenoquinone (DPQ), which acts as a chain terminator.[3][22]

Workflow for PPO Synthesis:

PPO_Synthesis cluster_reactants Reactants & Catalyst cluster_process Polymerization cluster_products Products & Separation 2,6-DMP This compound ReactionVessel Reaction Vessel (e.g., in Toluene) 2,6-DMP->ReactionVessel Catalyst Copper-Amine Complex Catalyst->ReactionVessel Oxygen Oxygen (O2) Oxygen->ReactionVessel PPO_Polymer Polyphenylene Oxide (PPO) ReactionVessel->PPO_Polymer Oxidative Coupling DPQ_Byproduct Diphenoquinone (DPQ) ReactionVessel->DPQ_Byproduct Side Reaction Separation Precipitation & Filtration PPO_Polymer->Separation DPQ_Byproduct->Separation

Caption: Oxidative Coupling Polymerization of this compound to PPO.

Pure PPO is rarely used due to processing difficulties.[18] It is most commonly blended with other polymers, such as polystyrene (PS) or polyamide (PA), to create modified PPO (mPPO) resins.[4][23] These blends offer an improved balance of properties and are widely used in automotive parts, electronics, and appliances.[5]

B. Pharmaceutical Synthesis

This compound is a crucial intermediate in the pharmaceutical industry, particularly in the synthesis of anti-arrhythmic drugs.[1][5] Its most notable application is in the production of mexiletine, a Class Ib antiarrhythmic agent used to treat ventricular arrhythmias.[1] The synthesis of mexiletine utilizes the 2,6-dimethylphenyl moiety as its core structure. The pharmaceutical industry demands exceptionally high purity of this compound, often exceeding 99.00%.[1]

C. Agrochemicals

In the agrochemical sector, this compound serves as a precursor for a variety of pesticides, including herbicides, insecticides, and fungicides.[5][24][25] Its chemical structure can be modified to create active ingredients that target specific pests and diseases, helping to improve crop yields and food security.[25]

D. Other Applications

The versatility of this compound extends to several other areas:

  • Antioxidants: The phenolic structure of this compound makes it a suitable starting material for the synthesis of antioxidants used in plastics, resins, and coatings.[2]

  • Fine Chemicals: It is used as an intermediate in the synthesis of various fine chemicals, including dyes and photographic agents.[5][26]

  • Flavors and Fragrances: this compound is found in trace amounts in some natural products like whiskey and coffee, contributing to their flavor profiles.[7][26] It can also be used as a component in the formulation of certain fragrances.[24]

  • Synthesis of 2,6-Dimethyl-1,4-benzoquinone: This derivative, synthesized by the oxidation of this compound, is a valuable intermediate, for example, in the synthesis of Vitamin E.[27][28][29]

IV. Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 576-26-1
Molecular Formula C₈H₁₀O
Molecular Weight 122.16 g/mol [30]
Appearance Colorless to off-white crystalline solid[7][30]
Melting Point 43-48 °C[31]
Boiling Point 203 °C[31]
Density ~1.01-1.13 g/cm³[31][32]
Solubility in Water Slightly soluble (~1.5 g/L at room temperature)[2]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform, and benzene[2][7]

V. Future Outlook

The demand for this compound is expected to remain strong, driven by the continued growth in the high-performance plastics and specialty chemicals markets. Research and development efforts are likely to focus on several key areas:

  • Development of more efficient and environmentally friendly catalysts for the ortho-alkylation of phenol to improve selectivity and reduce energy consumption.

  • Exploration of novel applications for this compound and its derivatives in areas such as advanced materials, electronics, and pharmaceuticals.

  • Investigation of bio-based synthesis routes for this compound to reduce reliance on fossil fuel feedstocks.

Conclusion

From its pivotal role in the birth of a new class of high-performance polymers to its widespread use as a versatile chemical intermediate, this compound has had a profound impact on the chemical industry. A deep understanding of its history, synthesis, and applications is essential for researchers, scientists, and drug development professionals seeking to innovate and develop new materials and technologies. As the demand for advanced materials and specialty chemicals continues to grow, the importance of this cornerstone molecule is set to endure.

References

Methodological & Application

Application Note: High-Selectivity Synthesis of 2,6-Dimethylphenol via Vapor-Phase Alkylation in a Fluidized Bed Reactor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylphenol (2,6-DMP), also known as 2,6-xylenol, is a pivotal chemical intermediate, primarily serving as the monomer for poly(phenylene oxide) (PPO), a high-performance engineering thermoplastic.[1] Its applications also extend to the synthesis of antioxidants, agrochemicals, and pharmaceuticals.[2][3] The industrial synthesis of 2,6-DMP is predominantly achieved through the vapor-phase methylation of phenol with methanol.[4][5] This reaction is highly exothermic, posing significant challenges for temperature control in conventional fixed-bed reactors, which can lead to catalyst deactivation and reduced selectivity.[6]

This application note provides a comprehensive technical guide to the synthesis of 2,6-DMP using a fluidized bed reactor (FBR). The FBR offers superior heat and mass transfer characteristics, ensuring isothermal conditions within the catalyst bed and thereby maximizing catalyst lifetime and product selectivity.[7][8] We present the underlying reaction mechanisms, detailed experimental protocols using a commercial iron-chromium catalyst, and strategies for process optimization, including the critical role of o-cresol recycling.

Principles and Reaction Mechanism

The synthesis of 2,6-DMP from phenol and methanol proceeds via a sequential electrophilic aromatic substitution (alkylation) on the phenol ring. The reaction is typically catalyzed by solid acid or mixed-oxide catalysts.

Reaction Pathway:

The methylation occurs in two primary steps, with ortho-cresol (o-cresol) as the key intermediate:

  • First Methylation: Phenol reacts with methanol to form o-cresol. C₆H₅OH + CH₃OH → CH₃C₆H₄OH + H₂O

  • Second Methylation: The intermediate, o-cresol, is further methylated to yield this compound. CH₃C₆H₄OH + CH₃OH → (CH₃)₂C₆H₃OH + H₂O

Overall Reaction: C₆H₅OH + 2 CH₃OH → (CH₃)₂C₆H₃OH + 2 H₂O[9]

Side Reactions and Selectivity: The primary challenge in this synthesis is controlling selectivity. Several side reactions can occur, leading to a mixture of products:

  • Isomer Formation: Methylation can also occur at the para-position to form p-cresol, which can be further alkylated to 2,4-dimethylphenol (2,4-DMP).[10]

  • Over-alkylation: The desired product, 2,6-DMP, can be further methylated to form 2,4,6-trimethylphenol (2,4,6-TMP).[7]

  • O-Alkylation: The hydroxyl group of phenol can be methylated to form anisole, although this is suppressed with selective catalysts like iron-chromium oxides.[7][11]

The choice of catalyst and reaction conditions is therefore critical to favor the ortho-alkylation pathway and minimize the formation of these byproducts.

P Phenol OC o-Cresol P->OC + CH3OH PC p-Cresol P->PC + CH3OH AN Anisole (O-alkylation) P->AN M Methanol DMP26 This compound DMP24 2,4-Dimethylphenol TMP 2,4,6-Trimethylphenol OC->DMP26 + CH3OH OC->DMP24 + CH3OH DMP26->TMP + CH3OH PC->DMP24 + CH3OH

Caption: Reaction network for the methylation of phenol.

The Fluidized Bed Reactor Advantage

The vapor-phase methylation of phenol is strongly exothermic (ΔH⁰ᵣ = -134.8 kJ/mol).[6] In a conventional fixed-bed reactor, this can create significant temperature gradients and "hotspots," leading to side reactions, catalyst sintering, and rapid deactivation. The fluidized bed reactor (FBR) mitigates these issues effectively.

Key Advantages of FBR:

  • Isothermal Operation: The vigorous mixing of catalyst particles by the fluidizing gas ensures a uniform temperature throughout the reactor, preventing hotspots.[7]

  • Enhanced Heat Transfer: The high heat transfer coefficient between the catalyst particles and the reactor walls or internal cooling coils allows for efficient removal of the reaction heat.

  • Improved Mass Transfer: The turbulent motion reduces mass transfer limitations between the gas phase and the catalyst surface.

  • Continuous Operation: FBRs are well-suited for continuous processes and allow for the possibility of in-situ catalyst regeneration without shutting down the reactor.[1]

For successful operation, the catalyst must possess specific physical properties, including an appropriate particle size distribution for stable fluidization and high mechanical (abrasive) strength to withstand the turbulent environment.[1][12]

Catalyst Systems for Ortho-Selective Methylation

A variety of catalyst systems have been developed for the ortho-selective alkylation of phenol, with mixed metal oxides being the most successful for industrial applications.

  • Iron-Chromium Oxides: Commercial catalysts, such as TZC-3/1, based on an iron-chromium mixed oxide formulation, have demonstrated excellent performance. They exhibit high phenol conversion (>90%) and high selectivity towards 2,6-DMP, with negligible O-alkylation to anisole.[6][7][8]

  • Magnesium Oxide (MgO): MgO-based catalysts, often promoted with metals like chromium (Cr) or platinum (Pt), are also highly effective for ortho-alkylation. The basicity of MgO is thought to play a key role in directing the methylation to the ortho positions.[11]

  • Other Systems: Other formulations, including Fe-Zr oxides and spinel-type cobalt chromites, have also shown high activity and ortho-selectivity.[13][14]

Catalyst SystemTemperature (°C)Phenol Conversion (%)2,6-DMP Selectivity (%)Reference
Iron-Chromium (TZC-3/1)350>92~55¹[6][7]
Iron-Chromium (TZC-3/1) with o-cresol recycle350-380>90>85[6][7][8]
Fe-Zr Oxide (nZr/nFe=0.5/100)42099.277.0[13]
Cr/MgO4506928.4[15]
Pb-Cr/MgO45098.370.8[15]
¹Selectivity without o-cresol recycle is lower due to high o-cresol content in the product.

Detailed Experimental Protocol

This protocol describes the synthesis of 2,6-DMP in a laboratory-scale fluidized bed reactor using a commercial iron-chromium catalyst.

4.1. Materials and Equipment

  • Reactants: Phenol (≥99%), Methanol (≥99.8%), Deionized Water, o-cresol (≥99%, for optimization).

  • Gases: High-purity Nitrogen (N₂).

  • Catalyst: Iron-chromium oxide catalyst (e.g., TZC-3/1), sieved to a particle size range suitable for fluidization (typically 60-200 µm, to be determined by fluidization tests).

  • Equipment:

    • Fluidized Bed Reactor: Stainless steel tube with a porous gas distributor plate.

    • Heating System: Multi-zone furnace with temperature controllers.

    • Liquid Feed System: HPLC pump.

    • Vaporizer/Preheater: Heated section to vaporize the liquid feed before it enters the reactor.

    • Condensation System: A series of condensers (e.g., cooled with water and/or a chiller) to collect liquid products.

    • Gas-Liquid Separator.

    • Back Pressure Regulator.

    • Analytical Equipment: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent) for liquid product analysis. Online FTIR or a GC with a Thermal Conductivity Detector (TCD) for gas analysis.

4.2. Experimental Workflow

cluster_0 Feed Preparation cluster_1 Reaction cluster_2 Product Collection & Analysis Feed Prepare Liquid Feed (Phenol:Methanol:Water 1:8:1 molar ratio) Pump HPLC Pump Feed->Pump Vaporizer Vaporizer (>250°C) Pump->Vaporizer FBR Fluidized Bed Reactor (Catalyst, 350-380°C) Vaporizer->FBR Condenser Condenser System FBR->Condenser Separator Gas-Liquid Separator Condenser->Separator Liquid_Product Liquid Product Separator->Liquid_Product Gas_Product Off-Gas Separator->Gas_Product Non-condensable GC GC-FID Analysis Liquid_Product->GC FTIR FTIR/GC-TCD Analysis Gas_Product->FTIR

Caption: Experimental workflow for 2,6-DMP synthesis.

4.3. Procedure

  • Catalyst Loading: Load the reactor with a predetermined amount of the sieved iron-chromium catalyst.

  • System Purge and Heat-up: Assemble the reactor system and perform a leak test. Purge the system with N₂. Heat the reactor and vaporizer to their respective setpoints under a continuous N₂ flow. A typical reactor temperature is 360°C.[6]

  • Initiate Reaction:

    • Prepare the liquid feed solution. A typical composition is a phenol:methanol:water molar ratio of 1:8:1.[6]

    • Start the liquid feed pump at a defined flow rate (e.g., 20 mL/h).[6] The total gas flow (vaporized feed + any carrier gas) must exceed the minimum fluidization velocity of the catalyst.

    • Allow the reaction to reach a steady state (typically after 3-4 reactor residence times).

  • Product Collection: Collect the condensed liquid product from the gas-liquid separator in timed intervals.

  • Process Optimization (o-Cresol Recycle): To maximize 2,6-DMP selectivity, prepare a feed containing o-cresol. A stable process with high selectivity (>85%) can be achieved with an o-cresol/phenol molar ratio greater than 0.48.[6][7][8]

  • Shutdown: After the experiment, stop the liquid feed and cool the reactor to room temperature under an N₂ flow.

4.4. Product Analysis and Calculations

  • Analysis: Analyze the collected liquid samples using GC-FID to determine the concentration of phenol, o-cresol, 2,6-DMP, and other byproducts. An internal standard method is recommended for quantification.

  • Calculations:

    • Phenol Conversion (%): [(Moles of Phenol_in - Moles of Phenol_out) / Moles of Phenol_in] * 100

    • 2,6-DMP Selectivity (%): [Moles of 2,6-DMP_produced / (Moles of Phenol_in - Moles of Phenol_out)] * 100 (Note: The denominator represents the moles of phenol reacted)

    • 2,6-DMP Yield (%): (Phenol Conversion * 2,6-DMP Selectivity) / 100

Expected Results

Using an iron-chromium catalyst in an FBR, high phenol conversion is expected. The selectivity is highly dependent on the feed composition.

Feed Molar Ratio (Phenol:Methanol:Water)Temperature (°C)Phenol Conversion (%)o-Cresol in Aromatics (%)2,6-DMP in Aromatics (%)Reference
1:5:1350>92~33~55[6]
1:8:1360~90~25~65[6]

With the addition of o-cresol to the feed, the selectivity to 2,6-DMP can be significantly enhanced to over 85%, as the initial methylation step is bypassed, and the equilibrium is shifted towards the second methylation.[7][8] At temperatures above 380°C, methanol decomposition may become more pronounced, potentially reducing the yield of the desired product.[6]

Conclusion

The use of a fluidized bed reactor for the vapor-phase alkylation of phenol with methanol offers a robust and efficient method for the selective synthesis of this compound. The excellent temperature control afforded by the FBR is critical for managing the highly exothermic nature of the reaction, leading to improved catalyst stability and high product selectivity. By employing a suitable catalyst, such as iron-chromium mixed oxide, and optimizing the process through strategies like o-cresol recycling, it is possible to achieve high conversion and selectivity, making this a viable and scalable technology for producing this important polymer precursor.

References

oxidative coupling polymerization of 2,6-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Oxidative Coupling Polymerization of 2,6-Dimethylphenol

Abstract

This comprehensive guide provides a detailed exploration of the oxidative coupling polymerization of this compound (DMP) to synthesize poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic. Intended for researchers and chemical engineers, this document elucidates the underlying reaction mechanism, offers a field-proven, step-by-step experimental protocol, details extensive characterization methodologies, and provides practical troubleshooting advice. By integrating theoretical principles with actionable laboratory instructions, this guide serves as an essential resource for the successful synthesis and analysis of PPO.

Introduction: The Significance of Poly(phenylene oxide)

Poly(2,6-dimethyl-1,4-phenylene oxide), often abbreviated as PPO or PPE, is an amorphous engineering thermoplastic renowned for its exceptional combination of properties.[1] It exhibits a high glass transition temperature (Tg) of approximately 220°C, excellent dimensional stability, low moisture absorption, and a low dielectric constant, making it invaluable for applications in electrical appliances, electronics, and automotive components.[1][2] However, pure PPO presents processing challenges due to its high melt viscosity.[3] Consequently, it is frequently blended with other polymers, such as high-impact polystyrene (HIPS), to improve its processability while retaining its desirable thermal and mechanical characteristics.[3]

The synthesis of PPO is predominantly achieved through the oxidative coupling polymerization of this compound, a reaction catalyzed by copper-amine complexes.[4][5] This process, which utilizes molecular oxygen as the oxidant, is a cornerstone of industrial polymer chemistry, offering a direct and efficient route to a high-performance material from a readily available monomer.[6] Understanding the nuances of this polymerization is critical for controlling the polymer's molecular weight, polydispersity, and ultimately, its end-use properties.

Reaction Mechanism: A Copper-Catalyzed Cascade

The oxidative coupling of this compound is a complex process involving a copper catalyst that cycles between its Cu(I) and Cu(II) oxidation states. While the precise mechanism has been the subject of extensive study, with debates between radical and ionic pathways, a generally accepted sequence of events provides a robust framework for understanding the reaction.[4][5][7] The process is initiated by the coordination of the phenol to the copper catalyst, followed by oxidation to generate a phenoxy radical.

The key steps are as follows:

  • Catalyst Activation & Monomer Coordination: The active catalyst is typically a Cu(I)-amine complex. The this compound monomer coordinates to this copper center.

  • Oxidation & Radical Formation: The Cu(I) center is oxidized to Cu(II) by molecular oxygen, which in turn facilitates the one-electron oxidation of the coordinated phenolate to a phenoxy radical.

  • Radical Coupling (Propagation):

    • C-O Coupling: A phenoxy radical attacks the para-position of another phenoxy radical, forming a quinone-ketal intermediate. This is the primary chain-growth step.

    • C-C Coupling (Side Reaction): Two phenoxy radicals can also couple at their para-positions to form the undesirable side-product, 3,3',5,5'-tetramethyl-4,4'-diphenoquinone (DPQ). This species acts as a polymerization inhibitor.

  • Rearrangement & Re-aromatization: The quinone-ketal intermediate undergoes an intramolecular rearrangement (tautomerization) to form a more stable dimeric phenol. This process regenerates the aromatic system and propagates the phenolic end-group, which can then be deprotonated and participate in further coupling reactions.

  • Redistribution: Throughout the polymerization, a dynamic equilibrium exists where polymer chains can be cleaved and recombined. This "redistribution" process is crucial for achieving high molecular weights as it allows oligomers to couple, effectively increasing the average chain length over time.

This mechanistic pathway highlights the critical role of the copper-amine catalyst in facilitating the controlled formation of phenoxy radicals and guiding the desired C-O coupling for polymer chain growth.

Oxidative Coupling Polymerization Mechanism cluster_initiation Step 1: Initiation & Radical Formation cluster_propagation Step 2: Propagation via C-O Coupling cluster_side_reaction Side Reaction: C-C Coupling Monomer This compound Radical Phenoxy Radical + Cu(II) Monomer->Radical Oxidation Catalyst Cu(I)-Amine Complex + O₂ Catalyst->Radical Radical2 Phenoxy Radical Radical->Radical2 Radical4 Phenoxy Radical Radical->Radical4 Dimer Dimer (Growing Chain) Radical2->Dimer C-O Coupling & Rearrangement Radical3 Another Radical Radical3->Dimer Dimer->Monomer Chain continues to grow DPQ Diphenoquinone (DPQ) (Side Product) Radical4->DPQ C-C Coupling Radical5 Phenoxy Radical Radical5->DPQ

Figure 1: Simplified workflow of the copper-catalyzed oxidative coupling polymerization of this compound, highlighting the desired C-O propagation pathway and the competing C-C coupling side reaction.

Application Protocol: Synthesis of PPO

This protocol details a reliable method for the laboratory-scale synthesis of PPO using a copper(I) bromide/N-butyldimethylamine (CuBr/DMBA) catalyst system.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound (DMP)>99%Sigma-AldrichMust be pure. Recrystallize from hexane if necessary.
Copper(I) Bromide (CuBr)98%Acros OrganicsStore under inert gas; sensitive to oxidation.
N-Butyldimethylamine (DMBA)99%Alfa AesarStore under inert gas.
TolueneAnhydrousFisher ScientificUse a dry, oxygen-free solvent.
MethanolACS GradeVWRUsed for precipitation.
Ethylenediaminetetraacetic acid (EDTA)ACS GradeSigma-AldrichUsed for catalyst removal.
Oxygen GasHigh Purity (99.9%)AirgasOxidant for the reaction.
Nitrogen GasHigh PurityAirgasFor creating an inert atmosphere.
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer.

  • Gas inlet adapter and bubbler.

  • Condenser.

  • Heating mantle with a temperature controller.

  • Schlenk line or inert gas manifold.

  • Beaker (500 mL) for precipitation.

  • Büchner funnel and filter paper.

  • Vacuum oven.

Step-by-Step Experimental Procedure

A. Reactor Setup and Inerting

  • Assemble the three-neck flask with a magnetic stir bar, a condenser, a gas inlet, and a stopper.

  • Thoroughly dry all glassware in an oven before use.

  • Purge the entire system with nitrogen for 15-20 minutes to ensure an inert atmosphere.

B. Polymerization Reaction

  • To the reaction flask, add This compound (DMP) (e.g., 6.1 g, 50 mmol) and toluene (e.g., 100 mL). Stir until the monomer is fully dissolved.

  • In a separate small vial under nitrogen, prepare the catalyst solution by dissolving CuBr (e.g., 0.036 g, 0.25 mmol) and DMBA (e.g., 0.86 mL, 6.25 mmol) in a small amount of toluene (~5 mL).

  • Inject the catalyst solution into the monomer solution in the reaction flask using a syringe.

  • Switch the gas feed from nitrogen to a gentle but steady stream of oxygen . The solution should turn from colorless to a greenish-blue color, indicating the formation of the active Cu(II) species.

  • Heat the reaction mixture to 50°C and maintain this temperature for 4-6 hours . An increase in viscosity will be observed as the polymerization progresses. The oxygen flow should be maintained throughout the reaction.

C. Reaction Termination and Product Isolation

  • After the desired reaction time, stop the oxygen flow and switch back to a nitrogen atmosphere.

  • Stop heating and allow the mixture to cool to room temperature.

  • To quench the reaction and remove the copper catalyst, add an aqueous solution of a chelating agent. A common method is to add a solution of EDTA (e.g., 0.7 M solution, 25 mL) and stir vigorously at 70°C for 1.5 hours.[1] The aqueous layer, containing the copper-EDTA complex, will turn deep blue.

  • Transfer the mixture to a separatory funnel and remove the aqueous layer.

  • Slowly pour the viscous organic layer into a beaker containing vigorously stirring methanol (approx. 400-500 mL).

  • A white, fibrous precipitate of PPO will form immediately. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the polymer by vacuum filtration using a Büchner funnel.

  • Wash the polymer cake thoroughly with fresh methanol to remove any unreacted monomer and residual catalyst.

  • Dry the purified PPO in a vacuum oven at 80°C overnight to a constant weight.

Characterization of Synthesized PPO

Proper characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymer.

Analytical Techniques
  • Fourier Transform Infrared Spectroscopy (FTIR): Used to identify characteristic functional groups. Key PPO peaks include C-O-C stretching (ether linkage) around 1190 cm⁻¹ and aromatic C=C stretching around 1600 and 1470 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the polymer structure. In CDCl₃, PPO shows two main signals: a sharp singlet around 2.1 ppm corresponding to the methyl protons (-CH₃) and a singlet around 6.5 ppm for the aromatic protons.[1]

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A narrow PDI (typically < 2.5) indicates a well-controlled polymerization.[6]

  • Differential Scanning Calorimetry (DSC): Measures thermal transitions, most importantly the glass transition temperature (Tg). A high Tg (around 220°C) is a hallmark of PPO.[1][2]

  • Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer by measuring weight loss as a function of temperature. PPO is generally stable up to ~400°C in a nitrogen atmosphere.

Typical Characterization Data Summary
ParameterTechniqueTypical ValueSignificance
Ether Linkage (C-O-C)FTIR~1190 cm⁻¹Confirms successful polymerization via ether bond formation.[1]
Aromatic Protons¹H NMR~6.5 ppm (singlet)Verifies the 1,4-phenylene backbone structure.[1]
Methyl Protons¹H NMR~2.1 ppm (singlet)Verifies the 2,6-dimethyl substitution.[1]
Weight-Average MW (Mₙ)GPC20,000 - 50,000 g/mol Indicates the polymer chain length; controllable by reaction time.[6][8]
Polydispersity Index (PDI)GPC1.5 - 2.5Measures the breadth of the molecular weight distribution.[6][8]
Glass Transition (Tg)DSC~220 °CDefines the upper service temperature of the amorphous polymer.[2]
Decomposition Temp (Td, 5%)TGA> 400 °C (in N₂)Indicates high thermal stability.[1]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Polymer Yield 1. Inactive catalyst (oxidized CuBr). 2. Insufficient oxygen supply. 3. Impure monomer.1. Use fresh, properly stored CuBr. 2. Ensure a consistent, gentle flow of O₂; check for leaks. 3. Recrystallize the this compound monomer before use.
Low Molecular Weight 1. Reaction time is too short. 2. High concentration of impurities (e.g., water) that can terminate chains. 3. Excessive formation of DPQ side product.1. Increase the polymerization time to allow for redistribution. 2. Use anhydrous solvents and pure, dry reagents. 3. Adjust the catalyst-to-ligand ratio or temperature to favor C-O coupling.
High Polydispersity (PDI > 3) 1. Poor temperature control. 2. Inefficient mixing, leading to localized "hot spots" or concentration gradients.1. Use a temperature controller and ensure stable heating. 2. Ensure vigorous and consistent stirring throughout the reaction.
Polymer is Colored (Yellow/Brown) 1. Incomplete removal of the copper catalyst. 2. Formation of colored byproducts like DPQ.1. Repeat the chelation/washing step with EDTA or oxalic acid. 2. Optimize reaction conditions to minimize side reactions. The polymer should be a white to off-white powder.[3]

References

Application Note: Electrochemical Detection of 2,6-Dimethylphenol in Wastewater

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and environmental monitoring professionals.

Introduction: The Imperative for Monitoring 2,6-Dimethylphenol

This compound (2,6-DMP), a substituted phenolic compound, is a significant environmental pollutant primarily originating from industrial effluents, including those from petrochemical refining, polymer manufacturing, and chemical synthesis.[1] Phenolic compounds are classified as priority pollutants due to their high toxicity to aquatic life and potential adverse effects on human health, acting as carcinogens and endocrine disruptors even at low concentrations. The presence of 2,6-DMP in water bodies can also lead to the formation of harmful disinfection byproducts during water treatment processes. Consequently, the development of rapid, sensitive, and cost-effective methods for the on-site or in-lab monitoring of 2,6-DMP in wastewater is of paramount importance for environmental protection and regulatory compliance.

Traditional analytical methods for phenol detection, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), offer high accuracy and sensitivity. However, these techniques often require extensive sample preparation, sophisticated instrumentation, and trained personnel, making them less suitable for rapid screening and continuous monitoring.[2][3] Electrochemical sensors present a compelling alternative, offering advantages such as portability, fast response times, high sensitivity, and operational simplicity.[4]

This application note provides a comprehensive guide to the electrochemical detection of 2,6-DMP in wastewater. We will delve into the fundamental principles of its electrochemical oxidation, explore various electrode modification strategies to enhance sensitivity and selectivity, and provide a detailed, field-proven protocol for the fabrication and application of a chemically modified electrode for this purpose.

Principle of Electrochemical Detection

The electrochemical detection of 2,6-DMP is predicated on its oxidation at an electrode surface when a specific potential is applied. The core of this process is an irreversible oxidation reaction.[1]

The Electrochemical Oxidation Pathway of this compound

The electrochemical oxidation of 2,6-DMP at a suitable electrode involves the transfer of electrons from the 2,6-DMP molecule to the electrode. The process is initiated by the oxidation of the hydroxyl group, leading to the formation of a phenoxyl radical. This initial step involves the transfer of one electron and one proton.[5] The resulting phenoxyl radical is unstable and can undergo further reactions, including dimerization or further oxidation to form 2,6-dimethylbenzoquinone.[6][7]

The overall reaction is pH-dependent, with studies showing that a higher pH can enhance the sensitivity of detection, as it facilitates the deprotonation of the phenolic hydroxyl group.[1] The relationship between the peak potential (Ep) and pH is often linear, with a slope close to the theoretical Nernstian value of -59.2 mV/pH, indicating that an equal number of electrons and protons are involved in the rate-determining step of the electrocatalytic oxidation.[1]

The current generated during this oxidation process is directly proportional to the concentration of 2,6-DMP in the sample, forming the basis for its quantitative analysis. Voltammetric techniques, particularly Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV), are highly effective for this application. These techniques enhance sensitivity by minimizing the contribution of background (capacitive) current to the total measured current, resulting in well-defined peaks and lower detection limits compared to simpler techniques like Cyclic Voltammetry (CV).[8]

Diagram 1: Proposed Electrochemical Oxidation Pathway of this compound

G cluster_electrode Electrode Surface 2_6_DMP This compound Radical Phenoxyl Radical 2_6_DMP->Radical - e⁻, - H⁺ Product 2,6-Dimethylbenzoquinone + Dimerization Products Radical->Product Further Oxidation / Dimerization

Caption: Proposed oxidation pathway of 2,6-DMP at an electrode surface.

Enhancing Detection Performance: The Role of Chemically Modified Electrodes

Bare electrodes, such as glassy carbon electrodes (GCE), often exhibit poor sensitivity and are susceptible to fouling from the oxidation products of phenols, which can passivate the electrode surface.[8] To overcome these limitations, the electrode surface is typically modified with materials that enhance electrocatalytic activity, increase the effective surface area, and improve electron transfer kinetics.[2][8]

Common modification strategies include the use of:

  • Nanomaterials: Carbon nanotubes (CNTs), graphene, and metal nanoparticles (e.g., gold, silver) provide a large surface-to-volume ratio and excellent conductivity, which significantly amplify the electrochemical signal.[9][10][11]

  • Conducting Polymers: Polymers like polyaniline and polypyrrole can be electropolymerized onto the electrode surface, creating a conductive film that can preconcentrate the analyte and facilitate electron transfer.

  • Metal Complexes: Porphyrins and phthalocyanines containing transition metals can act as potent electrocatalysts for the oxidation of phenolic compounds.[1]

These modifications not only improve sensitivity and lower the limit of detection but can also enhance the selectivity of the sensor.[2]

Detailed Protocol: Ferroporphyrin-Modified Glassy Carbon Electrode for 2,6-DMP Detection

This protocol is based on the successful application of a ferroporphyrin (FP) modified glassy carbon electrode (FP/GCE) for the sensitive detection of 2,6-DMP in petrochemical wastewater.[1]

Materials and Reagents
  • Glassy Carbon Electrode (GCE)

  • Ferroporphyrin (FP)

  • N,N-Dimethylformamide (DMF)

  • Alumina powder (0.3 and 0.05 µm)

  • This compound standard

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Citric acid (C₆H₈O₇)

  • Deionized (DI) water

  • Wastewater sample

Instrumentation
  • Electrochemical workstation with a three-electrode cell setup (Working Electrode: GCE or FP/GCE; Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire)

  • Polishing materials (microcloth pads)

  • Ultrasonic bath

Diagram 2: Experimental Workflow for 2,6-DMP Detection

G cluster_prep 1. Electrode Preparation cluster_analysis 2. Electrochemical Analysis cluster_quant 3. Quantification A Polish GCE with Alumina Slurry B Ultrasonicate in DI Water & Ethanol A->B C Dry GCE B->C D Drop-cast FP Solution onto GCE C->D E Dry to form FP/GCE D->E F Assemble 3-Electrode Cell with FP/GCE E->F G Add Supporting Electrolyte & Wastewater Sample H Perform DPV Scan (e.g., 0.4 to 0.9 V) I Record Voltammogram J Measure Oxidation Peak Current I->J K Construct Calibration Curve with Standards J->K L Determine 2,6-DMP Concentration K->L

Caption: Workflow for the electrochemical detection of 2,6-DMP.

Step-by-Step Methodology

1. Preparation of the Ferroporphyrin-Modified Electrode (FP/GCE)

  • GCE Polishing:

    • Polish the bare GCE with 0.3 µm alumina slurry on a microcloth pad for 5 minutes.

    • Rinse thoroughly with DI water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.

    • Rinse thoroughly with DI water.

  • Cleaning:

    • Ultrasonicate the polished GCE sequentially in DI water and ethanol for 5 minutes each to remove any residual alumina particles.

    • Dry the GCE under a stream of nitrogen or in an oven at a low temperature.

  • Modification:

    • Prepare a ferroporphyrin (FP) solution (e.g., 0.5 mg/mL) in a suitable solvent like DMF.

    • Carefully drop-cast a small, precise volume (e.g., 5 µL) of the FP solution onto the cleaned GCE surface.

    • Allow the solvent to evaporate completely at room temperature, leaving a uniform FP film on the electrode. The resulting electrode is the FP/GCE.

2. Wastewater Sample Preparation

  • Collect the wastewater sample in a clean glass container.

  • Filter the sample through a 0.45 µm syringe filter to remove suspended solids.

  • Depending on the expected concentration of 2,6-DMP and the complexity of the matrix, a pre-concentration step such as solid-phase extraction (SPE) may be necessary.

  • If the pH of the wastewater is outside the optimal range for detection (typically around pH 7.0), adjust it using a suitable buffer.[1]

3. Electrochemical Measurement

  • Setup: Assemble the three-electrode cell with the prepared FP/GCE as the working electrode, an Ag/AgCl electrode as the reference, and a platinum wire as the counter electrode.

  • Electrolyte: Prepare a supporting electrolyte solution. A disodium phosphate-citric acid buffer solution (e.g., 0.1 M, pH 7.0) has been shown to be effective.[1]

  • Analysis:

    • Pipette a known volume of the supporting electrolyte into the electrochemical cell.

    • Add a specific volume of the pre-treated wastewater sample.

    • Perform a Differential Pulse Voltammetry (DPV) scan within a potential window where 2,6-DMP is oxidized (e.g., +0.4 V to +0.9 V).[1]

    • Record the resulting voltammogram. The oxidation of 2,6-DMP will appear as a distinct peak.

4. Quantification

  • Calibration Curve:

    • Prepare a series of standard solutions of 2,6-DMP of known concentrations in the supporting electrolyte.

    • Record the DPV voltammograms for each standard solution under the same experimental conditions.

    • Measure the peak current for the 2,6-DMP oxidation peak in each voltammogram.

    • Plot a calibration curve of peak current versus 2,6-DMP concentration.

  • Sample Analysis:

    • Measure the peak current of the 2,6-DMP oxidation peak from the voltammogram of the wastewater sample.

    • Using the calibration curve, determine the concentration of 2,6-DMP in the sample.

    • For validation, the standard addition method can be employed, especially for complex matrices.

Performance Characteristics and Data

The performance of an electrochemical sensor is evaluated based on several key parameters. The table below summarizes the performance of the ferroporphyrin-modified electrode for 2,6-DMP detection and compares it with other modified electrodes used for detecting similar phenolic compounds.

Electrode ModifierAnalyte(s)TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Ferroporphyrin This compound DPV 8 - 100 1.0 [1]
Graphene/Polyaniline/TyrosinasePhenols (general)CVUp to 1000200[12]
Multi-walled Carbon NanotubesCatechol, p-cresol, p-nitrophenolDPV-0.0023 - 0.0077[13]
3D GraphenePhenolAmperometry-0.05[14]

Note: Direct performance comparisons can be challenging due to variations in experimental conditions across different studies.

Interference Studies: A critical aspect of sensor validation is assessing its selectivity. For the FP/GCE sensor, potential interferences from other ions commonly found in wastewater (e.g., Na⁺, K⁺, Cl⁻, SO₄²⁻) and other phenolic compounds should be investigated. The FP/GCE has demonstrated good selectivity, with minimal interference from common ions.[1]

Stability and Reproducibility: The long-term stability and reproducibility of the modified electrode are crucial for practical applications. The FP/GCE has shown good stability, with only a minor decrease in the current response after being stored for several days.[1] The relative standard deviation (RSD) for repeated measurements is typically low, indicating good reproducibility.[1]

Conclusion and Future Outlook

Electrochemical sensors based on chemically modified electrodes offer a powerful tool for the rapid and sensitive detection of this compound in wastewater. The use of modifiers like ferroporphyrin significantly enhances the electrocatalytic oxidation of 2,6-DMP, leading to improved analytical performance. The protocol detailed in this application note provides a robust framework for researchers and environmental analysts to develop and implement electrochemical methods for monitoring this important pollutant.

Future research in this area will likely focus on the development of novel nanomaterials and composite modifiers to further enhance sensitivity, selectivity, and long-term stability. The integration of these sensors into portable, automated systems will pave the way for real-time, on-site environmental monitoring, enabling more effective management of industrial wastewater and protection of our water resources.

References

Application Notes and Protocols for the Synthesis of Antioxidant Compounds from 2,6-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging the 2,6-Dimethylphenol Scaffold for Novel Antioxidant Development

This compound, a readily available chemical intermediate, serves as a versatile platform for the synthesis of a diverse array of potent antioxidant compounds. Its inherent phenolic structure, characterized by a hydroxyl group attached to a benzene ring, is the cornerstone of its radical-scavenging ability. The strategic placement of methyl groups at the ortho positions provides steric hindrance, which enhances the stability of the resulting phenoxyl radical and contributes to the antioxidant efficacy of its derivatives.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies, detailed experimental protocols, and mechanistic insights for creating high-value antioxidant compounds from this compound.

The primary mechanism by which phenolic antioxidants neutralize harmful free radicals is through hydrogen atom transfer (HAT). The phenolic hydroxyl group donates a hydrogen atom to a radical species, thereby quenching its reactivity and preventing oxidative damage to biological molecules or organic materials. The resulting phenoxyl radical is stabilized through resonance delocalization of the unpaired electron across the aromatic ring, a process further enhanced by the electron-donating methyl groups.[1]

This document will explore three principal synthetic avenues for transforming this compound into effective antioxidants:

  • Oxidative C-C Coupling: Dimerization of this compound to create biphenolic structures with potentially amplified antioxidant activity.

  • Para-Position Functionalization: Introduction of sulfur-containing moieties at the para-position to synthesize novel antioxidants with unique properties.

  • Analogy to Hindered Phenolic Antioxidants: While not a direct synthesis from this compound, understanding the synthesis of related hindered phenols provides invaluable context and adaptable methodologies.

I. Synthesis of Dimeric Antioxidants via Oxidative Coupling

The oxidative coupling of this compound can lead to the formation of either a C-C coupled biphenol (3,3',5,5'-tetramethyl-biphenyl-4,4'-diol) or a C-O coupled polymer (polyphenylene oxide). For the synthesis of small-molecule antioxidants, selective C-C bond formation is paramount.

A. Mechanistic Insight: Directing C-C Coupling

The selective para C-C dimerization of this compound can be achieved using specific oxidizing agents that favor the formation of a carbon-centered radical at the para position over an oxygen-centered radical that would lead to polymerization.[2] Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, have proven effective in mediating this selective C-C coupling.[2]

B. Experimental Protocol: Synthesis of 3,3',5,5'-Tetramethyl-biphenyl-4,4'-diol

This protocol details the synthesis of the C-C coupled dimer of this compound, a potent antioxidant.

Materials:

  • This compound

  • (Diacetoxyiodo)benzene

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add (diacetoxyiodo)benzene (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 3,3',5,5'-tetramethyl-biphenyl-4,4'-diol as a white solid.

Data Summary:

CompoundStarting MaterialReagentYield (%)
3,3',5,5'-Tetramethyl-biphenyl-4,4'-diolThis compound(Diacetoxyiodo)benzene~80-90%

Visualization of the Synthetic Workflow:

cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Acetonitrile Acetonitrile Acetonitrile->Reaction Mixture (Diacetoxyiodo)benzene (Diacetoxyiodo)benzene (Diacetoxyiodo)benzene->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Stir 4-6h Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Workflow for the synthesis of 3,3',5,5'-tetramethyl-biphenyl-4,4'-diol.

II. Synthesis of Sulfur-Containing Antioxidants

The introduction of sulfur-containing functional groups into the this compound scaffold can lead to antioxidants with enhanced activity and unique properties.[3][4] These compounds often exhibit both radical scavenging and metal-chelating abilities, contributing to their overall antioxidant capacity.

A. Mechanistic Rationale: The Role of Sulfur

Sulfur-containing compounds can act as antioxidants through various mechanisms, including hydrogen atom donation from the phenolic hydroxyl group and by reducing hydroperoxides, a mechanism synergistic with the primary antioxidant action.[5][6]

B. Experimental Protocol: Synthesis of 4-(3-(dodecylthio)propyl)-2,6-dimethylphenol

This protocol outlines a general approach for the synthesis of a sulfur-containing derivative of this compound, based on published research.[3][4]

Materials:

  • This compound

  • 3-Bromopropene

  • 1-Dodecanethiol

  • Potassium carbonate

  • AIBN (Azobisisobutyronitrile)

  • Toluene

  • Acetone

  • Dichloromethane

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

Step 1: Allylation of this compound

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add 3-bromopropene (1.2 eq) dropwise and heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-allyl-1,3-dimethyl-4-(prop-2-en-1-yloxy)benzene.

Step 2: Thiol-Ene Reaction

  • Dissolve the product from Step 1 (1.0 eq) and 1-dodecanethiol (1.2 eq) in toluene.

  • Add a catalytic amount of AIBN.

  • Heat the mixture to 80-90 °C under a nitrogen atmosphere for 12-16 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 4-(3-(dodecylthio)propyl)-2,6-dimethylphenol.

Data Summary:

CompoundStarting MaterialKey ReagentsOverall Yield (%)
4-(3-(dodecylthio)propyl)-2,6-dimethylphenolThis compound3-Bromopropene, 1-Dodecanethiol, AIBNVariable

Visualization of the Synthetic Pathway:

This compound This compound Allylated Intermediate Allylated Intermediate This compound->Allylated Intermediate Allylation Final Product Final Product Allylated Intermediate->Final Product Thiol-Ene Reaction

Caption: Synthetic pathway to a sulfur-containing this compound derivative.

III. Synthesis of Hindered Phenolic Antioxidants: An Analogous Approach

While butylated hydroxytoluene (BHT) is not directly synthesized from this compound, the principles of its synthesis are highly relevant to creating hindered phenolic antioxidants. BHT is commercially produced by the alkylation of p-cresol with isobutylene.[7][8] A similar Friedel-Crafts alkylation can be applied to other phenols.

A. Mechanistic Insight: Friedel-Crafts Alkylation

The synthesis of hindered phenolic antioxidants often employs Friedel-Crafts alkylation, where an alkyl group is introduced onto the aromatic ring. This reaction is typically catalyzed by a strong acid, which generates a carbocation from an alkene (e.g., isobutylene) that then acts as the electrophile.[9]

B. Experimental Protocol: Synthesis of 2,4-dimethyl-6-tert-butylphenol (Analogous to 2,6-disubstituted phenols)

This protocol details the synthesis of a hindered phenolic antioxidant from 2,4-dimethylphenol, illustrating the general principles applicable to the alkylation of substituted phenols.[9]

Materials:

  • 2,4-Dimethylphenol

  • Toluene

  • p-Toluenesulfonic acid

  • Isobutylene gas

  • Water

  • Magnesium sulfate (anhydrous)

Equipment:

  • 1-liter flask with a condenser, overhead stirrer, and gas inlet tube

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a 1-liter flask, combine 2,4-dimethylphenol (200 g), toluene (400 ml), and p-toluenesulfonic acid (10 g).

  • Heat the mixture to reflux.

  • Once refluxing, bubble isobutylene gas through the solution for approximately 14 hours.

  • After the reaction period, stop the isobutylene flow and allow the mixture to cool to room temperature.

  • Transfer the solution to a separatory funnel and wash twice with 400 ml of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the toluene using a rotary evaporator.

  • Purify the crude product by distillation to obtain 2,4-dimethyl-6-tert-butylphenol as a clear liquid.[9]

Data Summary:

CompoundStarting MaterialReagentCatalystYield (%)
2,4-dimethyl-6-tert-butylphenol2,4-DimethylphenolIsobutylenep-Toluenesulfonic acidHigh

Visualization of the General Alkylation Workflow:

Start Start Reaction Setup Combine Phenol, Solvent, and Catalyst Start->Reaction Setup Alkylation Heat to Reflux and Add Alkene Reaction Setup->Alkylation Workup Cool, Wash, and Dry Alkylation->Workup Purification Distillation or Crystallization Workup->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for the synthesis of hindered phenolic antioxidants.

IV. Characterization and Evaluation of Antioxidant Activity

A. Structural Characterization:

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of substituents.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the phenolic -OH stretch.[10][11]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.[12]

B. Evaluation of Antioxidant Activity:

The antioxidant capacity of the synthesized compounds can be assessed using various in vitro assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be monitored spectrophotometrically.[1]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which is also measured by a color change.[1]

V. Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Phenolic compounds can be corrosive and toxic; handle them with care. Isobutylene is a flammable gas; ensure all potential ignition sources are eliminated from the work area. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

VI. Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of antioxidant compounds. By employing synthetic strategies such as oxidative coupling, para-position functionalization, and analogous alkylation reactions, researchers can develop novel antioxidants with tailored properties for various applications in materials science, food chemistry, and pharmaceuticals. The protocols and insights provided in this guide serve as a foundation for further innovation in the field of antioxidant development.

References

Application Notes & Protocols: The Strategic Role of 2,6-Dimethylphenol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond a Simple Building Block

2,6-Dimethylphenol (2,6-DMP), also known as 2,6-xylenol, is a deceptively simple aromatic alcohol that serves as a cornerstone intermediate in the synthesis of critical pharmaceutical agents.[1][2] Its unique structural configuration—a phenolic hydroxyl group sterically hindered by two ortho-positioned methyl groups—governs its reactivity, making it an indispensable precursor for targeted molecular architectures.[1] This guide elucidates the strategic application of 2,6-DMP in pharmaceutical development, moving beyond theoretical chemistry to provide actionable protocols and field-proven insights. We will dissect its role in the synthesis of the Class Ib antiarrhythmic agent Mexiletine and explore its foundational relationship to the widely used anesthetic, Propofol. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind procedural choices to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.

The Chemical Rationale: Why this compound?

The utility of 2,6-DMP in pharmaceutical synthesis is not accidental; it is a direct consequence of its molecular structure.

  • Steric Hindrance: The two methyl groups at the C2 and C6 positions effectively shield the hydroxyl group. This steric hindrance modulates the nucleophilicity of the phenolic oxygen, preventing unwanted side reactions and allowing for highly selective transformations at the hydroxyl position under specific conditions (e.g., Williamson ether synthesis).

  • Directed Reactivity: The same steric hindrance that protects the hydroxyl group also deactivates the ortho positions to a degree, often directing electrophilic aromatic substitution to the para position (C4). This predictable reactivity is crucial for building complex molecules without the need for extensive protecting group strategies.

  • Lipophilicity Contribution: The dimethylated phenyl ring is a lipophilic moiety. Incorporating this structure into a drug molecule can significantly influence its pharmacokinetic properties, such as membrane permeability and distribution, which are critical for bioavailability and target engagement.

These features make 2,6-DMP a high-value starting material for producing Active Pharmaceutical Ingredients (APIs) where precise molecular architecture is paramount for efficacy and safety.[1]

Case Study: Synthesis of Mexiletine Hydrochloride

Mexiletine is a Class Ib antiarrhythmic agent used to treat ventricular arrhythmias.[1] Its synthesis is a classic example of leveraging the unique reactivity of 2,6-DMP. The core transformation involves forming an ether linkage at the phenolic oxygen followed by the introduction of an amine.

Synthetic Pathway Overview

The most common industrial synthesis proceeds via a two-step pathway from 2,6-DMP:

  • Etherification: Reaction of 2,6-DMP with chloroacetone to form the key intermediate, 1-(2,6-dimethylphenoxy)propan-2-one.[3][4]

  • Reductive Amination (via an Oxime): The resulting ketone is converted to an oxime, which is subsequently reduced to yield the primary amine, Mexiletine.[3][5]

This workflow is visualized in the diagram below.

G DMP This compound Intermediate 1-(2,6-dimethylphenoxy) propan-2-one DMP->Intermediate Williamson Ether Synthesis Chloroacetone Chloroacetone Chloroacetone->Intermediate Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->Intermediate Oxime 1-(2',6'-dimethylphenoxy) -2-propane oxime Intermediate->Oxime Oximation OximeFormation Hydroxylamine Hydrochloride OximeFormation->Oxime MexiletineBase Mexiletine (Base) Oxime->MexiletineBase Reduction Reduction Reduction (e.g., Catalytic Hydrogenation) Reduction->MexiletineBase FinalProduct Mexiletine HCl (API) MexiletineBase->FinalProduct Salification HCl Hydrochloric Acid HCl->FinalProduct

Synthetic workflow for Mexiletine HCl from this compound.
Detailed Experimental Protocols

The following protocols are consolidated from established industrial processes and patent literature.[3][4][5]

Protocol 3.2.1: Synthesis of 1-(2,6-dimethylphenoxy)propan-2-one (Ether Intermediate)

  • Rationale: This step is a classic Williamson ether synthesis. A polar aprotic solvent like Dimethylformamide (DMF) is chosen to solubilize the phenoxide salt and promote an SN2 reaction. Potassium carbonate acts as the base to deprotonate the phenol, and a catalytic amount of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction mechanism, where the more reactive iodide transiently replaces the chloride.

  • Methodology:

    • To a suitable reactor, charge this compound (1.0 eq), dimethylformamide (DMF, ~8 vol), potassium carbonate (2.0 eq), and sodium bromide (0.05 eq).[4]

    • Heat the mixture to 50-55°C with stirring.[4]

    • Slowly add chloroacetone (1.2 eq) dropwise over approximately 1 hour, maintaining the temperature.

    • After the addition is complete, raise the temperature to 63-68°C and maintain for 10-12 hours, monitoring the reaction progress by TLC or HPLC.[4]

    • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

    • The filtrate is subjected to distillation to recover the DMF solvent. The crude product, 1-(2,6-dimethylphenoxy)propan-2-one, is then purified by vacuum distillation.

Protocol 3.2.2: Synthesis of Mexiletine via Oxime Reduction

  • Rationale: Direct reductive amination of the ketone can be challenging. A more reliable route involves conversion to the oxime, which is more readily reduced to the primary amine. Catalytic hydrogenation using a catalyst like Raney Nickel is a common and efficient method for this transformation.

  • Methodology:

    • Oximation: Dissolve the intermediate ketone (1.0 eq) in a suitable solvent like toluene or methanol. Add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or pyridine) to neutralize the HCl released.[3][5] Stir at room temperature (25-30°C) for 2-3 hours until oxime formation is complete.[5] The product, 1-(2',6'-dimethylphenoxy)-2-propane oxime, can be isolated after washing and solvent removal.[5]

    • Reduction: To a hydrogenation reactor, charge the oxime intermediate (1.0 eq), methanol as the solvent, and a slurry of Raney Nickel catalyst (~10% w/w).[5]

    • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 40-50°C.

    • Maintain the reaction under hydrogen pressure until hydrogen uptake ceases.

    • Cool the reactor, vent, and filter the mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under vacuum to yield crude Mexiletine base.

Protocol 3.2.3: Formation of Mexiletine Hydrochloride

  • Rationale: The final API is typically formulated as a hydrochloride salt to improve its stability, solubility, and handling properties.

  • Methodology:

    • Dissolve the crude Mexiletine base in a suitable solvent like isopropanol or ethyl acetate.

    • Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (1.0-1.1 eq, either as concentrated aqueous HCl or as a solution in isopropanol).

    • Stir the mixture. The Mexiletine Hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane or ether), and dry under vacuum at 60-70°C to yield the final API.[3]

Step Key Reagents Typical Conditions Purpose
Etherification 2,6-DMP, Chloroacetone, K₂CO₃, DMF63-68°C, 10-12hForms the C-O-C ether linkage
Oximation Ketone intermediate, NH₂OH·HCl25-30°C, 2-3hConverts ketone to a reducible oxime
Reduction Oxime, H₂, Raney Ni40-50°C, H₂ pressureReduces oxime to the primary amine
Salt Formation Mexiletine base, HCl0-10°CForms the stable, water-soluble HCl salt
Table 1: Summary of Reaction Conditions for Mexiletine Synthesis.

Related Application: The Propofol Framework

While this compound is not the direct precursor to the anesthetic Propofol (2,6-diisopropylphenol), it represents the same structural archetype. The synthesis of Propofol involves the double alkylation of a phenol ring at the ortho positions.[6][7] Seminal synthetic approaches involve the Friedel-Crafts alkylation of phenol with propylene gas or isopropyl alcohol over an acid catalyst.[6][8] This highlights a broader principle in medicinal chemistry: the 2,6-dialkylated phenol scaffold is a privileged structure for creating potent CNS-active or cardiovascular agents. The principles of controlling ortho-alkylation, whether through methylation to produce 2,6-DMP or isopropylation to produce Propofol, are central to the synthesis of this class of drugs.[8][9]

Conclusion

This compound is a vital intermediate whose strategic importance in pharmaceutical synthesis is firmly established.[1] Its unique, sterically-influenced reactivity allows for the clean and efficient construction of complex drug molecules like Mexiletine. The protocols and rationale provided in this guide demonstrate that a deep understanding of the starting material's properties is key to developing robust, scalable, and efficient synthetic routes. For researchers and drug development professionals, mastery of the chemistry of building blocks like 2,6-DMP is fundamental to the innovation and production of life-saving medications.

References

Application Notes & Protocols: Safe Handling and Storage of 2,6-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

2,6-Dimethylphenol, also known as 2,6-Xylenol, is a substituted phenol widely utilized as a monomer in the synthesis of high-performance polymers like poly(p-phenylene oxide) (PPO) and in the production of various antioxidants and specialty chemicals.[1] Its utility in research and development is significant; however, its toxicological profile necessitates a robust and well-understood safety protocol to mitigate risks for laboratory personnel.

This document provides a comprehensive guide for the safe handling and storage of this compound, grounded in established safety principles. The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, ensuring both personal safety and experimental integrity. The causality behind each recommendation is explained to foster a deeper understanding of the required precautions.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance, and a thorough understanding of its risks is the foundation of safe laboratory practice.

GHS Classification:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2][3]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[2][3]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2][3][4]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[3][5]

  • Hazardous to the Aquatic Environment, Long-term (Chronic Category 2): Toxic to aquatic life with long-lasting effects.[2][4]

The primary dangers stem from its high toxicity via ingestion and skin contact, and its corrosive nature.[2][6] Exposure can lead to severe irritation, chemical burns, and systemic toxicity.[6] Chronic exposure may result in damage to the liver and kidneys.[6] When heated, it can emit acrid smoke and toxic fumes.[2][6] Therefore, all handling procedures must be designed to prevent direct contact, inhalation of dust or vapors, and environmental release.

Physicochemical and Toxicological Data Summary

A clear understanding of the compound's properties is essential for risk assessment and the design of safe experimental setups. The data below has been consolidated from authoritative sources.

PropertyValueSource
Chemical Formula C₈H₁₀O[5]
Molecular Weight 122.16 g/mol [1][6]
Appearance Colorless to beige crystalline solid[5][7]
Odor Sweet, tarry odor[7]
Melting Point 43 - 45 °C (109 - 113 °F)[5]
Boiling Point 201 °C (394 °F)[2]
Flash Point 73 - 88 °C (163 - 190 °F)[2][4]
Density 1.02 - 1.13 g/cm³ at 20-25 °C[2][4]
Water Solubility Low (approx. 8-10 g/L at 20 °C)[4][7]
Vapor Pressure 0.175 mmHg at 25 °C[2]
log Kow (Octanol/Water Partition) 2.36[2]
LD50 Oral (Rat) 296 mg/kg[4]
LD50 Dermal (Rabbit) 1000 mg/kg[4]

The Hierarchy of Controls: A Proactive Safety Framework

The most effective way to manage the risks associated with this compound is to follow the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Personal Protective Equipment (PPE) is crucial but should be considered the last line of defense.

cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution (e.g., Use a less hazardous chemical) Elimination->Substitution Is removal possible? Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering If not, can it be replaced? Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Isolate the hazard PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Change the way people work

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary method for preventing inhalation of dust and vapors.[3][8]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide and the Safety Data Sheet (SDS).[9]

  • Restricted Access: Designate specific areas for handling and storing this compound. Keep the quantities in the lab to a minimum required for the work.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient.[2][8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[5][8] Always wash hands thoroughly after removing gloves.[5]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For procedures with a higher risk of splashing, a chemically resistant apron or suit is required.[2][8]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[2][3]

Protocols for Safe Handling

This protocol outlines the step-by-step process for safely handling solid this compound in a laboratory setting.

5.1. Preparation and Pre-Handling Checklist

  • Verify Training: Ensure you have completed all required safety training for this chemical.

  • Review SDS: Read the most current Safety Data Sheet for this compound.

  • Assemble PPE: Don all required PPE as specified in Section 4.

  • Prepare Work Area:

    • Confirm the chemical fume hood is operational and the sash is at the appropriate height.

    • Clear the work surface of all unnecessary items.

    • Place absorbent, disposable bench paper on the work surface.

    • Designate a specific area within the hood for waste collection.

  • Assemble Equipment: Gather all necessary spatulas, glassware, and other equipment. Use non-sparking tools to prevent ignition sources, as the material is combustible.[2][3]

5.2. Weighing and Transfer Protocol

  • Transfer to Hood: Keep the primary container of this compound tightly sealed until it is inside the chemical fume hood.

  • Dispense Solid: Carefully open the container. Use a clean spatula to dispense the required amount of solid into a tared, secondary container (e.g., a beaker or weigh boat).

  • Avoid Dust Generation: Handle the solid gently to minimize the creation of airborne dust.[2][5]

  • Seal Container: Immediately and securely close the primary container.

  • Clean Equipment: Wipe the spatula clean with a solvent-dampened cloth (e.g., 60-70% ethanol) inside the fume hood.[6] Dispose of the cloth in the designated solid hazardous waste container.

  • Proceed with Experiment: Carry out the subsequent experimental steps within the fume hood.

Protocols for Safe Storage

Improper storage is a common source of laboratory incidents. Adherence to these protocols is mandatory.

6.1. Storage Conditions

  • Container: Store in the original, tightly sealed container.[4][8]

  • Location: Keep in a dry, cool, and well-ventilated area designated for toxic and corrosive solids.[2][3]

  • Security: The storage area should be locked or otherwise accessible only to authorized personnel.[3][4][5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard pictograms.

6.2. Incompatible Materials Segregate this compound from the following materials to prevent hazardous reactions:

  • Strong oxidizing agents[6]

  • Bases[3][6]

  • Acid chlorides and acid anhydrides[3][6]

  • Corrodes steel, brass, and copper alloys[6]

Store it separately from foodstuffs and beverages.[4]

Emergency Protocols

Immediate and correct response to an emergency is critical to minimizing harm.

cluster_emergency Emergency Response Workflow for this compound Incident Incident Occurs (Spill, Exposure, Fire) Assess Assess Situation (Is it safe to respond?) Incident->Assess Evacuate Evacuate Area Alert Others Call Emergency Services Assess->Evacuate No PersonalExposure Personal Exposure Assess->PersonalExposure Yes, Exposure Spill Small Spill Assess->Spill Yes, Small Spill Fire Fire Assess->Fire Yes, Small Fire FirstAid Administer First Aid (See Protocol 7.1) PersonalExposure->FirstAid SpillCleanup Spill Cleanup (See Protocol 7.2) Spill->SpillCleanup FireResponse Use Appropriate Extinguisher (CO2, Dry Chemical) Fire->FireResponse Medical Seek Immediate Medical Attention FirstAid->Medical Decontaminate Decontaminate Area Package Waste SpillCleanup->Decontaminate

Caption: General workflow for emergency response.

7.1. Personal Exposure

  • Skin Contact: Immediately remove all contaminated clothing.[4] Flood the affected skin with large amounts of water for at least 15 minutes, then gently wash with soap and water.[3][6] Seek immediate medical attention, even if no symptoms are present.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water.[2] Call a poison control center or doctor immediately for treatment advice.[3][4]

7.2. Spills

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Isolate: Isolate the spill area by at least 25-50 meters.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Control Ignition Sources: Remove all sources of ignition (flames, sparks).[6]

  • Containment:

    • For solid spills, gently dampen the material with 60-70% ethanol to prevent dust from becoming airborne.[6]

    • Carefully scoop the dampened material and any contaminated soil or absorbent paper into a labeled, sealable container for hazardous waste.[6]

  • Decontamination:

    • Wash the spill surface with 60-70% ethanol, followed by a thorough wash with soap and water.[6]

    • Collect all cleaning materials in the hazardous waste container.

  • Do not re-enter the area until a safety officer has verified it is clean.[6]

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Segregation: Collect all contaminated materials (gloves, paper towels, surplus chemical) in a dedicated, clearly labeled, and sealed hazardous waste container.[4]

  • Labeling: The waste container must be labeled "Hazardous Waste" and list "this compound" as a component.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[8]

References

Application Note: A Detailed Protocol for the Synthesis and Characterization of Poly(2,6-dimethyl-1,4-phenylene oxide) via Copper-Catalyzed Oxidative Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), also known as polyphenylene ether (PPE), is a high-performance thermoplastic with a unique combination of properties including a high glass transition temperature (Tg), excellent dimensional stability, low moisture absorption, and good dielectric properties over a wide frequency range.[1][2] These attributes make it a material of choice for demanding applications in the electronics, automotive, and telecommunications industries.[3]

The most common and industrially significant method for synthesizing PPO is the oxidative coupling polymerization of 2,6-dimethylphenol, a process pioneered by A.S. Hay.[4] This reaction involves the use of a copper-amine catalyst system to facilitate the formation of ether linkages between monomer units through a C-O coupling mechanism, with oxygen as the terminal oxidant.[5][6] This application note provides a detailed experimental protocol for the synthesis of PPO, an in-depth explanation of the underlying reaction mechanism, and a comprehensive guide to the characterization of the resulting polymer.

Theoretical Background: The Mechanism of Oxidative Coupling

The copper-catalyzed oxidative polymerization of this compound is a complex process involving several key steps. While the exact mechanism has been a subject of extensive research, a generally accepted pathway involves the formation of phenoxy radicals as key intermediates.[4][7]

The process begins with the formation of a copper-amine complex, which acts as the active catalyst. The this compound monomer is then deprotonated to form a phenolate anion, which coordinates to the copper center. The copper(II) species in the catalytic cycle oxidizes the phenolate to a phenoxy radical, with the copper being reduced to copper(I). These highly reactive phenoxy radicals then couple. The selectivity of the C-O coupling over C-C coupling is a critical aspect of this polymerization, leading to the desired linear polymer chain.[8] The resulting dimer, trimer, and higher oligomers still possess a terminal phenolic hydroxyl group, allowing them to participate in further oxidative coupling reactions, leading to chain growth. A proposed intermediate in this process is a quinone ketal, which can undergo rearrangement to form the stable C-O ether linkage.[5] The catalytic cycle is completed by the re-oxidation of copper(I) to copper(II) by molecular oxygen, which is bubbled through the reaction mixture.

Experimental Protocol

This section provides a step-by-step guide for the laboratory-scale synthesis of PPO.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound (DMP)≥99%Standard chemical supplierShould be purified by recrystallization from hexane or sublimation if necessary.[9]
Copper(I) bromide (CuBr)≥98%Standard chemical supplier
N,N,N',N'-Tetramethylethylenediamine (TMEDA)≥99%Standard chemical supplier
TolueneAnhydrousStandard chemical supplier
MethanolReagent GradeStandard chemical supplierFor precipitation of the polymer.
Hydrochloric Acid (HCl)ConcentratedStandard chemical supplierFor catalyst removal.
OxygenHigh PurityGas supplier
NitrogenHigh PurityGas supplier
Equipment
  • Three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, and a condenser.

  • Schlenk line or similar inert gas manifold.

  • Constant temperature oil bath.

  • Gas flow meter.

  • Buchner funnel and filtration flask.

  • Vacuum oven.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification A Assemble and dry glassware B Add CuBr and Toluene under N2 A->B C Add TMEDA to form catalyst complex B->C D Add this compound C->D E Heat to reaction temperature (e.g., 60°C) D->E F Switch gas from N2 to O2 E->F G Stir for specified time (e.g., 2-4 hours) F->G H Precipitate polymer in acidic methanol G->H I Filter the polymer H->I J Wash with methanol I->J K Dry under vacuum J->K

Caption: Experimental workflow for the synthesis of PPO.

Step-by-Step Procedure
  • Reaction Setup:

    • A 250 mL three-neck round-bottom flask is thoroughly dried in an oven and cooled under a stream of nitrogen.

    • The flask is charged with copper(I) bromide (0.144 g, 1.0 mmol) and anhydrous toluene (100 mL) under a nitrogen atmosphere.

    • N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.5 mL, 10.0 mmol) is added via syringe, and the mixture is stirred until a clear, light green solution is formed, indicating the formation of the copper-amine complex.[9]

    • This compound (12.22 g, 100 mmol) is then added to the flask.

  • Polymerization:

    • The reaction flask is placed in a preheated oil bath at 60°C.

    • The gas inlet is switched from nitrogen to oxygen, and a steady flow of oxygen is bubbled through the reaction mixture with vigorous stirring. The color of the solution will gradually darken.

    • The reaction is allowed to proceed for 2-4 hours. The viscosity of the solution will noticeably increase as the polymer forms.

  • Work-up and Purification:

    • After the reaction is complete, the oxygen flow is stopped, and the flask is allowed to cool to room temperature.

    • The viscous polymer solution is slowly poured into 500 mL of methanol containing 5 mL of concentrated hydrochloric acid with vigorous stirring. This will cause the polymer to precipitate as a white solid. The acidic methanol also serves to remove the copper catalyst.

    • The precipitated polymer is collected by filtration using a Buchner funnel.

    • The polymer is then washed thoroughly with fresh methanol (3 x 100 mL) to remove any unreacted monomer and residual catalyst.

    • The purified polymer is dried in a vacuum oven at 80°C to a constant weight.

Polymerization Mechanism Diagram

polymerization_mechanism Monomer This compound Phenolate Phenolate Anion Monomer->Phenolate Deprotonation Catalyst Cu(II)-Amine Complex Radical Phenoxy Radical Phenolate->Radical Oxidation Dimer Dimer Radical->Dimer C-O Coupling Polymer PPO Chain Radical->Polymer Chain Growth Dimer->Polymer Chain Growth O2 O2 O2->Catalyst Re-oxidation CuI Cu(I)

Caption: Simplified mechanism of PPO polymerization.

Characterization of PPO

The synthesized PPO should be characterized to determine its structure, molecular weight, and thermal properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of PPO will show characteristic peaks for the aromatic C-H stretching, C=C stretching in the aromatic ring (around 1600 and 1470 cm⁻¹), and the prominent aryl-ether (C-O-C) stretching band around 1190 cm⁻¹.[1] The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) indicates the successful polymerization and high conversion of the phenolic end groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in CDCl₃): The spectrum will exhibit a singlet for the aromatic protons of the PPO backbone at approximately 6.47 ppm and a singlet for the methyl protons at around 2.09 ppm.[1]

    • ¹³C NMR (in CDCl₃): The spectrum will show characteristic peaks for the aromatic carbons and the methyl carbons, confirming the polymer structure.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[10] A successful polymerization should yield a polymer with a controlled molecular weight and a relatively narrow PDI.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer. Amorphous PPO typically exhibits a high Tg, around 215-220°C.[11]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. PPO is known for its excellent thermal stability, with decomposition typically starting at temperatures above 400°C in a nitrogen atmosphere.

Expected Results
ParameterTypical ValueCharacterization Technique
Yield>90%Gravimetric
Mn ( g/mol )10,000 - 30,000GPC
PDI (Mw/Mn)1.5 - 2.5GPC
Glass Transition Temp (Tg)~215 °CDSC
Decomposition Temp (Td)>400 °C (in N₂)TGA
FTIR Peaks (cm⁻¹)~1600, 1470 (C=C), ~1190 (C-O-C)FTIR
¹H NMR Peaks (ppm)~6.47 (Ar-H), ~2.09 (Ar-CH₃)¹H NMR

Troubleshooting and Expert Insights

  • Low Molecular Weight: This can be caused by impurities in the monomer or solvent, an incorrect monomer/catalyst ratio, or insufficient reaction time. Ensure all reagents are pure and the system is free from moisture.

  • Broad PDI: A broad molecular weight distribution can result from poor temperature control or inefficient mixing, leading to non-uniform reaction conditions.

  • Formation of Diphenoquinone (DPQ): A common side product is the C-C coupled diphenoquinone, which imparts a reddish or yellowish color to the polymer. Its formation can be minimized by controlling the reaction temperature and the amine/copper ratio.[4]

  • Catalyst Removal: Incomplete removal of the copper catalyst can affect the polymer's long-term thermal stability and dielectric properties. Thorough washing with acidic methanol is crucial.

Conclusion

The copper-catalyzed oxidative polymerization of this compound is a robust and efficient method for the synthesis of high-performance PPO. By carefully controlling the reaction conditions and following the detailed protocol outlined in this application note, researchers can consistently produce high-quality PPO with desirable molecular weights and thermal properties. The comprehensive characterization techniques described herein are essential for verifying the structure and performance of the synthesized polymer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,6-Dimethylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dimethylphenol (2,6-DMP). This guide is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of 2,6-DMP, a critical monomer for high-performance polymers like Polyphenylene Ether (PPE) resins and a valuable intermediate in various chemical industries.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you with the causal understanding needed to diagnose issues and rationally design process improvements.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the vapor-phase alkylation of phenol with methanol, the predominant industrial synthesis route.[1][3][4]

Q1: My phenol conversion is high (>90%), but the yield of 2,6-DMP is disappointingly low. What is the primary cause?

A: This classic scenario points directly to a problem of selectivity, not reactivity. When phenol is readily consumed but fails to form the target molecule, the reaction is diverting down non-productive pathways. The most common culprits are:

  • Formation of Isomeric Byproducts: The methylation of phenol is a stepwise reaction that proceeds through o-cresol as an intermediate.[1][3] However, methylation can also occur at the para-position, leading to p-cresol, or continue past the desired product to form 2,4,6-trimethylphenol (2,4,6-TMP).[5][6] The formation of 2,4-dimethylphenol (2,4-DMP) is also a common side reaction.[5]

  • Competing O-Alkylation (Ether Formation): Instead of the methyl group attacking the benzene ring (C-alkylation), it can attack the hydroxyl oxygen, forming anisole (methoxybenzene).[7][8] This is particularly prevalent at lower reaction temperatures.

  • Methanol Decomposition: At excessively high temperatures, methanol can decompose into methane, carbon dioxide, and other gaseous byproducts, which reduces the availability of the alkylating agent.[5]

Diagnosing the issue requires careful analysis of your product mixture, typically via Gas Chromatography (GC), to quantify the distribution of these byproducts.

Q2: How can I improve the ortho-selectivity of the methylation reaction to favor 2,6-DMP?

A: Improving ortho-selectivity is the single most critical factor for achieving a high yield. This is controlled by a combination of catalyst selection and process parameter optimization.

  • Catalyst Choice is Paramount: The catalyst's composition dictates its surface acidity and basicity, which in turn directs the position of alkylation.

    • Metal Oxide Catalysts: Iron-based catalysts, often promoted with chromium, indium, silicon, and alkali metals, are highly effective for ortho-methylation.[5][9] Magnesium oxide (MgO) is also a well-known catalyst that exhibits excellent ortho-selectivity at high temperatures (475-600°C).[10] These catalysts are thought to work through a mechanism where the phenol adsorbs onto a basic site, activating the ortho positions for electrophilic attack by methanol adsorbed on an adjacent acidic site.

    • Zeolites: While highly active, many zeolites can favor para-alkylation or lead to a mixture of products due to their shape-selective properties and strong Brønsted acid sites.[7][8] However, specific zeolite types and modifications are being explored to enhance ortho-selectivity.

  • Optimize Reaction Temperature: Temperature is a double-edged sword.

    • Too Low (<300°C): Favors O-alkylation, leading to high anisole production.[10]

    • Optimal Range (approx. 350-450°C): This is typically the sweet spot for maximizing C-alkylation at the ortho-position for many metal oxide catalysts.[5][9]

    • Too High (>450°C): Can lead to catalyst coking, methanol decomposition, and potentially favor the production of undesired byproducts like hexamethylbenzene.[10]

  • Adjust Reactant Molar Ratio (Methanol:Phenol): A stoichiometric ratio is 2 moles of methanol per mole of phenol. However, using a significant excess of methanol (e.g., 5:1 to 8:1) can increase phenol conversion by shifting the equilibrium forward.[5] Be cautious, as a very high excess can sometimes increase the rate of byproduct formation.

  • Implement o-Cresol Recycling: Since o-cresol is the intermediate, feeding it back into the reactor along with phenol can suppress the initial methylation step and push the reaction equilibrium toward 2,6-DMP. This strategy has been shown to significantly boost final yield and selectivity.[5][6]

Reaction Pathway Visualization

G Phenol Phenol oCresol o-Cresol (Intermediate) Phenol->oCresol +CH3OH Anisole Anisole (O-Alkylation) Phenol->Anisole +CH3OH Methanol Methanol Methanol->oCresol +CH3OH DMP26 2,6-DMP (Target Product) Methanol->DMP26 +CH3OH Methanol->Anisole +CH3OH DMP24 2,4-DMP Methanol->DMP24 +CH3OH TMP246 2,4,6-TMP Methanol->TMP246 +CH3OH oCresol->DMP26 +CH3OH oCresol->DMP24 +CH3OH DMP26->TMP246 +CH3OH

Caption: Reaction pathways in phenol methylation.

Q3: My catalyst performance degrades over time-on-stream. What causes this deactivation and how can it be mitigated?

A: Catalyst deactivation is a common issue in vapor-phase catalysis, primarily caused by coking —the deposition of carbonaceous residues on the catalyst's active sites. This physically blocks reactants from reaching the sites and can alter the catalyst's electronic properties.

Mitigation Strategies:

  • Process Conditions: Avoid excessively high temperatures, as this accelerates coke formation.

  • Feedstock Purity: Ensure high-purity phenol and methanol. Impurities (e.g., sulfur compounds, heavy organics) can act as catalyst poisons.

  • Co-feeding Water: Introducing a small amount of water vapor into the feed stream (e.g., in a phenol:methanol:water molar ratio of 1:5:1) can help suppress coking and maintain high catalyst activity over longer periods.[5] The water can help gasify coke precursors from the surface.

  • Catalyst Regeneration: For processes using a fluidized-bed reactor, catalyst regeneration can often be performed continuously or semi-continuously without needing to shut down the reactor.[1][3] This typically involves a controlled oxidation (calcination) cycle to burn off the coke deposits. For fixed-bed reactors, periodic regeneration is required.

Experimental Protocols & Data

Protocol: Vapor-Phase Phenol Methylation in a Fixed-Bed Reactor

This protocol provides a generalized procedure for evaluating catalyst performance in a lab-scale fixed-bed reactor system.

1. Catalyst Loading and Activation:

  • Load the reactor tube with a known quantity (e.g., 5-10 g) of the catalyst, supported on quartz wool.
  • Activate the catalyst in situ by heating under a flow of inert gas (e.g., Nitrogen) to the target reaction temperature (e.g., 350-400°C) for 1-2 hours to drive off any adsorbed moisture.

2. Reaction Execution:

  • Prepare the liquid feed mixture with the desired molar ratio of phenol, methanol, and optionally water.
  • Using a high-precision pump (e.g., HPLC pump), introduce the liquid feed into a vaporizer heated to a temperature sufficient to ensure complete vaporization (e.g., 250°C).
  • Pass the vaporized feed through the heated catalyst bed. Maintain the reactor at the desired reaction temperature (e.g., 360°C) and atmospheric or slightly elevated pressure.[9]
  • Typical liquid hourly space velocity (LHSV) can range from 0.5 to 2.0 h⁻¹.[9]

3. Product Collection and Analysis:

  • Cool the reactor outlet stream using a condenser (e.g., chilled water) to collect the liquid products in a cold trap.
  • Allow non-condensable gases to vent or be collected for analysis.
  • Analyze the liquid product composition using Gas Chromatography (GC) with a suitable column (e.g., capillary column with a polar stationary phase) and a Flame Ionization Detector (FID). Use an internal or external standard for quantification.

4. Performance Calculation:

  • Phenol Conversion (%): [(moles of phenol in) - (moles of phenol out)] / (moles of phenol in) * 100
  • 2,6-DMP Selectivity (%): (moles of 2,6-DMP formed) / (moles of phenol reacted) * 100
  • 2,6-DMP Yield (%): (Phenol Conversion * 2,6-DMP Selectivity) / 100

Table 1: Influence of Process Parameters on Performance (Illustrative Data)

This table summarizes the expected impact of key variables based on published data for iron-based catalysts.[5]

ParameterConditionPhenol Conversion2,6-DMP SelectivityKey Observation
Temperature 320°CModerateModerate-HighO-alkylation (anisole) may be significant.
360°C High (>92%) High Optimal balance for high yield.
400°CHigh (>95%)DecreasingIncreased formation of 2,4,6-TMP and cracking byproducts.
Molar Ratio 1:5:1HighGoodGood starting point for optimization.
(Phenol:MeOH:H₂O)1:8:1 Very High Good Higher methanol drives conversion.
o-Cresol Recycle No RecycleHigh~60-70%Significant o-cresol remains in the product stream.
(o-cresol/phenol)>0.48 High (>92%) >85% Dramatically improves selectivity to 2,6-DMP. [5][6]

Troubleshooting Workflow

G start Low 2,6-DMP Yield check_conv Analyze Phenol Conversion Rate start->check_conv high_conv Conversion is HIGH (>90%) check_conv->high_conv Yes low_conv Conversion is LOW (<90%) check_conv->low_conv No selectivity_issue Root Cause: Poor Selectivity high_conv->selectivity_issue check_byproducts Quantify Byproducts (GC Analysis) selectivity_issue->check_byproducts isomers High Isomers? (o-cresol, 2,4-DMP, 2,4,6-TMP) check_byproducts->isomers anisole High Anisole? check_byproducts->anisole sol_selectivity Solution: 1. Optimize Catalyst 2. Increase Temp (to ~360°C) 3. Implement o-cresol recycle isomers->sol_selectivity sol_anisole Solution: Increase Temperature (favors C- over O-alkylation) anisole->sol_anisole reactivity_issue Root Cause: Low Reactivity / Deactivation low_conv->reactivity_issue check_catalyst Check Catalyst (Age, Coking) reactivity_issue->check_catalyst check_temp Check Reaction Temp reactivity_issue->check_temp sol_reactivity Solution: 1. Increase Temperature 2. Regenerate/Replace Catalyst 3. Add H2O to feed check_catalyst->sol_reactivity check_temp->sol_reactivity

Caption: A decision tree for troubleshooting low 2,6-DMP yield.

References

Technical Support Center: High-Purity 2,6-Dimethylphenol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of high-purity 2,6-Dimethylphenol (2,6-DMP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining 2,6-DMP with the requisite purity for demanding applications, such as the synthesis of poly(p-phenylene oxide) (PPO) resins and other advanced polymers.[1] This guide provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to address the common challenges encountered during the purification process.

Introduction: The Critical Need for High-Purity this compound

This compound is a crucial monomer in the production of high-performance polymers, most notably PPO. The molecular weight, thermal stability, and dielectric properties of the resulting polymer are highly dependent on the purity of the 2,6-DMP monomer.[1] Impurities, such as other xylenol isomers (e.g., 2,4-DMP, 2,5-DMP), cresols (especially o-cresol), and other related phenolic compounds, can act as chain terminators or introduce defects into the polymer backbone, leading to inferior material properties.[2] Therefore, robust and efficient purification techniques are paramount.

This guide will focus on the three primary methods for purifying 2,6-DMP:

  • Fractional Distillation: Exploiting differences in boiling points.

  • Crystallization: Leveraging differences in solubility.

  • Preparative Chromatography: Utilizing differential partitioning between a stationary and a mobile phase.

Safety Precautions

Before commencing any purification protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound.

Key Hazards:

  • Toxicity: this compound is toxic if swallowed, in contact with skin, or inhaled.[3][4]

  • Corrosivity: It causes severe skin burns and eye damage.[3][4]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[4]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles and/or a face shield are mandatory.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge when handling the powder or working with heated solutions.

  • Protective Clothing: A lab coat and closed-toe shoes are required.

All procedures should be performed in a well-ventilated chemical fume hood.

General FAQs

Q1: What are the most common impurities in technical-grade this compound?

A1: Technical-grade 2,6-DMP, typically synthesized via the methylation of phenol or o-cresol, often contains a variety of structurally similar impurities.[1] These include:

  • Isomeric Xylenols: 2,4-dimethylphenol, 2,5-dimethylphenol, 2,3-dimethylphenol, 3,4-dimethylphenol, and 3,5-dimethylphenol.[2]

  • Cresols: o-cresol, m-cresol, and p-cresol.

  • Other Phenolic Compounds: Phenol, 2,4,6-trimethylphenol.

  • Residual Reactants and Solvents.

Q2: How do I assess the purity of my this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for assessing the purity of 2,6-DMP.[5][6] It allows for the separation and identification of volatile and semi-volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile impurities.[6]

Q3: Which purification method is best for my needs?

A3: The choice of purification method depends on the initial purity of your 2,6-DMP, the scale of your experiment, and the required final purity. The following diagram provides a general decision-making workflow:

Purification_Workflow start Crude 2,6-DMP purity_check Assess Initial Purity (GC-MS) start->purity_check distillation Fractional Distillation purity_check->distillation Low Purity crystallization Crystallization purity_check->crystallization High Purity high_purity High Initial Purity (>95%) low_purity Low Initial Purity (<95%) distillation->crystallization Further Purification chromatography Preparative Chromatography distillation->chromatography Difficult Isomers Present crystallization->chromatography Ultra-High Purity Required final_product High-Purity 2,6-DMP crystallization->final_product Purity Met chromatography->final_product

Caption: Decision workflow for selecting a purification technique for 2,6-DMP.

Fractional Distillation

Fractional distillation is a suitable technique for removing impurities with significantly different boiling points from 2,6-DMP (boiling point: 203 °C). However, the separation of xylenol isomers, which often have very close boiling points, can be challenging.[2]

Troubleshooting Guide: Fractional Distillation
Problem Potential Cause Solution
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Maintain a slow and steady distillation rate to allow for proper equilibrium between the liquid and vapor phases.[2]
Distillation rate is too fast.- Reduce the heating rate to ensure a slow, steady collection of distillate (typically 1-2 drops per second).
Azeotrope formation.- Consider azeotropic distillation. For example, o-cresol can be removed by forming an azeotrope with agents like n-decane.[7]
Column Flooding Excessive heating rate causing high vapor flow.- Reduce the heating rate to decrease the vapor velocity.[2]
Poorly packed column obstructing liquid drainage.- Ensure the column is packed uniformly to allow for proper liquid return.
Bumping or Irregular Boiling Lack of nucleation sites.- Add boiling chips or a magnetic stir bar to the distillation flask before heating.
Temperature Fluctuations at the Thermometer Improper thermometer placement.- Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser.
Distillation rate is too high.- Reduce the heating rate to maintain a steady distillation.
Experimental Protocol: Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude 2,6-DMP and a few boiling chips or a stir bar to the distillation flask.

  • Heating: Begin heating the flask gently. Observe the condensation ring as it slowly ascends the fractionating column.

  • Equilibration: Allow the system to equilibrate by adjusting the heating rate so that the condensation ring remains in the upper part of the column for a period before distillation begins.

  • Collecting Fractions: Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities. As the temperature stabilizes at the boiling point of 2,6-DMP, switch to a clean receiving flask to collect the main fraction.

  • Shutdown: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.

Crystallization

Crystallization is a highly effective method for purifying 2,6-DMP, especially for removing small amounts of impurities from a relatively pure starting material. The choice of solvent is critical for successful crystallization.

Troubleshooting Guide: Crystallization
Problem Potential Cause Solution
"Oiling Out" of 2,6-DMP The boiling point of the solvent is too high, causing the 2,6-DMP to melt (melting point: 46-48 °C) before it dissolves.- Reheat the solution to dissolve the oil, then allow it to cool more slowly.[2]- Consider using a solvent with a lower boiling point.
The solution is too concentrated.- Add a small amount of hot solvent to the oiled-out mixture until the oil dissolves, then cool slowly.
No Crystal Formation The solution is not sufficiently supersaturated.- If the solution is too dilute, evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.[8]- Add a seed crystal of pure 2,6-DMP.[2][8]
Poor Recovery of Purified Product Too much solvent was used.- Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]- Concentrate the mother liquor and cool to obtain a second crop of crystals.
The cooling process was too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Colored Crystals Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Experimental Protocol: Crystallization from Hexane
  • Dissolution: In an Erlenmeyer flask, add the crude 2,6-DMP. Add a minimal amount of hot hexane while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of 2,6-DMP.

Preparative Chromatography

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique capable of separating isomers with very similar physical properties, making it suitable for achieving very high purity 2,6-DMP.

Troubleshooting Guide: Preparative HPLC
Problem Potential Cause Solution
Poor Separation/Resolution Inappropriate mobile phase composition.- Optimize the mobile phase. For reversed-phase chromatography, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water.[9]
Column overload.- Reduce the injection volume or the concentration of the sample.[2] Perform a loading study on an analytical column first to determine the maximum sample load.[10]
Peak Tailing Secondary interactions between the phenolic hydroxyl group and the stationary phase.- Add a small amount of a modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress the ionization of the hydroxyl group.
High Backpressure Blockage in the column or system.- Filter the sample and mobile phase before use.- Flush the column with a strong solvent.
Low Recovery Irreversible adsorption of the compound onto the stationary phase.- Modify the mobile phase to improve elution.- Consider a different stationary phase.
Experimental Protocol: Preparative HPLC
  • Method Development: Develop an analytical HPLC method to achieve good separation of 2,6-DMP from its impurities. A reversed-phase C18 column is often a good starting point.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and adjusting the flow rate and sample load accordingly.

  • Sample Preparation: Dissolve the crude 2,6-DMP in the mobile phase and filter through a 0.45 µm filter.

  • Purification: Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the pure 2,6-DMP peak.

  • Solvent Removal: Remove the solvent from the collected fractions, typically by rotary evaporation, to obtain the purified product.

Purity Analysis and Characterization

The purity of the final 2,6-DMP product should be verified using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and quantify any remaining volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, especially for non-volatile contaminants.

  • Melting Point Analysis: A sharp melting point close to the literature value (46-48 °C) is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers.

References

Technical Support Center: Optimizing Catalyst Performance for 2,6-Dimethylphenol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic synthesis of 2,6-Dimethylphenol (2,6-DMP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing this crucial industrial reaction. As a key monomer for engineering plastics like polyphenylene oxide (PPO), the efficient and selective synthesis of 2,6-DMP is of paramount importance.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalysts for the selective synthesis of this compound?

A1: The industry standard and most extensively researched catalysts for the vapor-phase methylation of phenol to 2,6-DMP are mixed metal oxides.[4] Notably, iron-based catalysts, often promoted with other metals, exhibit high activity and selectivity.

  • Iron-Chromium Mixed Oxides: These are commercially available and widely used catalysts, demonstrating high phenol conversion (over 90%) and excellent selectivity towards ortho-alkylation, minimizing the formation of O-methylated byproducts like anisole.[1][3][5]

  • Magnesium Oxide (MgO): MgO-based catalysts are highly effective for ortho-selective methylation of phenols.[6] Their performance can be enhanced by the addition of promoters.

  • Vanadia-Chromia and Vanadia-Titania Catalysts: Vanadium oxide-based catalysts, particularly when supported on oxides like chromia or titania, have shown high activity and selectivity for 2,6-DMP formation.[7][8]

  • Iron-Zirconium Oxides: Certain compositions of Fe-Zr oxide catalysts have demonstrated very high phenol conversion (up to 99.2%) with good selectivity towards 2,6-xylenol.[9]

The choice of catalyst often depends on the specific process conditions (e.g., fixed-bed vs. fluidized-bed reactor) and desired performance characteristics.

Q2: What is the fundamental reaction mechanism for the ortho-alkylation of phenol with methanol?

A2: The synthesis of 2,6-DMP from phenol and methanol is a sequential methylation process that occurs on the surface of a solid acid-base catalyst. The generally accepted mechanism involves the following key steps:

  • Adsorption of Reactants: Both phenol and methanol adsorb onto the active sites of the catalyst surface.

  • Methanol Activation: Methanol is activated on the catalyst surface, often forming a methoxy intermediate or a surface methyl group.

  • First Ortho-Methylation: An adsorbed phenol molecule reacts with the activated methylating agent to form o-cresol, the mono-methylated intermediate.[2]

  • Second Ortho-Methylation: The o-cresol molecule, which remains adsorbed or readsorbs onto the catalyst surface, undergoes a second methylation at the other ortho position to yield the final product, this compound.

  • Desorption of Products: The 2,6-DMP and water molecules desorb from the catalyst surface, regenerating the active sites.

The high ortho-selectivity is often attributed to a concerted mechanism where the phenolic hydroxyl group interacts with the catalyst surface, directing the methylation to the adjacent ortho positions.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing causal explanations and actionable solutions.

Problem 1: Low Selectivity towards this compound (High o-cresol or other isomers)

Symptoms:

  • High concentration of o-cresol in the product mixture.

  • Significant formation of other isomers like 2,4-dimethylphenol (2,4-DMP) or 2,4,6-trimethylphenol (2,4,6-TMP).

  • Presence of O-methylated products such as anisole.

Root Causes & Corrective Actions:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the product distribution. Lower temperatures may favor the formation of o-cresol as the second methylation step has a higher activation energy.[11] Conversely, excessively high temperatures can lead to side reactions and the formation of other isomers or decomposition products.

    • Solution: Systematically vary the reaction temperature within the recommended range for your specific catalyst (typically 350-450°C for metal oxides) to find the optimal point for 2,6-DMP selectivity.[4][6] For instance, with an iron-chromium catalyst, a stable process with high 2,6-DMP yield can often be achieved in the 350-380°C range.[1][3]

  • Incorrect Phenol to Methanol Molar Ratio: An insufficient amount of methanol can lead to incomplete methylation, resulting in a higher yield of o-cresol. A very high excess of methanol might favor the formation of poly-alkylated phenols.[10]

    • Solution: Optimize the molar ratio of phenol to methanol. Ratios of 1:5 to 1:8 are commonly employed to drive the reaction towards di-methylation while minimizing poly-alkylation.[1]

  • Insufficient Catalyst Activity or Acidity: The catalyst's acidic and basic properties are crucial for high ortho-selectivity. An imbalance can lead to undesired side reactions.

    • Solution: Ensure the catalyst is properly prepared and activated according to the supplier's or literature protocol. The acidity of the catalyst can influence selectivity; for example, an increase in acidity in vanadia-chromia catalysts has been shown to increase selectivity for 2,6-xylenol.

  • High Space Velocity (Low Contact Time): If the reactants pass over the catalyst bed too quickly, there may not be enough time for the second methylation of o-cresol to 2,6-DMP to occur.

    • Solution: Decrease the liquid hourly space velocity (LHSV) to increase the contact time of the reactants with the catalyst. Typical LHSV values range from 0.5 to 2.0 h⁻¹.[12]

Experimental Protocol: Optimizing o-cresol Conversion via Recycle Stream

A proven strategy to enhance 2,6-DMP selectivity is to recycle the o-cresol byproduct back into the reactor feed.[1][3]

  • Analyze Product Stream: Quantify the composition of the reactor effluent using gas chromatography (GC) to determine the molar ratio of o-cresol to unreacted phenol.

  • Separate Products: Use distillation to separate the o-cresol from the 2,6-DMP and other products.

  • Prepare New Feed: Create a new feed mixture that includes phenol, methanol, and the recovered o-cresol. A stable and high-yield process can often be achieved when the molar ratio of recycled o-cresol to fresh phenol is greater than 0.48.[1][3]

  • Re-run Reaction: Introduce the new feed mixture into the reactor under the previously optimized conditions.

  • Monitor and Adjust: Analyze the product stream again. The increased concentration of o-cresol in the feed will shift the reaction equilibrium, favoring the formation of 2,6-DMP.

Problem 2: Rapid Catalyst Deactivation

Symptoms:

  • A noticeable decrease in phenol conversion over a short period of operation.

  • A shift in product selectivity over time.

  • Increased pressure drop across the catalyst bed.

Root Causes & Corrective Actions:

  • Coke Formation: At the high temperatures required for the reaction, phenol and its derivatives can polymerize on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.

    • Solution 1 (Water in Feed): The co-feeding of water with the reactants can help suppress coke formation and maintain high catalyst activity. A typical molar ratio of phenol:methanol:water is 1:5:1 or 1:8:1.[1]

    • Solution 2 (Catalyst Regeneration): Deactivated catalysts can often be regenerated. This typically involves carefully burning off the coke in a stream of air or a diluted oxygen/nitrogen mixture at elevated temperatures. The specific regeneration protocol will depend on the catalyst type.

  • Sintering: Exposure to excessively high temperatures can cause the catalyst particles to sinter, leading to a loss of surface area and, consequently, a decrease in activity.

    • Solution: Operate the reactor within the recommended temperature range for the catalyst. For exothermic reactions like phenol methylation, using a fluidized-bed reactor can provide better temperature control and prevent hotspots compared to a fixed-bed reactor.[1][2][3]

  • Poisoning: Impurities in the feed streams (e.g., sulfur or nitrogen compounds) can irreversibly bind to the catalyst's active sites, leading to deactivation.

    • Solution: Ensure the purity of the phenol and methanol feeds. Use appropriate purification methods if necessary.

Workflow for Investigating Catalyst Deactivation

Deactivation_Workflow Start Decline in Phenol Conversion Check_Temp Verify Reactor Temperature Profile Start->Check_Temp Analyze_Feed Analyze Feed for Impurities Start->Analyze_Feed Characterize_Catalyst Characterize Spent Catalyst (TGA, BET) Start->Characterize_Catalyst Hotspots Hotspots Detected? Check_Temp->Hotspots Poisons Poisons Detected? Analyze_Feed->Poisons Coking Significant Weight Loss (TGA) / Surface Area Loss (BET)? Characterize_Catalyst->Coking Hotspots->Analyze_Feed No Optimize_Temp Optimize Temperature Control (e.g., Fluidized Bed) Hotspots->Optimize_Temp Yes Poisons->Characterize_Catalyst No Purify_Feed Purify Reactant Feed Poisons->Purify_Feed Yes Regenerate Implement Catalyst Regeneration Protocol Coking->Regenerate Yes Add_Water Consider Adding Water to Feed Stream Coking->Add_Water Yes End Stable Performance Restored Optimize_Temp->End Purify_Feed->End Regenerate->End Add_Water->End

Caption: Troubleshooting workflow for catalyst deactivation.

Data Summary

The performance of various catalysts for 2,6-DMP synthesis is highly dependent on the reaction conditions. The table below summarizes typical performance data from the literature.

Catalyst SystemPhenol Conversion (%)2,6-DMP Selectivity (%)o-cresol Selectivity (%)Temperature (°C)Molar Ratio (Phenol:Methanol)Reference
Fe-Zr Oxide99.277.022.6N/AN/A[9]
Iron-Chromium Oxide>90>85 (with o-cresol recycle)N/A350-3801:8 (+ water & o-cresol)[1][3]
Vanadia-Chromia~70-80~50-60~30-404001:5
Manganese OxideN/AN/AN/A400-470N/A[11]

Note: "N/A" indicates that the specific data point was not available in the cited source. Performance metrics can vary significantly with catalyst preparation and precise operating conditions.

Reaction Pathway Diagram

Reaction_Pathway Phenol Phenol oCresol o-Cresol Phenol->oCresol + CH3OH - H2O Methanol Methanol (CH3OH) Methanol->oCresol DMP This compound Methanol->DMP oCresol->DMP Catalyst Catalyst Surface (e.g., Fe-Cr Oxide) oCresol->Catalyst Adsorption DMP->Catalyst Adsorption Water Water (H2O)

Caption: Sequential methylation pathway of phenol to 2,6-DMP.

References

Technical Support Center: Troubleshooting Common Issues in PPE Resin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polyphenylene ether (PPE) resin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PPE synthesis. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental success.

Section 1: Reaction Control & Molecular Weight Issues

Question 1: Why is the molecular weight of my PPE resin consistently too low?

Low molecular weight in PPE synthesis is a frequent issue that can often be traced back to several key factors impacting the oxidative coupling polymerization of 2,6-disubstituted phenols.[1]

Possible Causes & Troubleshooting Steps:

  • Insufficient Reaction Time or Premature Termination: The polymerization process may not have been allowed to proceed for a sufficient duration to achieve the target molecular weight.

    • Protocol: Monitor the reaction progress using techniques like in-line viscometry to determine the optimal polymerization endpoint.[2] Extend the reaction time in increments, taking aliquots to analyze molecular weight by Gel Permeation Chromatography (GPC).[3][4]

  • Presence of Monofunctional Impurities: Impurities in the monomer (e.g., 2-methyl-6-ethylphenol in a 2,6-dimethylphenol polymerization) can act as chain terminators, limiting polymer growth.

    • Protocol: Ensure high purity of the monomer through techniques like recrystallization or distillation. Analyze monomer purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

  • Improper Catalyst to Monomer Ratio: An incorrect ratio can lead to inefficient polymerization.

    • Protocol: Systematically vary the catalyst to monomer ratio to find the optimal concentration for achieving the desired molecular weight.

  • Excess of One Bifunctional Monomer (in copolymerization): In cases of copolymerization, a stoichiometric imbalance between the two bifunctional monomers can limit the degree of polymerization.[5]

    • Protocol: Carefully control the stoichiometry of the monomers.

Causality Explained: The degree of polymerization in step-growth polymerizations is highly sensitive to factors that can halt the chain growth process. Monofunctional impurities, by reacting with a growing polymer chain, introduce a non-reactive end group, effectively capping the chain and preventing further propagation.

Question 2: My PPE resin has a very broad molecular weight distribution (high polydispersity index - PDI). What could be the cause?

A high PDI indicates a wide range of polymer chain lengths, which can negatively affect the material's mechanical properties.

Possible Causes & Troubleshooting Steps:

  • Poor Temperature Control: Fluctuations in reaction temperature can lead to variations in the rate of polymerization and side reactions, contributing to a broader molecular weight distribution.[6]

    • Protocol: Implement precise temperature control of the reaction vessel using a reliable heating/cooling system. Monitor and record the temperature throughout the synthesis.

  • Side Reactions: Unwanted side reactions, such as the formation of diphenoquinone, can disrupt the primary polymerization pathway and lead to a less uniform polymer.[7]

    • Protocol: Optimize reaction conditions (e.g., oxygen flow rate, catalyst composition) to minimize side reactions. The use of specific catalyst systems, such as certain copper-amine complexes, can help suppress the formation of diphenoquinone.[7]

  • Non-uniform Mixing: Inadequate agitation can create localized areas of high monomer or catalyst concentration, leading to inconsistent polymerization rates.

    • Protocol: Ensure efficient and consistent stirring throughout the reaction to maintain a homogeneous mixture.

Troubleshooting Workflow for Molecular Weight Control

start Problem: Low Molecular Weight or High PDI check_purity 1. Verify Monomer & Solvent Purity (GC, NMR) start->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions Purity Confirmed purify Purify Monomers/Solvents check_purity->purify Impurities Detected check_catalyst 3. Evaluate Catalyst Activity check_conditions->check_catalyst adjust_time Adjust Reaction Time check_conditions->adjust_time adjust_temp Optimize Temperature Control check_conditions->adjust_temp adjust_mixing Improve Mixing Efficiency check_conditions->adjust_mixing prepare_catalyst Prepare Fresh Catalyst check_catalyst->prepare_catalyst Suspected Deactivation analyze_mw 4. Analyze Molecular Weight (GPC) check_catalyst->analyze_mw Activity Confirmed purify->check_purity adjust_time->analyze_mw adjust_temp->analyze_mw adjust_mixing->analyze_mw prepare_catalyst->check_catalyst analyze_mw->start Issue Persists result Target Molecular Weight & PDI Achieved analyze_mw->result Success

Caption: Troubleshooting workflow for molecular weight and PDI issues.

Section 2: Catalyst & Reaction Byproduct Issues

Question 3: The polymerization reaction is sluggish or fails to initiate. What are the likely causes related to the catalyst?

Catalyst deactivation is a primary reason for slow or failed PPE synthesis.[8][9] Copper-based catalysts are commonly used for the oxidative coupling of phenols and are susceptible to various deactivation pathways.[10]

Possible Causes & Troubleshooting Steps:

  • Catalyst Poisoning: Impurities in the monomer or solvent can act as poisons to the catalyst, inhibiting its activity.[11]

    • Protocol: As mentioned previously, ensure the high purity of all reagents. Common poisons include sulfur compounds and other coordination-complexing agents.

  • Improper Catalyst Preparation or Handling: The active form of the catalyst may not have been correctly generated or has been deactivated by exposure to air or moisture.

    • Protocol: Prepare the catalyst under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Catalyst Sintering or Agglomeration: At elevated temperatures, catalyst particles can agglomerate, reducing the active surface area.[12]

    • Protocol: Optimize the reaction temperature to balance reaction rate and catalyst stability. Consider using a supported catalyst to improve dispersion and thermal stability.

Catalyst Deactivation Mechanisms

active_catalyst Active Catalyst Species poisoning Poisoning (e.g., Sulfur Compounds) active_catalyst->poisoning sintering Sintering/Agglomeration (High Temperature) active_catalyst->sintering leaching Leaching (Solvent Effects) active_catalyst->leaching deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst sintering->deactivated_catalyst leaching->deactivated_catalyst

Caption: Common pathways for catalyst deactivation in PPE synthesis.

Question 4: My final PPE product is discolored (e.g., yellow or brown). How can I obtain a colorless product?

Discoloration in PPE resin is often due to the formation of colored byproducts or residual catalyst.

Possible Causes & Troubleshooting Steps:

  • Formation of Diphenoquinone: This is a common, highly colored byproduct of the oxidative coupling reaction.[7]

    • Protocol: Adjusting the amine to copper ratio in the catalyst system can often minimize the formation of diphenoquinone.[13]

  • Residual Catalyst: Incomplete removal of the copper catalyst can lead to discoloration, especially upon thermal processing.[14]

    • Protocol: After polymerization, the catalyst must be effectively removed. This is typically achieved by washing the polymer solution with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to form a water-soluble copper complex that can be separated.[15]

  • Thermal Degradation: Prolonged exposure to high temperatures during synthesis or workup can cause thermal degradation of the polymer, leading to discoloration.[16]

    • Protocol: Minimize the time the polymer is exposed to high temperatures. Use the lowest effective reaction temperature.

Experimental Protocol: Catalyst Removal

  • Reaction Quenching: Upon completion of the polymerization, terminate the reaction by stopping the oxygen flow and adding a chelating agent solution (e.g., aqueous EDTA).

  • Extraction: Vigorously stir the polymer solution with the chelating agent solution to extract the copper catalyst into the aqueous phase.

  • Phase Separation: Allow the mixture to separate into organic (polymer) and aqueous layers. Remove the aqueous layer.

  • Washing: Wash the organic layer multiple times with deionized water to remove any remaining chelating agent and catalyst residues.

  • Precipitation and Drying: Precipitate the purified PPE resin by adding the polymer solution to a non-solvent like methanol.[15] Filter and dry the polymer powder under vacuum.

Section 3: Product Purity & Post-Synthesis Processing

Question 5: My purified PPE resin has a noticeable odor. What is the source and how can it be removed?

Odor in PPE resins can originate from residual solvents, unreacted monomer, or byproducts of the synthesis.[17][18]

Possible Causes & Troubleshooting Steps:

  • Residual Solvents: Incomplete removal of the polymerization solvent (e.g., toluene) or the precipitating non-solvent (e.g., methanol) can result in a solvent odor.

    • Protocol: Ensure thorough drying of the precipitated polymer, preferably in a vacuum oven at an elevated temperature (below the glass transition temperature of the PPE).

  • Unreacted Monomer and Low Molecular Weight Oligomers: These can be volatile and contribute to odor.

    • Protocol: Optimize the polymerization to achieve high monomer conversion. Multiple precipitations can help to remove low molecular weight species.

  • Synthesis Byproducts: Volatile byproducts such as 2,4,6-trimethylanisole and components from the catalyst system (e.g., di-n-butylamine) can be present.[18]

    • Protocol: Steam distillation of a water slurry of the PPE powder can be an effective method for removing these volatile, odoriferous impurities.[17] Extraction with a ketone solvent has also been shown to be effective.[18]

Parameter Typical Value/Condition Impact on Synthesis
Reaction Temperature 25-60 °CAffects reaction rate, catalyst stability, and side reactions.[16]
Oxygen Flow Rate Variable, needs optimizationCrucial for the oxidative coupling mechanism.
Monomer Purity > 99.5%Impurities can act as chain terminators or catalyst poisons.[11]
Solvent Toluene, XyleneShould be anhydrous and free of impurities.
Catalyst Copper-amine complexesActivity is sensitive to preparation and handling.[7]

Table 1: Key Parameters in PPE Resin Synthesis

Section 4: Analytical Characterization for Troubleshooting

A robust analytical workflow is essential for diagnosing issues in PPE synthesis.

Analytical Technique Information Provided Application in Troubleshooting
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw), Polydispersity Index (PDI)Diagnosing issues with molecular weight control.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Polymer structure, monomer conversion, end-group analysisConfirming the desired polymer structure and identifying impurities.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groups presentQuick verification of polymer identity and presence of byproducts.[3]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting point (Tm)Assessing thermal properties and the impact of synthesis parameters.[19]
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperatureEvaluating the thermal robustness of the synthesized resin.[19]

Table 2: Essential Analytical Techniques for PPE Synthesis

References

Technical Support Center: Managing 2,6-Dimethylphenol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dimethylphenol (2,6-DMP). This guide provides in-depth technical and practical advice to help you navigate the challenges associated with the use of this compound in biological assays. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

I. Understanding the Challenges of this compound

This compound (CAS 576-26-1), also known as 2,6-xylenol, is a valuable chemical intermediate used in the synthesis of polymers, antioxidants, and pharmaceuticals.[1][2] However, its application in biological research is accompanied by several challenges stemming from its physicochemical properties and inherent toxicity.

Key Physicochemical Properties

A thorough understanding of 2,6-DMP's properties is the first step in troubleshooting experimental issues.

PropertyValueSource
Molecular FormulaC8H10O[3]
Molecular Weight122.17 g/mol [4]
AppearanceColorless to off-white crystalline solid[3]
Melting Point43-45 °C[5]
Boiling Point203 °C[5]
Water SolubilitySlightly soluble (~1.5 g/L at room temperature)[6]
Solubility in Organic SolventsSoluble in ethanol, ether, chloroform[2][6]

The limited aqueous solubility of 2,6-DMP necessitates careful preparation of stock solutions, often requiring the use of organic solvents that can have their own effects on biological systems.[6]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when using 2,6-DMP in your experiments.

Issue: Inconsistent or Unreliable Results in Cell-Based Assays

Possible Cause: The inherent cytotoxicity of 2,6-DMP can lead to high cell death, masking the specific effects you are trying to measure. Phenolic compounds, in general, can be cytotoxic, and 2,6-DMP is no exception.[7][8]

Solution:

  • Determine the Optimal Concentration Range with a Dose-Response Curve: Before proceeding with your main experiments, it is crucial to perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range of 2,6-DMP that is non-toxic or minimally toxic to your specific cell line.[8][9]

  • Use Appropriate Controls:

    • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the 2,6-DMP.

    • Positive Control: If applicable, use a known toxic compound to ensure your assay is working correctly.

  • Consider Shorter Exposure Times: If long-term exposure is not critical for your experimental question, reducing the incubation time with 2,6-DMP can minimize cytotoxicity.

Issue: Precipitation of 2,6-DMP in Cell Culture Media

Possible Cause: The low water solubility of 2,6-DMP can cause it to precipitate out of aqueous solutions like cell culture media, especially at higher concentrations.[6]

Solution:

  • Prepare High-Concentration Stock Solutions in an Appropriate Solvent: Dissolve 2,6-DMP in a water-miscible organic solvent such as DMSO or ethanol to create a concentrated stock solution.

  • Optimize the Final Solvent Concentration: When diluting the stock solution into your cell culture media, ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity.

  • Pre-warm Media and Solutions: The solubility of 2,6-DMP increases with temperature.[6] Pre-warming your media and the diluted 2,6-DMP solution to 37°C before adding it to your cells can help prevent precipitation.

  • Visual Inspection: Always visually inspect your culture plates for any signs of precipitation after adding the compound.

Issue: Interference with Assay Readouts

Possible Cause: 2,6-DMP, being a phenolic compound, has the potential to interfere with certain assay technologies. For instance, it may absorb light or fluoresce at wavelengths that overlap with your assay's detection range.[3]

Solution:

  • Run a Compound-Only Control: To check for interference, run a control that contains your assay reagents and 2,6-DMP at the highest concentration you plan to use, but without any cells or biological material. This will reveal if the compound itself contributes to the signal.

  • Consult the Assay Manufacturer's Guidelines: Some assay kits provide information on known interfering compounds.

  • Consider Alternative Assays: If significant interference is observed, you may need to switch to an assay that uses a different detection method.

III. Experimental Protocols

Here are detailed protocols for key experiments when working with 2,6-DMP.

Protocol 1: Preparation of 2,6-DMP Stock Solution
  • Weighing: Accurately weigh out the desired amount of 2,6-DMP powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortexing: Vortex the solution until the 2,6-DMP is completely dissolved. Gentle warming in a 37°C water bath may be necessary.[6]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Determining Cytotoxicity using the MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of your 2,6-DMP stock solution in cell culture media. Remove the old media from the cells and add the media containing different concentrations of 2,6-DMP. Include a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

IV. Visualizing Workflows and Mechanisms

Experimental Workflow for Managing 2,6-DMP in Cell Culture

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Concentrated Stock in Organic Solvent sterilize Sterile Filter prep_stock->sterilize aliquot Aliquot and Store at -20°C sterilize->aliquot dose_response Determine Cytotoxicity (e.g., MTT Assay) aliquot->dose_response main_exp Main Experiment with Optimized Concentration dose_response->main_exp controls Include Vehicle and Positive/Negative Controls interference_check Check for Assay Interference main_exp->interference_check data_analysis Data Analysis and Interpretation interference_check->data_analysis

Caption: Workflow for handling 2,6-DMP in cell-based assays.

Potential Mechanism of 2,6-DMP Induced Cytotoxicity

dmp This compound membrane Cell Membrane Disruption dmp->membrane mitochondria Mitochondrial Dysfunction dmp->mitochondria apoptosis Apoptosis/Necrosis membrane->apoptosis ros Increased Reactive Oxygen Species (ROS) mitochondria->ros ros->apoptosis dna_damage DNA Damage ros->dna_damage dna_damage->apoptosis

Caption: A potential pathway of 2,6-DMP-induced cell toxicity.

V. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for dissolving 2,6-DMP?

A1: Dimethyl sulfoxide (DMSO) and ethanol are commonly used and effective solvents for preparing stock solutions of 2,6-DMP due to its good solubility in these organic solvents.[6] The choice may depend on the specific requirements of your cell line and assay. Always ensure the final concentration of the solvent in your culture media is minimal and non-toxic to your cells.

Q2: Can 2,6-DMP be metabolized by cells in culture?

A2: Yes, it is possible that cells in culture, particularly those with high metabolic activity such as liver-derived cells, can metabolize 2,6-DMP. Microbial degradation pathways for 2,6-DMP have been identified, which involve hydroxylation.[10] Similar enzymatic processes could occur in mammalian cells. This could lead to the formation of metabolites with different activities and toxicities.

Q3: Is 2,6-DMP genotoxic?

A3: Studies on the genotoxicity of 2,6-DMP have shown mixed results. Some in vitro studies suggest it can be clastogenic (cause chromosomal damage) with metabolic activation, while in vivo studies have not consistently shown this effect.[11] It is important to consider the context of your experiment and the specific cell type you are using.

Q4: How should I handle and dispose of 2,6-DMP?

A4: 2,6-DMP is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Handle it in a well-ventilated area or a chemical fume hood. Dispose of waste containing 2,6-DMP according to your institution's hazardous waste disposal guidelines.[12]

Q5: Are there any known direct effects of 2,6-DMP on cellular signaling pathways?

A5: Yes, 2,6-DMP has been shown to be a potent reversible inhibitor of prostaglandin synthesis.[3] This indicates a direct or indirect interaction with enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX). Researchers should be aware of this potential off-target effect when studying inflammatory or related signaling pathways.

VI. References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11335, this compound. Retrieved from --INVALID-LINK--

  • National Oceanic and Atmospheric Administration. (n.d.). This compound. CAMEO Chemicals. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). This compound Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2,6-xylenol, CAS Registry Number 576-26-1. Food and Chemical Toxicology, 194, 115118.

  • ResearchGate. (n.d.). Reaction for obtaining this compound from phenol and methanol. Retrieved from --INVALID-LINK--

  • Central Drug House. (n.d.). 2,6-DIMETHYL PHENOL CAS No 576-26-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from --INVALID-LINK--

  • The Good Scents Company. (n.d.). 2,6-xylenol. Retrieved from --INVALID-LINK--

  • BG RCI. (n.d.). TOXICOLOGICAL EVALUATIONS. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Xylenols: Human health tier II assessment. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2022). Characterization of the this compound Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis. Applied and Environmental Microbiology, 88(7), e02353-21.

  • Wikipedia. (n.d.). 2,6-Xylenol. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 99%. Retrieved from --INVALID-LINK--

  • Park, J. H., et al. (2016). In-vitro toxicity study of poly(alkylphenol) as vulcanizing agent. BioMedical Engineering OnLine, 15(Suppl 2), 143.

  • ResearchGate. (n.d.). In-vitro toxicity study of poly(alkylphenol) as vulcanizing agent. Retrieved from --INVALID-LINK--

References

Technical Support Center: Stabilizing 2,6-Dimethylphenol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the long-term storage and stabilization of 2,6-Dimethylphenol. By understanding the mechanisms of degradation and implementing appropriate stabilization strategies, you can ensure the integrity and purity of this critical reagent for your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid this compound, which was initially a white crystalline solid, has turned yellowish-brown upon storage. What is causing this discoloration?

A1: The discoloration of this compound is a primary indicator of oxidative degradation. Phenols are susceptible to autoxidation, a free-radical chain reaction initiated by factors such as atmospheric oxygen, light, heat, and trace metal ions. The phenolic hydroxyl group can be oxidized to a phenoxyl radical. This radical can then participate in further reactions, leading to the formation of highly colored conjugated products, such as quinones and diphenoquinones. For this compound, key colored degradation products include 2,6-dimethylbenzoquinone and 3,3',5,5'-tetramethyl-4,4'-diphenoquinone.[1]

Q2: Can I still use the discolored this compound for my experiments?

A2: It is strongly advised against using discolored this compound in sensitive applications, especially in drug development or quantitative studies. The presence of degradation products means the material is no longer pure, which can lead to inaccurate results, side reactions, and poor reproducibility. For non-critical applications, the suitability of the material would need to be assessed on a case-by-case basis, ideally after purification.

Q3: What are the ideal storage conditions for this compound?

A3: Based on safety data sheets and general chemical storage principles, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[2][3][4] Storage at refrigerated temperatures (2-8 °C) can further slow the rate of degradation. It is also crucial to store it away from incompatible materials such as strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[3] For authoritative guidance on chemical storage, refer to the principles outlined in the United States Pharmacopeia (USP) General Chapter <1079> Good Storage and Shipping Practices.[5][6]

Q4: I have a solution of this compound that has become cloudy. What could be the cause?

A4: Cloudiness or precipitation in a solution of this compound can be due to several factors. If the solution has been stored at a low temperature, the compound may have precipitated out if its solubility limit was exceeded. Gently warming and sonicating the solution may redissolve the compound.[2] However, cloudiness can also indicate the formation of insoluble degradation products or polymers. If the precipitate does not redissolve upon warming, it is likely a sign of degradation, and a fresh solution should be prepared.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Color Change (White to Yellow/Brown/Black) Oxidation due to exposure to air (oxygen) and/or light.[3]1. Discard the degraded material for critical applications. 2. For future storage, implement stabilization protocols (see below). 3. Store in an amber glass container to protect from light. 4. Consider storing under an inert atmosphere (e.g., nitrogen or argon).[7][8][9]
Precipitation/Cloudiness in Solution 1. Low-temperature storage exceeding solubility. 2. Solvent evaporation. 3. Formation of insoluble degradation products.[2]1. Gently warm and sonicate the solution to attempt redissolution. 2. If precipitate remains, prepare a fresh solution. 3. For stock solutions, store in tightly sealed vials to prevent solvent evaporation. 4. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Inconsistent Experimental Results Degradation of this compound leading to lower effective concentration and presence of reactive impurities.1. Verify the purity of your this compound stock using the analytical methods described below. 2. Use a fresh, unopened bottle of high-purity this compound. 3. Implement stabilization and proper storage protocols for all new batches.

Stabilization Protocols & Methodologies

To ensure the long-term stability of this compound, proactive measures should be taken to prevent oxidative degradation. The two primary strategies are inert gas blanketing and the addition of antioxidants.

Method 1: Inert Gas Blanketing

This method involves replacing the oxygen-containing atmosphere in the headspace of the storage container with an inert gas, such as nitrogen or argon. This is a highly effective method for preventing oxidation.[7][8][9][10]

start Place this compound in a suitable storage vial prep Ensure the vial can be sealed with a septum-lined cap start->prep purge Insert a long needle connected to an inert gas source and a short vent needle prep->purge flow Gently flow inert gas (Nitrogen or Argon) into the vial for 2-5 minutes to displace air purge->flow Displaces oxygen remove_vent Remove the vent needle first flow->remove_vent remove_gas Then, remove the inert gas needle remove_vent->remove_gas seal Immediately and tightly seal the vial with the cap remove_gas->seal store Store in a cool, dark, and dry location seal->store

Workflow for Inert Gas Blanketing.
Method 2: Addition of Antioxidants

The addition of a small amount of a radical-scavenging antioxidant can significantly inhibit the autoxidation chain reaction. Butylated hydroxytoluene (BHT) is a common and effective synthetic antioxidant for this purpose.[11][12][13] Ascorbic acid (Vitamin C) can also be used, and may have synergistic effects with phenols.[14][15]

AntioxidantRecommended Concentration (w/w)Notes
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%A highly effective, lipophilic antioxidant.[16][17]
Ascorbic Acid 0.05% - 0.2%A water-soluble antioxidant that can regenerate primary antioxidants.[12][18] May be more suitable for aqueous solutions of phenols.
  • Preparation: Perform this procedure in a well-ventilated fume hood.

  • Weighing: Accurately weigh your batch of this compound.

  • Antioxidant Calculation: Calculate the mass of BHT required to achieve a final concentration of 0.05% (w/w). For example, for 100 g of this compound, you would need 50 mg of BHT.

  • Dissolution (for solid this compound): If the this compound is solid, it may be gently melted (melting point is 43-45 °C) in a sealed container under a flow of inert gas. Once molten, add the calculated amount of BHT and mix until dissolved. Allow to cool and solidify under the inert atmosphere before final sealing.

  • Addition to Solutions: If you are preparing a stock solution of this compound, the BHT can be added directly to the solvent before dissolving the main compound.

  • Storage: Store the stabilized this compound in a tightly sealed amber glass container in a cool, dark place. For enhanced protection, combine this method with inert gas blanketing.

Analytical Purity Assessment

Regularly assessing the purity of stored this compound is crucial for experimental integrity. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose.

GC-MS Protocol for Purity Analysis

This protocol provides a general guideline for the analysis of this compound purity. Instrument parameters may need to be optimized for your specific system.

  • Sample Preparation: Prepare a ~10 µg/mL solution of your stored this compound in a suitable volatile solvent like dichloromethane or methanol.[19]

  • GC-MS Instrumentation and Conditions:

    • GC Column: A DB-5 or equivalent 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm) is recommended.[13]

    • Carrier Gas: Helium at a constant flow of ~1.0-1.5 mL/min.[13]

    • Injector: Splitless mode, 250 °C.[13]

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at 10 °C/min.

      • Final Hold: 5 minutes.[13]

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • The primary peak should correspond to this compound (molecular weight 122.17 g/mol ).

    • Look for the appearance of new peaks over time, which may indicate degradation products. Key m/z values for potential degradation products include those for 2,6-dimethylbenzoquinone (MW 136.15) and 3,3',5,5'-tetramethyl-4,4'-diphenoquinone (MW 240.28).

    • Purity can be estimated by the relative peak area of this compound compared to the total area of all peaks.

NMR Spectroscopy for Degradation Monitoring

NMR can be a powerful tool for identifying the parent compound and detecting the formation of degradation products.

  • ¹H NMR (in CDCl₃):

    • This compound: Expect a singlet for the two methyl groups (around 2.20 ppm), a singlet for the hydroxyl proton (variable, around 4.66 ppm), and multiplets for the aromatic protons (around 6.74 and 6.93 ppm).[14]

    • 2,6-Dimethylbenzoquinone (degradation product): The spectrum will change significantly, with methyl protons shifting to around 2.0 ppm and the appearance of a new singlet for the quinone ring protons around 6.5 ppm.[8]

  • ¹³C NMR (in CDCl₃):

    • This compound: Key signals include the methyl carbons (~16 ppm), aromatic CH carbons (~121, 128 ppm), methyl-substituted aromatic carbons (~123 ppm), and the hydroxyl-bearing carbon (~152 ppm).

    • 2,6-Dimethylbenzoquinone (degradation product): Expect signals for the methyl carbons (~16 ppm), the C=C carbons (~135 ppm), and the C=O carbons (~187 ppm).

By comparing the NMR spectra of stored samples to that of a fresh, high-purity standard, the presence and identity of degradation products can be determined.

Underlying Mechanisms of Degradation and Stabilization

Understanding the chemical processes at play is key to effective stabilization.

Degradation Pathway: Autoxidation

The autoxidation of phenols is a radical-mediated process. The key steps are:

  • Initiation: An initiator (e.g., light, heat) abstracts a hydrogen atom from the phenolic hydroxyl group, forming a phenoxyl radical.

  • Propagation: The phenoxyl radical can react with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another phenol molecule, propagating the chain reaction.

  • Termination/Product Formation: Radicals can combine to form stable, often colored, products. For this compound, this can involve the coupling of two phenoxyl radicals to form diphenoquinones, or further oxidation to form benzoquinones.

DMP This compound Radical Phenoxyl Radical DMP->Radical Initiator Initiator (O₂, Light, Heat) Initiator->DMP H• abstraction Dimer 3,3',5,5'-Tetramethyl- 4,4'-diphenoquinone (Colored Product) Radical->Dimer Radical Coupling Quinone 2,6-Dimethylbenzoquinone (Colored Product) Radical->Quinone Further Oxidation

Simplified Degradation Pathway of this compound.
Stabilization Mechanism: Radical Scavenging

Antioxidants like BHT work by interrupting the propagation step of the autoxidation chain. They readily donate a hydrogen atom to the reactive peroxy radicals, forming a stable, non-reactive antioxidant radical. This effectively terminates the chain reaction and prevents the degradation of the phenol.[11][16]

References

Technical Support Center: Overcoming Solubility Issues of 2,6-Dimethylphenol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dimethylphenol (2,6-DMP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the solubility challenges associated with this compound in aqueous solutions. Here, you will find scientifically grounded troubleshooting advice, detailed protocols, and answers to frequently asked questions, all aimed at ensuring the success and integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and dissolution of this compound.

Q1: What is the aqueous solubility of this compound?

A1: this compound is slightly soluble in water.[1][2] Its reported aqueous solubility is approximately 6.05 g/L at 25 °C.[3] This limited solubility can present challenges in preparing aqueous stock solutions for various experimental applications.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: Several key properties dictate the solubility behavior of 2,6-DMP:

  • pKa: The pKa of the phenolic hydroxyl group is approximately 10.59.[1][2] This indicates it is a weak acid, and its solubility is pH-dependent.[4]

  • LogP: The octanol-water partition coefficient (LogP) is around 2.36, signifying its lipophilic (oil-loving) nature and preference for non-polar environments over water.[3][5]

  • Physical State: It is a colorless to off-white crystalline solid at room temperature with a melting point between 43-45 °C.[1][3][6]

Q3: Is this compound soluble in organic solvents?

A3: Yes, this compound is readily soluble in a variety of common organic solvents, including ethanol, ether, chloroform, and benzene.[1][2][3] This property is often leveraged in initial stock solution preparation before dilution into aqueous media.

Q4: Can heating improve the solubility of this compound in water?

A4: Yes, 2,6-DMP is reported to be soluble in hot water.[3] Increasing the temperature of the aqueous solution can enhance the dissolution rate and solubility. However, it is crucial to consider the thermal stability of 2,6-DMP and any other components in your formulation. Upon cooling, the compound may precipitate out of solution if the concentration exceeds its solubility at the lower temperature.

Q5: What are the primary methods to enhance the aqueous solubility of this compound?

A5: The primary strategies to improve the aqueous solubility of 2,6-DMP and other poorly soluble phenolic compounds include pH adjustment, the use of co-solvents, and the incorporation of solubilizing agents like cyclodextrins.[7][][9] Each of these methods is explored in detail in the Troubleshooting Guide below.

II. Troubleshooting Guide: Enhancing 2,6-DMP Aqueous Solubility

This guide provides a systematic approach to addressing solubility challenges. Each section explains the scientific principle behind the method, offers a step-by-step protocol, and discusses potential pitfalls.

Method 1: pH Adjustment

Scientific Principle: As a weak acid, this compound can be deprotonated to form its more soluble phenolate salt at pH values above its pKa.[4][10] By increasing the pH of the aqueous solution, the equilibrium shifts towards the ionized form, significantly enhancing its solubility.[11][12]

Experimental Protocol:

  • Preparation of Alkaline Buffer: Prepare a buffer solution with a pH above the pKa of 2,6-DMP (pKa ≈ 10.59). A carbonate-bicarbonate buffer (pH ~10.5-11.0) or a dilute sodium hydroxide (NaOH) solution (e.g., 0.01 M to 0.1 M) is often suitable.

  • Initial Dissolution: Weigh the desired amount of 2,6-DMP and add it to the alkaline buffer or NaOH solution.

  • Stirring and Observation: Stir the solution vigorously at room temperature. Gentle heating (e.g., to 40°C) can be applied to expedite dissolution, but ensure the final application is compatible with this pH.

  • pH Neutralization (if required): If the final experimental conditions require a neutral pH, the alkaline stock solution can be carefully neutralized by the dropwise addition of a dilute acid (e.g., 0.1 M HCl) while stirring. Caution: The compound may precipitate if the final concentration is above its solubility limit at the neutral pH.

Troubleshooting:

  • Precipitation upon neutralization: If precipitation occurs, it indicates that the concentration of 2,6-DMP is too high for the neutral pH. In this case, either a lower final concentration must be used, or this method should be combined with another solubilization technique (e.g., co-solvents).

  • Chemical Instability: Be aware that high pH can promote oxidation or degradation of some compounds. It is advisable to prepare fresh solutions and store them appropriately, protected from light and air if necessary.

Method 2: Co-Solvent Systems

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[][9] This makes the aqueous environment more favorable for dissolving lipophilic compounds like 2,6-DMP.

Experimental Protocol:

  • Co-solvent Selection: Choose a biocompatible and experimentally appropriate co-solvent. Common choices include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[]

  • Initial Dissolution in Co-solvent: Prepare a concentrated stock solution of 2,6-DMP in the chosen co-solvent. For example, dissolve 2,6-DMP in 100% ethanol to a high concentration.

  • Aqueous Dilution: Slowly add the aqueous buffer or medium to the co-solvent stock solution while stirring vigorously. This "organic-to-aqueous" addition method often helps prevent immediate precipitation.

  • Final Concentration Adjustment: Continue adding the aqueous phase until the desired final concentration of both 2,6-DMP and the co-solvent is reached. The final co-solvent concentration should be kept as low as possible to avoid interfering with the experimental system.

Troubleshooting:

  • Precipitation upon dilution: If the compound precipitates, the final co-solvent percentage may be too low for the target 2,6-DMP concentration. It is essential to perform a solubility titration to determine the minimum required co-solvent percentage.

  • Co-solvent Effects on the Experiment: Be mindful that organic co-solvents can have their own biological or chemical effects. Always run a vehicle control (aqueous solution with the same co-solvent concentration but without 2,6-DMP) in your experiments.

Method 3: Cyclodextrin Inclusion Complexes

Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[13][14][15] They can encapsulate poorly soluble "guest" molecules, like 2,6-DMP, within their cavity, forming an inclusion complex.[14][16] This complex has a hydrophilic exterior, rendering the encapsulated molecule soluble in water.[13][15]

Experimental Protocol:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.

  • Preparation of Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin at a concentration known to be effective for solubilizing similar compounds (e.g., 10-40% w/v).

  • Complexation: Add the powdered 2,6-DMP directly to the cyclodextrin solution.

  • Stirring/Sonication: Stir the mixture vigorously for several hours (or even overnight) at room temperature. Sonication can also be used to accelerate the formation of the inclusion complex.

  • Filtration: After the complexation period, filter the solution through a 0.22 µm filter to remove any undissolved 2,6-DMP. The filtrate is your aqueous stock solution of the 2,6-DMP/cyclodextrin complex.

Troubleshooting:

  • Incomplete Solubilization: If a significant amount of 2,6-DMP remains undissolved, the cyclodextrin concentration may be too low, or the molar ratio of cyclodextrin to 2,6-DMP may be insufficient. Increasing the cyclodextrin concentration or the complexation time may be necessary.

  • Assay Interference: Ensure that the cyclodextrin itself does not interfere with your downstream analytical methods or biological assays. A vehicle control containing only the cyclodextrin solution is crucial.

Data Summary Table
MethodPrincipleAdvantagesDisadvantages
pH Adjustment Ionization to a more soluble salt form.Simple, cost-effective, can achieve high concentrations in alkaline conditions.Potential for precipitation on neutralization, risk of pH-induced compound degradation.
Co-solvents Reduces the polarity of the aqueous medium.Effective for highly lipophilic compounds, simple to prepare.Co-solvent may have biological/chemical effects, risk of precipitation on dilution.
Cyclodextrins Encapsulation within a hydrophilic host molecule.High solubilization capacity, low toxicity of common derivatives, can enhance stability.Higher cost, potential for assay interference, requires longer preparation time.
Visualization of Solubilization Strategies

G cluster_0 Problem cluster_3 Result 2,6-DMP This compound (Poorly Soluble) pH_Adjust pH_Adjust 2,6-DMP->pH_Adjust Co_Solvent Co_Solvent 2,6-DMP->Co_Solvent Cyclodextrin Cyclodextrin 2,6-DMP->Cyclodextrin Soluble_Solution Homogeneous Aqueous Solution of 2,6-DMP Ionization Ionization pH_Adjust->Ionization Polarity_Reduction Polarity_Reduction Co_Solvent->Polarity_Reduction Encapsulation Encapsulation Cyclodextrin->Encapsulation Ionization->Soluble_Solution Polarity_Reduction->Soluble_Solution Encapsulation->Soluble_Solution

III. Analytical Verification of Concentration

After preparing your 2,6-DMP solution using one of the methods above, it is critical to verify the final concentration.

Recommended Method: UV-Vis Spectrophotometry

  • Determine λmax: Scan a known concentration of 2,6-DMP in a suitable solvent (e.g., ethanol or the final solubilization system) to determine the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve: Prepare a series of standards of known concentrations of 2,6-DMP in the same solvent system (including any co-solvents, buffers, or cyclodextrins) as your final solution.

  • Measure Absorbance: Measure the absorbance of your prepared stock solution at the determined λmax.

  • Calculate Concentration: Use the equation from the linear regression of your calibration curve to calculate the exact concentration of 2,6-DMP in your solution.

Alternatively, High-Performance Liquid Chromatography (HPLC) with a UV detector can be used for more complex matrices or when higher accuracy is required.[3]

IV. Concluding Remarks

Overcoming the solubility challenges of this compound in aqueous solutions is achievable through a systematic and informed approach. The choice of method will depend on the specific requirements of your experiment, including the desired final concentration, the tolerance of the system to pH changes or organic solvents, and the required stability of the final formulation. By understanding the physicochemical properties of 2,6-DMP and the mechanisms of different solubilization techniques, researchers can successfully prepare the solutions necessary for their work. Always validate your final solution concentration and include appropriate vehicle controls in your experiments to ensure the integrity of your results.

References

Technical Support Center: Improving the Efficiency of 2,6-Dimethylphenol Detection Methods

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,6-Dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the efficiency and accuracy of your detection methods. Here, we synthesize technical expertise with practical, field-proven insights to address the common challenges encountered during the analysis of this compound.

Introduction to this compound Analysis

This compound (2,6-DMP), also known as 2,6-xylenol, is a significant compound in various industrial processes, including the synthesis of polymers like poly(p-phenylene oxide) (PPO) and as a precursor in the manufacturing of pharmaceuticals and other specialty chemicals.[1][2][3] Its presence in environmental samples is also a matter of concern, making its accurate detection crucial.[4] This guide will walk you through the common analytical techniques, offering solutions to potential hurdles in your experimental workflow.

Method Selection Workflow

Choosing the appropriate analytical technique is the first step toward efficient and reliable detection of this compound. The following diagram outlines a decision-making workflow to guide you in selecting the most suitable method based on your sample matrix, required sensitivity, and available instrumentation.

MethodSelection Start Start: Define Analytical Needs Matrix What is the sample matrix? Start->Matrix Sensitivity What is the required sensitivity? Matrix->Sensitivity Complex (e.g., wastewater, biological) HPLC High-Performance Liquid Chromatography (HPLC) Matrix->HPLC Simple (e.g., clean water, standards) Instrumentation What instrumentation is available? Sensitivity->Instrumentation High (ng/L to µg/L) Sensitivity->HPLC Moderate (µg/L to mg/L) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Instrumentation->GC_MS GC-MS available Instrumentation->HPLC HPLC-UV/Fluorescence available Electrochemical Electrochemical Methods Instrumentation->Electrochemical Electrochemical setup available

Caption: Method selection workflow for this compound analysis.

Gas Chromatography (GC) Methods

Gas chromatography is a robust technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides excellent selectivity and sensitivity.[5][6]

GC Troubleshooting Guide & FAQs

A common challenge in GC analysis of phenols is poor peak shape and reproducibility.[7] The following troubleshooting guide addresses these and other issues.

GCTroubleshooting Start Problem Identified PeakTailing Peak Tailing? Start->PeakTailing NoPeaks No or Small Peaks? PeakTailing->NoPeaks No CheckLiner Inspect & Clean/Replace Inlet Liner PeakTailing->CheckLiner Yes GhostPeaks Ghost Peaks? NoPeaks->GhostPeaks No CheckSyringe Check Syringe & Injection Volume NoPeaks->CheckSyringe Yes BlankRun Run a Solvent Blank GhostPeaks->BlankRun Yes Derivatize Consider Derivatization (Silylation) CheckLiner->Derivatize Liner is clean CheckLeaks Check for Leaks in the Inlet CheckSyringe->CheckLeaks Syringe is OK CleanSystem Clean Inlet and Bake Column BlankRun->CleanSystem Peaks in Blank

Caption: Troubleshooting decision tree for common GC issues.

Q1: My this compound peak is tailing. What is the likely cause and how do I fix it?

A: Peak tailing for phenolic compounds is often due to active sites in the GC inlet or on the column.[8] The hydroxyl group of 2,6-DMP can interact with silanol groups on the glass liner or the column, leading to poor peak shape.

  • Troubleshooting Steps:

    • Inlet Maintenance: Start by cleaning or replacing the inlet liner.[9][10] Over time, the liner can become contaminated with non-volatile residues.

    • Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants.[8]

    • Derivatization: If tailing persists, consider derivatization. Silylation is a common technique where an active hydrogen is replaced with a non-polar trimethylsilyl (TMS) group.[11] This reduces the polarity of the analyte and its interaction with active sites. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing phenols.[11]

Q2: I am not seeing a peak for this compound, or the peak is very small. What should I check?

A: The absence or small size of the analyte peak can be due to several factors, from injection issues to sample degradation.

  • Troubleshooting Steps:

    • Injection Issues: Ensure the syringe is functioning correctly and that the correct volume is being injected.[9] Check for a blocked syringe or a "blown" septum.[9]

    • Inlet Temperature: Verify that the inlet temperature is appropriate for the volatilization of 2,6-DMP (boiling point ~201°C). A temperature of 250°C is a good starting point.

    • Sample Preparation: this compound can undergo oxidative polymerization, especially in the presence of certain catalysts.[1][12][13][14] Ensure your sample preparation and storage conditions minimize this possibility.

    • Detector Settings: Confirm that the detector is turned on and the settings are appropriate for your expected concentration.[9]

Q3: I am observing "ghost peaks" in my chromatogram. What are they and how can I eliminate them?

A: Ghost peaks are peaks that appear in your chromatogram that are not from your sample. They are typically due to contamination or carryover from a previous injection.[8][10]

  • Troubleshooting Steps:

    • Run a Blank: Inject a solvent blank to confirm if the ghost peaks are from the system.[10]

    • Septum Bleed: A degraded septum can release volatile compounds into the inlet. Replace the septum if it is old or has been punctured many times.[10]

    • Clean the Inlet: Contamination in the inlet liner is a common source of ghost peaks. Clean or replace the liner.[9][10]

    • Bake the Column: A column bake-out at a temperature slightly above your method's maximum temperature (but below the column's maximum operating temperature) can help remove contaminants.[8]

Recommended GC Parameters for this compound
ParameterRecommended SettingRationale
Column Non-polar (e.g., DB-5ms, HP-5ms) or mid-polar (e.g., DB-17ms)These stationary phases provide good separation for phenols.[15][16][17][18]
Inlet Temperature 250 °CEnsures complete volatilization of 2,6-DMP.
Carrier Gas Helium or HydrogenStandard carrier gases for GC-MS.
Oven Program Start at 50-70 °C, ramp to 250-280 °CAn initial low temperature helps focus the analytes at the head of the column.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides definitive identification, while FID is a robust quantitative detector.[19]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique for the analysis of this compound, particularly for samples that are not amenable to GC without derivatization or for labs where GC-MS is not available.[20][21]

HPLC Troubleshooting Guide & FAQs

HPLCTroubleshooting Start Problem Identified BroadPeaks Broad or Split Peaks? Start->BroadPeaks RetentionShift Retention Time Shifting? BroadPeaks->RetentionShift No CheckColumn Check for Column Void or Contamination BroadPeaks->CheckColumn Yes HighBackpressure High Backpressure? RetentionShift->HighBackpressure No CheckPump Check Pump for Leaks and Consistent Flow RetentionShift->CheckPump Yes CheckFilters Check and Replace In-line Filters and Frits HighBackpressure->CheckFilters Yes CheckMobilePhase Ensure Mobile Phase pH is Appropriate CheckColumn->CheckMobilePhase Column is OK CheckMobilePhase2 Ensure Mobile Phase is Fresh and Well-Mixed CheckPump->CheckMobilePhase2 Pump is OK FlushColumn Flush or Replace Column CheckFilters->FlushColumn Filters are OK

Caption: Troubleshooting decision tree for common HPLC issues.

Q1: My this compound peak is broad and not sharp. What could be the issue?

A: Broad peaks in HPLC can be caused by a variety of factors, including column issues, mobile phase mismatch, or extra-column volume.

  • Troubleshooting Steps:

    • Column Health: A void at the head of the column or a contaminated column can lead to peak broadening. Try flushing the column or, if necessary, replacing it.

    • Mobile Phase pH: The pKa of this compound is around 10.6. Ensure the pH of your mobile phase is at least 2 pH units below this value to keep the analyte in its neutral form for good retention and peak shape on a reverse-phase column. Acidifying the mobile phase with formic acid or phosphoric acid is common.[22]

    • Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Try to dissolve your sample in the mobile phase or a weaker solvent.

Q2: The retention time of this compound is shifting between injections. What should I investigate?

A: Retention time instability is often related to issues with the mobile phase or the pump.

  • Troubleshooting Steps:

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

    • Mobile Phase Preparation: Ensure your mobile phase is freshly prepared, well-mixed, and degassed. Changes in mobile phase composition can lead to retention time shifts.

    • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can cause drifting retention times.[23]

Q3: The backpressure of my HPLC system is high. What are the common causes?

A: High backpressure is usually a sign of a blockage in the system.

  • Troubleshooting Steps:

    • Check for Blockages: Systematically check for blockages, starting from the detector and moving backward. A common culprit is a clogged frit in the column or a blocked guard column.

    • Sample Filtration: Always filter your samples through a 0.22 or 0.45 µm filter before injection to prevent particulates from entering the system.[24]

    • Column Contamination: If the column is contaminated with strongly retained compounds from the sample matrix, it can lead to high backpressure. Try flushing the column with a strong solvent.

Recommended HPLC Parameters for this compound
ParameterRecommended SettingRationale
Column C18 (e.g., Zorbax SB-C18, Acquity BEH C18)Provides good retention and separation for phenolic compounds.[20][25]
Mobile Phase Acetonitrile/Water or Methanol/Water with acid (e.g., 0.1% Formic Acid)A gradient elution is often used for complex samples.[20]
Flow Rate 0.5 - 1.0 mL/minTypical flow rates for analytical HPLC columns.
Column Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detector UV-Vis (270-280 nm) or Fluorescence2,6-DMP has a UV absorbance maximum around 270-280 nm. Fluorescence detection can offer higher sensitivity.

Electrochemical Methods

Electrochemical sensors offer a rapid and sensitive alternative for the detection of this compound, particularly in applications where portability and low cost are important. These methods are based on the electrochemical oxidation of the phenol group.[26]

Electrochemical Troubleshooting Guide & FAQs

Q1: My electrochemical sensor is giving a weak or no signal for this compound. What should I check?

A: A lack of signal can be due to issues with the electrode surface, the electrolyte, or the electrochemical parameters.

  • Troubleshooting Steps:

    • Electrode Surface: The surface of the working electrode is critical for the electrochemical reaction. Ensure the electrode is properly cleaned and polished before each use. For modified electrodes, verify the integrity of the modification layer.[26]

    • Electrolyte pH: The pH of the supporting electrolyte can significantly affect the oxidation potential and signal intensity of phenols. Optimize the pH to achieve the best response.

    • Potential Window: Make sure the applied potential window is wide enough to encompass the oxidation peak of this compound.

Q2: The response of my sensor is not reproducible. What are the likely causes?

A: Poor reproducibility is often due to fouling of the electrode surface or changes in the sample matrix.

  • Troubleshooting Steps:

    • Electrode Fouling: The oxidation products of phenols can polymerize and foul the electrode surface, leading to a decrease in signal over time. Implement a cleaning step between measurements, such as cycling the potential in a blank electrolyte solution.

    • Matrix Effects: Other electroactive compounds in the sample can interfere with the detection of this compound.[27][28][29][30][31] Consider sample cleanup techniques like solid-phase extraction to remove interferences.

Sample Preparation

Proper sample preparation is crucial for accurate and reliable analysis of this compound, especially in complex matrices like environmental water or biological fluids.[32]

Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a widely used technique for the extraction and preconcentration of phenols from water samples.[5][6][21][33]

Recommended SPE Protocol:

  • Sample Pretreatment: Acidify the water sample to a pH ≤ 2 with an acid like HCl or H₂SO₄.[5][6] This ensures that the phenolic compounds are in their neutral form for better retention on the SPE sorbent. If residual chlorine is present, it should be quenched with sodium thiosulfate.[19]

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., C18 or a polymeric sorbent) with a solvent like methanol, followed by equilibration with acidified water.[6][21]

  • Sample Loading: Pass the pretreated water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., acidified water) to remove any unretained interferences.

  • Elution: Elute the retained this compound with a small volume of an organic solvent like methanol, acetonitrile, or dichloromethane.[5][6]

  • Reconstitution: Evaporate the eluent and reconstitute the residue in a solvent compatible with your analytical instrument.

Matrix Effects

Matrix effects, which can cause ion suppression or enhancement in mass spectrometry or interferences in other detectors, are a significant challenge in trace analysis.[27][28][29][30][31]

  • Mitigation Strategies:

    • Effective Sample Cleanup: Use techniques like SPE to remove interfering matrix components.[33]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.

    • Isotope-Labeled Internal Standards: The use of an isotopically labeled internal standard (e.g., this compound-d10) is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,6-Dimethylphenol and 2,4-Dimethylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 2,6-dimethylphenol and 2,4-dimethylphenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of steric and electronic effects that govern the reactivity of these isomers in key chemical transformations, supported by experimental data and detailed protocols.

Introduction: Structural Isomers with Distinct Personalities

This compound and 2,4-dimethylphenol, both isomers of xylenol, share the same molecular formula (C₈H₁₀O) but differ in the substitution pattern of the two methyl groups on the phenol ring.[1][2] This seemingly subtle structural difference leads to profound variations in their chemical behavior, impacting their utility in applications ranging from polymer synthesis to the production of antioxidants and pharmaceuticals.[3][4]

This compound features methyl groups at both ortho positions relative to the hydroxyl group.[1] This symmetrical substitution pattern imposes significant steric hindrance around the hydroxyl group and the adjacent ortho carbons.

2,4-Dimethylphenol , in contrast, has one methyl group in an ortho position and another in the para position.[2] This arrangement results in a less sterically hindered hydroxyl group compared to its 2,6-isomer and a blocked para position.

The following table summarizes the key physical properties of these two isomers.

PropertyThis compound2,4-Dimethylphenol
Molar Mass 122.16 g/mol 122.16 g/mol
Appearance Colorless to off-white crystalline solid[1]Colorless crystals or clear, dark amber liquid[2]
Melting Point 43-45 °C22-23 °C
Boiling Point 203 °C211-212 °C
Water Solubility Slightly solubleSlightly soluble

Electrophilic Aromatic Substitution: A Tale of Steric Hindrance and Directing Effects

The hydroxyl group of a phenol is a potent activating group, directing incoming electrophiles to the ortho and para positions due to the delocalization of a lone pair of electrons from the oxygen into the aromatic ring.[5][6] However, the position of the methyl groups in 2,6- and 2,4-dimethylphenol significantly influences the outcome of electrophilic aromatic substitution reactions.

Mechanistic Considerations

The methyl groups are electron-donating, further activating the ring towards electrophilic attack.[7] In 2,4-dimethylphenol, the ortho and para positions are activated by both the hydroxyl and the methyl groups, making it highly reactive. The remaining unsubstituted ortho and meta positions are the primary sites for electrophilic attack.

In this compound, the two ortho positions are blocked by methyl groups. This leaves the para position as the sole primary site for electrophilic substitution. The steric bulk of the two ortho-methyl groups can also hinder the approach of the electrophile to the aromatic ring.[8]

Caption: Reactivity pathways in electrophilic substitution.

Comparative Experimental Evidence

Nitration: The nitration of phenols typically yields a mixture of ortho and para isomers.[9][10] For 2,4-dimethylphenol, nitration is expected to occur at the vacant ortho position (position 6). In the case of this compound, the para position is the only available activated position, leading to the formation of 4-nitro-2,6-dimethylphenol. The steric hindrance in this compound might lead to a slower reaction rate compared to 2,4-dimethylphenol under identical conditions.

Bromination: Similar to nitration, bromination of 2,4-dimethylphenol will primarily occur at the available ortho position.[11] For this compound, bromination will occur at the para position. The bulky bromine atom will experience more significant steric hindrance when approaching the ring of this compound compared to 2,4-dimethylphenol.

Experimental Protocol: Comparative Nitration

This protocol provides a general method for the comparative nitration of this compound and 2,4-dimethylphenol.

Materials:

  • This compound

  • 2,4-Dimethylphenol

  • Dilute Nitric Acid

  • Glacial Acetic Acid

  • Dichloromethane

  • Sodium Sulfate (anhydrous)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., hexane:ethyl acetate mixture)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve an equimolar amount of this compound and 2,4-dimethylphenol in glacial acetic acid.

  • Nitrating Agent Addition: Cool both flasks in an ice bath. Slowly add a stoichiometric amount of dilute nitric acid dropwise to each flask with constant stirring.

  • Reaction Monitoring: Monitor the progress of both reactions using TLC.

  • Work-up: Once the reactions are complete, pour the contents of each flask into a separatory funnel containing water and dichloromethane. Extract the organic layer, wash with water, and then with a saturated sodium bicarbonate solution.

  • Drying and Isolation: Dry the organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude products by techniques such as NMR and GC-MS to determine the product distribution and yield for each isomer.

Expected Outcome: 2,4-Dimethylphenol is expected to react faster and potentially give a higher yield of the mono-nitrated product compared to this compound due to lesser steric hindrance.

Oxidation: The Influence of Substitution on Quinone and Polymer Formation

Phenols are susceptible to oxidation, which can lead to the formation of quinones or polymeric materials.[12] The substitution pattern of the dimethylphenols plays a critical role in determining the oxidation products.

Mechanistic Pathways

Oxidation of phenols often proceeds through the formation of a phenoxyl radical. The stability and subsequent reaction of this radical are influenced by the substituents on the aromatic ring.

For This compound , the phenoxyl radical is relatively stable. The para-position is open, allowing for C-O or C-C coupling, which is the fundamental step in the formation of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic.[13][14]

In 2,4-dimethylphenol , the para position is blocked by a methyl group. While a phenoxyl radical can form, it is less prone to the clean polymerization seen with the 2,6-isomer. Oxidation is more likely to lead to the formation of quinone-type structures or complex coupling products.[15]

Caption: Oxidation outcomes for dimethylphenol isomers.

Comparative Experimental Insights

Studies on the oxidation of xylenol isomers have shown that this compound is particularly suited for oxidative polymerization.[4][16] The kinetics of this reaction are well-studied. In contrast, the oxidation of 2,4-dimethylphenol under similar conditions does not typically yield a high molecular weight polymer and often results in a mixture of smaller, coupled products.[15]

Experimental Protocol: Comparative Oxidation

This protocol outlines a general procedure for comparing the oxidation of the two isomers.

Materials:

  • This compound

  • 2,4-Dimethylphenol

  • Copper(I) chloride

  • Pyridine

  • Methanol

  • Oxygen source

Procedure:

  • Catalyst Preparation: In two separate flasks, prepare a catalyst solution by dissolving copper(I) chloride in pyridine under an oxygen atmosphere.

  • Reaction Initiation: To each flask, add a solution of the respective dimethylphenol isomer in methanol.

  • Reaction Conditions: Stir the reactions vigorously at room temperature while bubbling oxygen through the solutions.

  • Product Isolation: After a set reaction time, precipitate the polymer (if any) by pouring the reaction mixture into an excess of methanol containing a small amount of hydrochloric acid. Filter and dry the solid product.

  • Analysis: Characterize the products. For this compound, determine the molecular weight of the resulting PPO. For 2,4-dimethylphenol, analyze the product mixture using techniques like HPLC and NMR to identify the various oxidation products.

Expected Outcome: The oxidation of this compound will yield a solid polymer (PPO), while the oxidation of 2,4-dimethylphenol will result in a mixture of smaller, likely colored, compounds.

Polymerization: The Unique Case of this compound

As highlighted in the oxidation section, this compound is a key monomer for the synthesis of PPO via oxidative coupling polymerization.[13][14] The steric hindrance from the two ortho-methyl groups prevents side reactions and promotes the formation of a linear polymer chain through C-O coupling at the para position.

2,4-Dimethylphenol, with its blocked para position and less hindered ortho position, does not readily undergo this type of polymerization. While it can be incorporated into some phenolic resins, it does not form a high molecular weight homopolymer under typical oxidative coupling conditions.

Conclusion

The reactivity of this compound and 2,4-dimethylphenol is a clear demonstration of how subtle changes in molecular structure can lead to significant differences in chemical behavior.

  • This compound's reactivity is dominated by steric hindrance , which directs electrophilic substitution to the para position and facilitates the clean, high-yield polymerization to PPO.

  • 2,4-Dimethylphenol is generally more reactive in electrophilic aromatic substitution due to less steric hindrance at the available ortho position. Its blocked para position, however, prevents it from undergoing the linear polymerization characteristic of its 2,6-isomer.

A thorough understanding of these differences is crucial for chemists and material scientists in selecting the appropriate isomer for a desired synthetic outcome.

References

A Comparative Guide to the Structural Validation of 2,6-Dimethylphenol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Validation

In the realms of chemical synthesis, pharmaceutical development, and materials science, the precise structural identification of a molecule is not merely a procedural step but the bedrock of all subsequent research and application. An incorrect structural assignment can lead to misinterpreted data, failed experiments, and significant safety concerns. This guide focuses on 2,6-Dimethylphenol (also known as 2,6-xylenol), a key building block in the synthesis of polymers (e.g., polyphenylene oxide) and various antioxidants. The challenge with a molecule like this compound lies in the existence of its structural isomers—other dimethylphenol variants such as 2,4-dimethylphenol or 3,5-dimethylphenol—which share the same molecular formula (C₈H₁₀O) and molecular weight (122.16 g/mol )[1][2][3]. Consequently, merely determining the molecular weight is insufficient for positive identification.

This technical guide provides an in-depth analysis of how mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), serves as a powerful and definitive tool for the structural validation of this compound. We will explore the causality behind its characteristic fragmentation pattern, compare its mass spectrum to that of its isomers, and contrast the technique with other common analytical methods.

The Principle of Mass Spectrometry in Structural Elucidation

Mass spectrometry has become a cornerstone technique for the structural analysis of small molecules[4][5]. The fundamental principle involves ionizing a chemical compound to generate charged molecules or molecule fragments and then measuring their mass-to-charge (m/z) ratio[5]. For a volatile, thermally stable compound like this compound, Electron Ionization (EI) is the most common and effective ionization method[6].

The choice of EI is deliberate. By bombarding the analyte with high-energy electrons (typically standardized at 70 eV), we induce not just ionization but also extensive and reproducible fragmentation. This process creates a unique "fingerprint" mass spectrum for a given compound, which can be compared against spectral libraries for confident identification[7]. The resulting spectrum provides two critical pieces of information:

  • The Molecular Ion (M•⁺): The peak with the highest m/z value (barring isotopic contributions) that corresponds to the intact molecule minus one electron. This confirms the molecular weight of the compound[8].

  • The Fragmentation Pattern: A series of lower m/z peaks resulting from the predictable cleavage of the molecular ion. The pattern of these fragments provides a roadmap to the molecule's structure[9].

Characteristic Fragmentation of this compound

The mass spectrum of this compound is dominated by a few key fragmentation pathways that are diagnostic of its structure. With a molecular weight of 122.16 g/mol , the molecular ion peak [M]•⁺ is observed at m/z 122 [1][2][10].

The primary fragmentation event is the loss of a methyl radical (•CH₃), a process known as benzylic cleavage, which is highly favorable. This results in the formation of a stable, resonance-delocalized cation. For this compound, this loss generates the most intense peak in the spectrum (the base peak) at m/z 107 .

[M]•⁺ (C₈H₁₀O•⁺) → [M - CH₃]⁺ + •CH₃ m/z 122 → m/z 107

This fragment can then undergo a subsequent characteristic loss of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for phenols, to produce a cyclopentadienyl cation fragment at m/z 79 .

[M - CH₃]⁺ → [M - CH₃ - CO]⁺ + CO m/z 107 → m/z 79

Below is a diagram illustrating this primary fragmentation pathway.

G cluster_0 Fragmentation Pathway of this compound mol This compound (C₈H₁₀O) ionize Electron Ionization (70 eV) m122 Molecular Ion [M]•⁺ m/z = 122 loss_ch3 - •CH₃ (Benzylic Cleavage) m122->loss_ch3 m107 Base Peak [M - CH₃]⁺ m/z = 107 loss_ch3->m107 loss_co - CO m107->loss_co m79 Fragment Ion [M - CH₃ - CO]⁺ m/z = 79 loss_co->m79

Caption: Primary EI fragmentation of this compound.

Quantitative Data Summary

The table below summarizes the key ions observed in the electron ionization mass spectrum of this compound, based on data from the NIST Standard Reference Database[2].

m/zRelative Intensity (%)Proposed Fragment Ion
12275-85[C₈H₁₀O]•⁺ (Molecular Ion)
12115-20[M - H]⁺
107 100 [M - CH₃]⁺ (Base Peak)
7920-30[M - CH₃ - CO]⁺
7725-35[C₆H₅]⁺

Comparative Analysis: Distinguishing this compound from its Isomers

The true power of mass spectrometry for structural validation becomes evident when comparing the spectrum of this compound with those of its isomers. While all dimethylphenols have a molecular ion at m/z 122, their fragmentation patterns differ due to the different positions of the methyl groups, which influences the stability of the resulting fragment ions.

CompoundMolecular Ion (m/z 122) Rel. Intensity (%)Base Peak (m/z)Key Differentiating Fragments (m/z)
This compound ~80107 Strong 107, moderate 79
2,4-Dimethylphenol~100 (Base Peak)122 Strong 107
3,5-Dimethylphenol~100 (Base Peak)122 Moderate 107, moderate 91
2,3-Dimethylphenol~75107 Strong 107, moderate 91
3,4-Dimethylphenol~65107 Strong 107, strong 91

Data sourced and compiled from the NIST Chemistry WebBook for each respective isomer[2][11][12][13][14].

Expert Interpretation: The key differentiator for this compound is the exceptional stability of the [M - CH₃]⁺ fragment at m/z 107 , making it the unequivocal base peak. For 2,4- and 3,5-dimethylphenol, the molecular ion at m/z 122 is the most abundant ion[14][15]. This is because the loss of a methyl group from these isomers does not lead to a cation with the same degree of stability as that formed from the 2,6-isomer. This distinct difference in the relative intensity of the molecular ion versus the m/z 107 peak is a robust criterion for unambiguous identification.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard procedure for acquiring a mass spectrum of this compound for structural validation. The coupling of Gas Chromatography (GC) ensures the sample is purified before it enters the mass spectrometer, which is critical when analyzing complex mixtures[16][17].

Sample Preparation
  • Prepare a 100 ppm stock solution of this compound standard in methanol.

  • Create a working solution by diluting the stock solution to 1-10 ppm in methanol.

  • If analyzing an unknown sample, dissolve it in a suitable volatile solvent (e.g., methanol, dichloromethane) to an estimated concentration of 1-10 ppm.

Instrumentation & Conditions
  • System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MS system)[18][19].

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating phenol isomers[20].

Gas Chromatography Method
  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry Method
  • Ionization Mode: Electron Ionization (EI)[7].

  • Ionization Energy: 70 eV.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-250.

  • Solvent Delay: 3-4 minutes (to prevent the solvent peak from saturating the detector).

Data Analysis
  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum from this peak.

  • Compare the acquired spectrum (molecular ion and fragmentation pattern) with a reference spectrum from an authoritative database like the NIST/EPA/NIH Mass Spectral Library[21].

  • Confirm that the molecular ion is at m/z 122 and the base peak is at m/z 107.

Caption: Workflow for GC-MS validation of this compound.

Comparison with Alternative Analytical Techniques

While MS is exceptionally powerful, a comprehensive structural elucidation often involves orthogonal techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two such methods[22][23].

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, leading to structural information and elemental composition (with HRMS)[4][8].Extremely high sensitivity (ppm-ppb), excellent for isomer differentiation, library matchable spectra.Can be destructive, provides connectivity information indirectly, may not distinguish certain stereoisomers.
NMR Spectroscopy Detailed atom connectivity (¹H, ¹³C NMR), 3D structure (2D NMR). Considered the gold standard for structure elucidation[24].Provides unambiguous connectivity, non-destructive, excellent for distinguishing all structural isomers.Relatively low sensitivity (requires mg of pure sample), more complex data interpretation.
FTIR Spectroscopy Presence of specific functional groups (e.g., O-H stretch for the phenol group, C-H stretches for methyl groups).Fast, non-destructive, provides quick confirmation of functional groups.Provides limited information on the overall carbon skeleton, cannot distinguish isomers like dimethylphenols.

In practice, these techniques are complementary. A typical workflow for an unknown compound would involve using MS to determine the molecular weight and formula, FTIR to identify key functional groups, and NMR to piece together the exact atomic connectivity and confirm the structure. However, for validating a known compound like this compound against its isomers, the distinct fragmentation pattern provided by GC-MS is often sufficient and definitive.

Conclusion

The structural validation of this compound via mass spectrometry is a robust and highly specific method. The technique's strength lies in the reproducible fragmentation patterns generated by electron ionization, which serve as a molecular fingerprint. The characteristic base peak at m/z 107, resulting from the facile loss of a methyl group, provides a clear diagnostic marker that distinguishes this compound from its other structural isomers. When combined with the separating power of gas chromatography, GC-MS offers an unparalleled combination of sensitivity and specificity, making it an indispensable tool for researchers, scientists, and drug development professionals who rely on the unequivocal identification of chemical structures.

References

A Comparative Guide to Catalysts for the Synthesis of 2,6-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,6-Dimethylphenol and the Quest for Selective Catalysis

This compound (2,6-DMP), also known as 2,6-xylenol, stands as a critical building block in the chemical industry. Its primary application lies in the production of poly(p-phenylene oxide) (PPO), a high-performance engineering thermoplastic renowned for its excellent heat resistance, dimensional stability, and dielectric properties. The synthesis of 2,6-DMP is predominantly achieved through the vapor-phase methylation of phenol with methanol. The paramount challenge in this process is achieving high selectivity towards the desired 2,6-isomer, as the formation of other isomers, such as 2,4-dimethylphenol and o-cresol, complicates downstream purification and reduces overall process efficiency. The choice of catalyst is therefore the linchpin for a successful and economical 2,6-DMP synthesis.

This guide provides a comparative analysis of the predominant catalytic systems employed for the ortho-selective methylation of phenol. We will delve into the performance of various catalysts, supported by experimental data, and provide insights into the underlying reaction mechanisms and practical experimental considerations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in fine chemical synthesis and catalyst development.

The Catalytic Landscape: A Comparative Overview

The selective synthesis of 2,6-DMP is primarily dominated by metal oxide-based catalysts, with certain spinels and zeolites also showing notable activity. The key to high ortho-selectivity lies in the catalyst's ability to facilitate the perpendicular adsorption of the phenol molecule, thereby exposing the ortho positions to the methylating agent.

Metal Oxide Catalysts: The Workhorses of Ortho-Methylation

Metal oxides are the most extensively studied and commercially utilized catalysts for this transformation due to their high selectivity and stability under typical reaction conditions.

  • Magnesium Oxide (MgO)-Based Catalysts: Magnesium oxide is a well-established catalyst for the ortho-methylation of phenols. Its basic nature is crucial for activating the phenol molecule. The reaction is typically carried out at high temperatures, in the range of 475-600°C.[1] While pure MgO can provide high ortho-selectivity, its activity can be limited. To enhance its catalytic performance, MgO is often promoted with other metal oxides. For instance, CeO2-MgO catalysts have demonstrated excellent selectivities to o-cresol and 2,6-xylenol (higher than 98%) with stable activity between 450 and 550°C.[2]

  • Iron-Based Mixed Oxide Catalysts: Iron-based catalysts, particularly iron-chromium mixed oxides, are highly effective for the synthesis of 2,6-DMP. These catalysts can achieve high phenol conversions (>90%) and high selectivity to 2,6-DMP (>85%), especially when coupled with the recycling of the intermediate o-cresol.[3][4] The presence of chromium is believed to enhance the catalyst's stability and selectivity. The active phase in iron-magnesium oxide catalysts is often a highly dispersed magnetite or a mixed spinel of the Fe(MgFe)O4 type, where the substitution of Fe²⁺ with Mg²⁺ ions increases the basicity and, consequently, the ortho-selectivity.[5]

  • Spinel Ferrite Catalysts: Spinel ferrites, such as those with the composition Ni₁₋ₓMnₓFe₂O₄, have emerged as promising catalysts. These materials, prepared by methods like low-temperature co-precipitation, can yield high ortho-selectivity (≥97%).[6] In one study, a maximum yield of 62.1% for 2,6-xylenol was achieved under optimized conditions.[6] The acidic and basic properties of these ferrospinels, which can be tuned by varying the Ni²⁺/Mn²⁺ ratio, play a crucial role in determining the product distribution.[6]

Zeolites: A Shape-Selective Alternative

Zeolites, with their well-defined microporous structures, offer the potential for shape-selective catalysis. However, in the case of phenol methylation, their strong acidic nature can lead to a wider range of products, including O-alkylated (anisole) and other C-alkylated isomers. While some studies have explored zeolites like H-beta, H-ZSM-5, and H-mordenite, achieving high selectivity to 2,6-DMP remains a challenge.[3][7] Catalyst deactivation due to coke formation is also a significant issue with zeolite catalysts in this reaction.[7]

Performance Data Summary

The following table summarizes the reported performance of various catalysts for the synthesis of this compound. It is important to note that the reaction conditions vary between studies, which can significantly impact the results.

Catalyst SystemPhenol Conversion (%)2,6-DMP Selectivity (%)Ortho-Selectivity (%)Reaction Temperature (°C)Key RemarksReference
Iron-Chromium Mixed Oxide > 90> 85-350-380With o-cresol recycle in a fluidized bed reactor.[3][4]
Ni₀.₂₅Mn₀.₇₅Fe₂O₄ --≥ 97325Maximum yield of 2,6-xylenol was 62.1%.[6]
CeO₂-MgO --> 98450-550High selectivity to the sum of o-cresol and 2,6-xylenol.[2]
MgO -86-535High selectivity at high temperatures.[1]
Copper Manganese Mixed Oxide -74100400High ortho-selectivity observed over Cu₀.₂₅Mn₂.₇₅O₄.[8]

Reaction Mechanism: The Key to Ortho-Selectivity

The selective formation of 2,6-DMP is predominantly governed by a surface-mediated mechanism. The generally accepted model involves the following key steps:

  • Adsorption of Reactants: Phenol and methanol adsorb onto the catalyst surface. On basic metal oxides, phenol adsorbs as a phenolate species.

  • Ortho-Selective Orientation: The phenolate species is believed to adsorb perpendicularly to the catalyst surface, with the oxygen atom bonded to a metal cation. This orientation sterically hinders the para-position and exposes the electron-rich ortho-positions.

  • Activation of Methanol: Methanol is activated on the catalyst surface. On some metal oxides, it is proposed that methanol can be dehydrogenated to form formaldehyde as a highly reactive intermediate.

  • Electrophilic Attack: The activated methylating species (e.g., a methyl cation or a related species) attacks the ortho-position of the adsorbed phenolate.

  • Product Desorption: The resulting o-cresol can undergo a second methylation at the other ortho-position to form 2,6-DMP, which then desorbs from the surface.

The acid-base properties of the catalyst play a critical role. Basic sites are essential for the activation of phenol, while acidic sites can contribute to the activation of methanol. A proper balance of these sites is crucial for high activity and selectivity.

ReactionMechanism cluster_catalyst Catalyst Surface Phenol Phenol Adsorbed_Phenolate Adsorbed Phenolate (Perpendicular Orientation) Phenol->Adsorbed_Phenolate Activation on Basic Site Methanol Methanol Activated_Methanol Activated Methanol Methanol->Activated_Methanol Activation o_Cresol o-Cresol Adsorbed_Phenolate->o_Cresol Ortho-Methylation Activated_Methanol->o_Cresol Ortho-Methylation DMP This compound Activated_Methanol->DMP Second Ortho-Methylation o_Cresol->DMP Second Ortho-Methylation Products DMP->Products Desorption Reactants Reactants->Phenol Adsorption Reactants->Methanol Adsorption

Caption: Generalized reaction pathway for the ortho-selective methylation of phenol.

Catalyst Deactivation and Regeneration

Catalyst deactivation is a critical factor in the industrial application of this process. The primary mechanisms of deactivation for metal oxide catalysts in high-temperature gas-phase reactions include:

  • Sintering: At high reaction temperatures, the small metal oxide crystallites can agglomerate, leading to a decrease in the active surface area and a loss of catalytic activity.[9][10] This process is often irreversible.

  • Poisoning: Impurities in the feed, such as sulfur or chlorine compounds, can irreversibly bind to the active sites of the catalyst, leading to a rapid decline in performance.

  • Coking/Fouling: The deposition of carbonaceous residues (coke) on the catalyst surface can block active sites and pores. This is a more significant issue for catalysts with strong acid sites, such as zeolites, but can also occur on metal oxides at high temperatures.

Regeneration of deactivated catalysts is crucial for process economics. For deactivation caused by coking, a common regeneration procedure involves a controlled burn-off of the carbon deposits in an oxygen-containing atmosphere.[11] However, care must be taken to avoid excessive temperatures during regeneration, which could lead to irreversible sintering. For catalysts deactivated by poisoning, regeneration is often not feasible, and the catalyst must be replaced.

Experimental Protocols

Catalyst Preparation: Co-precipitation of an Iron-Chromium Mixed Oxide Catalyst

This protocol provides a general procedure for the synthesis of an iron-chromium mixed oxide catalyst, a system known for its high activity and selectivity.

Materials:

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Ammonium carbonate ((NH₄)₂CO₃) or Ammonia solution (NH₄OH)

  • Deionized water

Procedure:

  • Prepare Precursor Solutions: Dissolve stoichiometric amounts of iron(III) nitrate and chromium(III) nitrate in deionized water to achieve the desired Fe:Cr molar ratio.

  • Precipitation: Slowly add a solution of ammonium carbonate or ammonia to the nitrate solution under vigorous stirring. Maintain the pH of the solution at a constant value (typically around 8-9) during the precipitation.

  • Aging: Continue stirring the resulting slurry for a specified period (e.g., 2-4 hours) at a constant temperature (e.g., 60-80°C) to allow for the aging of the precipitate.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any residual nitrate and ammonium ions. Washing is complete when the filtrate is neutral and free of nitrate ions (as tested with a suitable indicator).

  • Drying: Dry the filter cake in an oven at a temperature of 100-120°C overnight.

  • Calcination: Calcine the dried powder in a muffle furnace in a static air atmosphere. The calcination temperature is a critical parameter and is typically in the range of 400-600°C for several hours. The heating and cooling rates should be controlled to ensure the formation of a stable mixed oxide phase.

Experimental Workflow for Vapor-Phase Catalytic Testing

The following workflow outlines a typical experimental setup for evaluating the performance of catalysts in the vapor-phase methylation of phenol.

ExperimentalWorkflow cluster_feed Feed Section cluster_reaction Reaction Section cluster_analysis Analysis Section Feed_Pump HPLC Pump (Phenol/Methanol Mixture) Vaporizer Vaporizer Feed_Pump->Vaporizer N2_Cylinder N₂ Cylinder (Carrier Gas) MFC Mass Flow Controller N2_Cylinder->MFC MFC->Vaporizer Reactor Fixed-Bed Reactor (Catalyst Bed) Vaporizer->Reactor Condenser Condenser Reactor->Condenser Furnace Tubular Furnace Liquid_Collector Liquid Product Collector Condenser->Liquid_Collector Gas_Bag Gas Sampling Bag Condenser->Gas_Bag Non-condensable gases GC Gas Chromatograph (GC) Liquid_Collector->GC Analysis of liquid products Gas_Bag->GC Analysis of gaseous products

References

A Senior Application Scientist's Guide to Assessing 2,6-Dimethylphenol Purity: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical building block like 2,6-Dimethylphenol (2,6-DMP) is not a trivial detail; it is a critical determinant of reaction yield, polymer properties, and the safety and efficacy of the final pharmaceutical product. This guide offers an in-depth, technically grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2,6-DMP, moving beyond a simple recitation of steps to explain the "why" behind the "how."

The Imperative of Purity: Why Trace Impurities in 2,6-DMP Matter

This compound is a vital precursor in the synthesis of high-performance polymers like polyphenylene oxide (PPO) and certain pharmaceuticals. The presence of isomeric impurities such as 2,4-dimethylphenol or other related substances can terminate polymer chain growth, alter the polymer's mechanical and thermal properties, or introduce toxicological risks in a drug substance. Consequently, a robust, selective, and sensitive analytical method for purity determination is a non-negotiable aspect of quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC): The Method of Choice for 2,6-DMP Purity

HPLC is a cornerstone of modern analytical chemistry, offering high-resolution separation of non-volatile and thermally labile compounds, making it exceptionally well-suited for the analysis of phenols.[1][2]

The Rationale Behind the HPLC Method Design

A typical reversed-phase HPLC method for 2,6-DMP leverages the compound's hydrophobicity. The separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase.

  • Column Selection (C18): A C18 column is the workhorse for reversed-phase chromatography due to its hydrophobic alkyl chains, which provide excellent retention and separation of moderately non-polar compounds like 2,6-DMP and its isomers.

  • Mobile Phase Composition (Acetonitrile/Water): A mixture of acetonitrile and water is a common mobile phase for the analysis of phenols.[3] Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. The ratio is optimized to achieve a balance between resolution and analysis time. A small amount of acid (e.g., phosphoric or formic acid) is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.[3]

  • UV Detection: Phenols exhibit strong UV absorbance, making UV detection a sensitive and reliable method for their quantification. The detection wavelength is typically set at the absorbance maximum of 2,6-DMP (around 270-280 nm) to ensure high sensitivity.

Experimental Workflow: A Step-by-Step Guide to HPLC Analysis of 2,6-DMP

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Processing & Reporting A Prepare Mobile Phase (e.g., Acetonitrile:Water with 0.1% Phosphoric Acid) B Prepare Standard & Sample Solutions (in Mobile Phase) A->B C Filter all solutions (0.45 µm) B->C D System Equilibration C->D E Inject Standard(s) & Sample(s) D->E F Data Acquisition E->F G Peak Identification & Integration F->G H Purity Calculation (% Area) G->H I Generate Report H->I

Caption: A streamlined workflow for the purity assessment of this compound by HPLC.

Detailed HPLC Protocol

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a Diode Array or UV-Vis Detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

2. Reagents and Materials:

  • This compound reference standard (≥99.5% purity).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Phosphoric acid (or formic acid), analytical grade.

  • 0.45 µm syringe filters.

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 10 µL.

4. Solution Preparation:

  • Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the 2,6-DMP reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (e.g., 100 µg/mL): Prepare in the same manner as the standard solution using the 2,6-DMP sample.

5. Analysis and Calculation:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase), followed by replicate injections of the standard solution to establish system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the sample solution.

  • Calculate the purity using the area percent method:

    • Purity (%) = (Area of 2,6-DMP peak / Total area of all peaks) x 100

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other methods can be employed for the purity assessment of 2,6-DMP. The choice of technique is dictated by the specific analytical need.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Titrimetry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Quantitative chemical reaction with a standardized titrant.[4]
Selectivity High; excellent for separating isomers and related substances.High; very effective for separating volatile isomers.Low; measures total acidity or total bromine-reactive substances, not specific to individual impurities.
Sensitivity High (typically low µg/mL).Very High (can reach ng/mL or lower with specific detectors).Moderate (typically mg/mL).
Sample Throughput Moderate.High.Low to Moderate.
Instrumentation Cost High.High.Low.
Best For Comprehensive impurity profiling and routine QC.Analysis of volatile impurities and trace-level analysis.Quick, high-level assessment of bulk purity.
Gas Chromatography (GC): A Viable Alternative for Volatiles

Given that 2,6-DMP is a volatile compound, Gas Chromatography (GC) is a suitable and powerful alternative. A typical GC method would employ a capillary column with a non-polar stationary phase and a Flame Ionization Detector (FID).

  • Advantages over HPLC: GC can offer faster analysis times and higher sensitivity for volatile compounds.

  • Causality in Method Design: The choice of a non-polar column is based on the principle of "like dissolves like," where the volatile, moderately non-polar 2,6-DMP interacts well with the stationary phase. The FID is a universal detector for organic compounds and provides excellent sensitivity.

  • Limitations: A key consideration is the thermal stability of the analyte and any potential impurities. High temperatures in the injector port could potentially cause degradation.

Titrimetry: A Classic Approach for Bulk Purity

Titrimetric methods, such as bromination or acid-base titration, can be used for a more classical assessment of 2,6-DMP purity.[5][6]

  • Bromination Titration: This redox titration involves the reaction of the phenol with a known excess of a standard bromine solution. The unreacted bromine is then back-titrated.[5]

  • Acid-Base Titration: As a weak acid, 2,6-DMP can be titrated with a strong base.

  • Limitations: The primary drawback of titrimetry is its lack of specificity. It provides a measure of the total amount of reactive species (e.g., all phenolic compounds) rather than the purity of the specific target compound.[7] It is therefore not suitable for impurity profiling.

Conclusion and Recommendation

For the comprehensive and accurate assessment of this compound purity, High-Performance Liquid Chromatography stands out as the superior technique. Its high selectivity for separating closely related isomers and other potential impurities, combined with its sensitivity and robustness, makes it the gold standard for both quality control and research and development.

While Gas Chromatography offers a powerful alternative, particularly for volatile impurity analysis, HPLC's applicability to a broader range of potential non-volatile impurities and its freedom from concerns about thermal degradation provide a greater margin of confidence. Titrimetry, while simple and cost-effective, should be reserved for preliminary, high-level assessments of bulk purity where a detailed impurity profile is not required.

Ultimately, the selection of an analytical method should be a well-reasoned decision based on the specific requirements of the analysis, including the need for isomer separation, sensitivity, and the intended use of the 2,6-DMP. For professionals in drug development and other highly regulated industries, the detailed and reliable data provided by a validated HPLC method is indispensable.

References

A Researcher's Guide to Cross-Referencing NMR Data for 2,6-Dimethylphenol with Spectroscopic Databases

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for structural elucidation. For researchers, scientists, and professionals in drug development, the unequivocal identification of a molecule is paramount. This guide provides an in-depth, practical comparison of experimentally acquired NMR data for 2,6-dimethylphenol against established spectroscopic databases, offering a robust workflow for data validation. We will delve into the nuances of experimental choices, the logic behind data interpretation, and the power of open-access databases in confirming molecular identity.

The Significance of Rigorous NMR Data Validation

While modern NMR spectrometers offer remarkable precision, the acquired spectrum is only the first step. Cross-referencing this empirical data with curated databases provides a critical layer of validation, ensuring the structural assignment is both accurate and reproducible. This compound, a seemingly simple molecule, serves as an excellent model to illustrate this process. Its isomeric forms (e.g., 2,4-dimethylphenol and 3,5-dimethylphenol) present a subtle yet crucial challenge in spectral differentiation, highlighting the need for careful data comparison.

Experimental Protocol: Acquiring High-Quality NMR Spectra of this compound

The quality of the final data is fundamentally dependent on meticulous sample preparation and the strategic selection of acquisition parameters. The following protocol is designed to yield high-resolution ¹H and ¹³C NMR spectra for this compound, optimized for clarity and compatibility with database comparison.

Part 1: Sample Preparation
  • Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities, particularly isomeric ones, can complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for nonpolar to moderately polar organic molecules like this compound. For this guide, we will use CDCl₃. It is crucial to use a high-purity deuterated solvent to minimize interfering residual solvent signals.[1]

  • Concentration:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.[2] This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable time.

    • For ¹³C NMR, a more concentrated sample (50-100 mg in 0.6-0.7 mL of CDCl₃) is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal reference for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.[1] Its chemical inertness and volatility make it an ideal standard.

  • Filtration and Transfer: To ensure a homogeneous magnetic field and prevent peak broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. The final sample volume should be between 0.5-0.6 mL.[3]

  • Deuterium Exchange (Optional but Recommended): To definitively identify the phenolic -OH proton signal, a "D₂O shake" can be performed. After acquiring an initial ¹H NMR spectrum, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The labile phenolic proton will exchange with deuterium, causing its corresponding signal to disappear from the spectrum.[4][5][6][7][8]

Part 2: NMR Data Acquisition

The following is a generalized workflow for acquiring NMR data. Specific parameters may need to be adjusted based on the spectrometer being used.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-25 mg (1H) or 50-100 mg (13C) of this compound prep2 Dissolve in 0.6-0.7 mL CDCl3 with TMS prep1->prep2 prep3 Filter into NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock on deuterium signal of CDCl3 acq1->acq2 acq3 Shim magnetic field for homogeneity acq2->acq3 acq4 Tune and match probe to 1H or 13C acq3->acq4 acq5 Set acquisition parameters (scans, delay, etc.) acq4->acq5 acq6 Acquire Free Induction Decay (FID) acq5->acq6 proc1 Fourier Transform FID acq6->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectrum to TMS (0.00 ppm) proc2->proc3 proc4 Integrate signals (1H) and pick peaks proc3->proc4

Caption: Experimental workflow for NMR data acquisition and processing.

Cross-Referencing Experimental Data with Spectroscopic Databases

Once a high-quality experimental spectrum is obtained, the next crucial step is to compare it with data from reliable online databases. For this guide, we will utilize three prominent resources: the Spectral Database for Organic Compounds (SDBS), PubChem, and the Human Metabolome Database (HMDB).

The process of cross-referencing involves a systematic comparison of chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and, for ¹H NMR, integration values.

cluster_dbs Reference Databases exp_data Experimental NMR Data (Chemical Shifts, Multiplicities, Integrals) sdbs SDBS exp_data->sdbs Compare pubchem PubChem exp_data->pubchem Compare hmdb HMDB exp_data->hmdb Compare validation Validated Molecular Structure sdbs->validation Consistent Data discrepancy Identify Discrepancies (Solvent Effects, Impurities) sdbs->discrepancy Inconsistent Data pubchem->validation Consistent Data pubchem->discrepancy Inconsistent Data hmdb->validation Consistent Data hmdb->discrepancy Inconsistent Data

Caption: Logical workflow for cross-referencing experimental NMR data with online databases.

¹H NMR Data Comparison

The ¹H NMR spectrum of this compound is expected to show three distinct signals: one for the phenolic hydroxyl proton, one for the two equivalent aromatic protons, and one for the two equivalent methyl groups.

Proton Assignment Experimental Data (CDCl₃) SDBS (CDCl₃, 90 MHz) PubChem (CDCl₃) HMDB (CDCl₃, 90 MHz)
-OH~4.6 ppm (s, 1H)4.66 ppm (s, 1H)Not specified4.657 ppm (s, 1H)
Ar-H~6.9-7.0 ppm (m, 3H)6.93 ppm (d, 2H), 6.74 ppm (t, 1H)Not specified6.9-7.0 ppm (m, 3H)
-CH₃~2.2 ppm (s, 6H)2.20 ppm (s, 6H)Not specified2.199 ppm (s, 6H)

Note: 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'm' a multiplet. Integration values are relative numbers of protons.

The close agreement between the experimental data and the values reported in SDBS and HMDB provides strong evidence for the correct identification of this compound. The variability in the chemical shift of the -OH proton is expected, as it is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding effects.[9][10]

¹³C NMR Data Comparison

The ¹³C NMR spectrum of this compound should exhibit four signals corresponding to the four unique carbon environments in the molecule.

Carbon Assignment Experimental Data (CDCl₃) SDBS (CDCl₃, 22.5 MHz) PubChem (CDCl₃) HMDB (CDCl₃)
C-OH (C1)~151.8 ppm151.81 ppm151.8 ppmNot available
C-CH₃ (C2, C6)~128.7 ppm128.71 ppm128.7 ppmNot available
C-H (C3, C5)~120.9 ppm120.89 ppm120.9 ppmNot available
C-H (C4)~128.7 ppm128.71 ppm128.7 ppmNot available
-CH₃~16.3 ppm16.31 ppm16.3 ppmNot available

Again, the experimental data shows excellent correlation with the database values, further confirming the structure of this compound.

Distinguishing from Isomers: The Power of Comparative Analysis

To underscore the importance of this cross-referencing process, let's briefly consider the expected ¹³C NMR chemical shifts for its isomers, 2,4-dimethylphenol and 3,5-dimethylphenol.

Carbon Environment This compound 2,4-Dimethylphenol 3,5-Dimethylphenol
C-OH~151.8 ppm~151.0 ppm~155.0 ppm
Aromatic Carbons~128.7, ~120.9 ppm~130.5, ~129.8, ~127.0, ~115.0 ppm~139.0, ~122.0, ~113.0 ppm
Methyl Carbons~16.3 ppm~20.5, ~15.9 ppm~21.5 ppm

Note: These are approximate values and may vary slightly based on experimental conditions.

The distinct patterns of chemical shifts, particularly for the aromatic carbons, clearly differentiate the three isomers. This demonstrates how a careful comparison with database values can prevent misidentification.

Conclusion

The rigorous validation of molecular structure through the cross-referencing of experimental NMR data with established spectroscopic databases is an indispensable practice in modern chemical research. As demonstrated with this compound, this process not only confirms the identity of a compound but also provides a deeper understanding of its spectral characteristics. By following a meticulous experimental protocol and leveraging the power of open-access resources like SDBS, PubChem, and HMDB, researchers can ensure the integrity and accuracy of their findings, a cornerstone of scientific advancement.

References

A Senior Application Scientist's Guide to the Antioxidant Activity of 2,6-Dimethylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of Hindered Phenols in Antioxidant Research

In the ongoing quest for novel therapeutic agents to combat oxidative stress-mediated pathologies, phenolic compounds remain a cornerstone of antioxidant research. Their ability to neutralize deleterious free radicals is well-established, with the hydroxyl group serving as the primary active moiety. Among this vast class of molecules, hindered phenols, such as 2,6-dimethylphenol and its derivatives, represent a particularly intriguing subgroup. The strategic placement of bulky substituents at the ortho positions to the hydroxyl group imparts unique chemical properties that modulate their antioxidant potential.

This guide provides a comparative analysis of the antioxidant activity of this compound derivatives. We will delve into the mechanistic underpinnings of their radical-scavenging capabilities, explore the structure-activity relationships that govern their efficacy, and present standardized protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Mechanistic Insights into the Antioxidant Action of this compound

The primary mechanism by which this compound and its derivatives exert their antioxidant effect is through hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a free radical, thereby quenching its reactivity.[1] This process generates a relatively stable phenoxyl radical, a crucial feature for an effective antioxidant. An ideal antioxidant, upon donating a hydrogen atom, should form a radical that is significantly less reactive than the initial free radical it has neutralized, thus preventing the propagation of radical chain reactions.

The antioxidant efficiency of a phenolic compound is governed by several factors, including the bond dissociation enthalpy (BDE) of the phenolic O-H bond, the stability of the resulting phenoxyl radical, and the steric accessibility of the hydroxyl group.[2]

The Critical Role of Ortho-Methyl Groups

The two methyl groups at the C2 and C6 positions of the phenol ring in this compound play a dual role in defining its antioxidant character:

  • Electron-Donating Effect: Methyl groups are electron-donating, which increases the electron density on the aromatic ring and the phenolic oxygen. This electronic effect can lower the O-H bond dissociation enthalpy, making the hydrogen atom more readily available for donation to a free radical.[3]

  • Steric Hindrance: The ortho-methyl groups create steric hindrance around the hydroxyl group.[4] This can be a double-edged sword. On one hand, it can limit the accessibility of the hydroxyl group to larger free radicals. On the other hand, this steric shield can enhance the stability of the phenoxyl radical once formed, preventing it from participating in undesirable side reactions and improving its overall antioxidant efficacy.[5]

The interplay of these electronic and steric effects is a key determinant of the antioxidant potential of this compound derivatives.

Structure-Activity Relationship: The Impact of Para-Substituents

While the ortho-methyl groups provide a foundational level of antioxidant activity and stability, modifications at the para-position (C4) of the this compound scaffold offer a strategic avenue for fine-tuning the antioxidant potency. The electronic nature of the para-substituent can significantly influence the stability of the phenoxyl radical through resonance and inductive effects.

Electron-Donating Groups (EDGs)

The introduction of electron-donating groups at the para-position generally enhances antioxidant activity. EDGs, such as alkyl, alkoxy, and amino groups, can further stabilize the phenoxyl radical by delocalizing the unpaired electron. This increased stabilization of the radical makes the parent phenol a more willing hydrogen donor, thus a more potent antioxidant.

Electron-Withdrawing Groups (EWGs)

Conversely, the presence of electron-withdrawing groups (e.g., nitro, cyano, carboxyl) at the para-position tends to decrease antioxidant activity. These groups destabilize the phenoxyl radical by pulling electron density away from the ring, which in turn increases the O-H bond dissociation enthalpy and makes hydrogen atom donation less favorable.

Comparative Analysis of this compound Derivative Activity

A particularly promising class of this compound derivatives are those containing sulfur. Research has shown that newly synthesized sulfur-containing derivatives of this compound exhibit marked antioxidative effects.[6] One such derivative, 4-(3-dodecylthiopropyl)-2,6-dimethylphenol , has been reported to have a more distinct antioxidative effect than the classic antioxidants α-tocopherol and trolox.[6] This highlights the significant potential of para-substitution with long, sulfur-containing alkyl chains to dramatically enhance antioxidant capacity.

The following table summarizes the expected impact of various para-substituents on the antioxidant activity of the this compound scaffold, based on established structure-activity relationship principles.

Derivative ClassPara-Substituent ExampleExpected Impact on Antioxidant ActivityRationale
Parent Compound -HBaseline activityReference for comparison.
Alkyl-substituted -CH₃, -C(CH₃)₃Increased activityElectron-donating nature of alkyl groups stabilizes the phenoxyl radical.
Alkoxy-substituted -OCH₃Increased activityThe oxygen atom's lone pairs can participate in resonance stabilization of the phenoxyl radical.
Sulfur-containing -(CH₂)₃S(CH₂)₁₁CH₃Significantly increased activityThe sulfur atom and the long alkyl chain can contribute to radical stabilization and lipophilicity, enhancing interaction with lipid-based radicals.[6]
Hydroxymethyl-substituted -CH₂OHPotentially increased activityThe methylene group, activated by the aromatic ring and hydroxyl group, may also donate a hydrogen atom.[2]
Acyl-substituted -C(O)CH₃Decreased activityThe carbonyl group is electron-withdrawing, destabilizing the phenoxyl radical.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized assays are paramount. The following are detailed protocols for three widely accepted in vitro methods for evaluating the antioxidant activity of this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm. A lower absorbance indicates a higher radical scavenging activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

    • Prepare a stock solution of the this compound derivative and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or ethanol).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compound or standard to respective wells.

    • Add 180 µL of the DPPH solution to each well.

    • Include a control well containing 20 µL of the solvent and 180 µL of the DPPH solution.

    • Include a blank well for each sample concentration containing 20 µL of the sample and 180 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [1 - (A_sample - A_blank) / A_control] * 100

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•⁺ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•⁺ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • On the day of the assay, dilute the ABTS•⁺ stock solution with ethanol or a phosphate buffer solution (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and a standard (e.g., Trolox) in a suitable solvent.

    • In a 96-well plate, add 10 µL of the test compound or standard to the wells.

    • Add 190 µL of the diluted ABTS•⁺ solution to each well.

  • Incubation and Measurement:

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of a Trolox solution that has the equivalent antioxidant capacity to a 1 mM solution of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm. The FRAP value is determined by comparing the change in absorbance of the test sample to that of a ferrous iron standard solution.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Prepare a standard curve using a freshly prepared aqueous solution of FeSO₄·7H₂O (100 to 1000 µM).

    • In test tubes, add 50 µL of the test sample, standard, or blank (solvent) to 1.5 mL of the FRAP reagent.

  • Incubation and Measurement:

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is calculated based on the standard curve of Fe²⁺ and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the test compound.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the antioxidant mechanism and experimental workflows.

Antioxidant_Mechanism cluster_0 This compound Derivative cluster_1 Free Radical cluster_2 Neutralization Process DMP R-Ph-OH (this compound Derivative) DMP_Radical R-Ph-O• (Stable Phenoxyl Radical) DMP->DMP_Radical H• Donation (HAT) FR X• (Free Radical) Neutral_FR XH (Neutralized Molecule) FR->Neutral_FR H• Acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound derivatives.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_1 Prepare DPPH solution & sample dilutions DPPH_2 Mix sample with DPPH solution DPPH_1->DPPH_2 DPPH_3 Incubate in dark (30 min) DPPH_2->DPPH_3 DPPH_4 Measure absorbance at 517 nm DPPH_3->DPPH_4 ABTS_1 Generate ABTS•⁺ radical cation ABTS_2 Mix sample with ABTS•⁺ solution ABTS_1->ABTS_2 ABTS_3 Incubate (6 min) ABTS_2->ABTS_3 ABTS_4 Measure absorbance at 734 nm ABTS_3->ABTS_4 FRAP_1 Prepare FRAP reagent & sample dilutions FRAP_2 Mix sample with FRAP reagent FRAP_1->FRAP_2 FRAP_3 Incubate at 37°C (4 min) FRAP_2->FRAP_3 FRAP_4 Measure absorbance at 593 nm FRAP_3->FRAP_4

Caption: General workflow for common in vitro antioxidant assays.

Conclusion and Future Directions

This compound and its derivatives represent a robust and versatile scaffold for the development of novel antioxidants. The inherent stability conferred by the ortho-methyl groups, combined with the potential for activity modulation through para-substitution, makes this class of compounds a prime target for further investigation. The remarkable activity of sulfur-containing derivatives, surpassing that of established antioxidants like trolox, underscores the potential for discovering highly potent therapeutic agents.

Future research should focus on the systematic synthesis and evaluation of a diverse library of 4-substituted-2,6-dimethylphenol derivatives to build a comprehensive quantitative structure-activity relationship (QSAR) model. Such studies, employing standardized and multiple antioxidant assays, will be invaluable in guiding the rational design of next-generation antioxidants with enhanced efficacy and favorable pharmacokinetic profiles for the treatment of oxidative stress-related diseases.

References

A Senior Application Scientist's Guide to Polyphenylene Ether (PPE) Resins from 2,6-Dimethylphenol: A Performance Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Polyphenylene Ether (PPE), derived from the oxidative coupling polymerization of 2,6-dimethylphenol, stands as a cornerstone amorphous engineering thermoplastic. Its intrinsic properties—high thermal stability, exceptional hydrolytic and dimensional stability, and superb dielectric performance—make it a material of choice for demanding applications. However, the pure polymer's extremely high melt viscosity presents significant processing challenges, rendering it commercially impractical for most applications.[1][2][3] This guide provides a comprehensive performance comparison of various PPE resin systems, focusing on the commercially prevalent modified PPE (mPPE) alloys. We will delve into the foundational synthesis, explore the rationale behind polymer blending, and present comparative experimental data to guide researchers and engineers in selecting the optimal material for their specific needs.

Part 1: The Foundation: Synthesis and Intrinsic Properties of PPE

The journey of every high-performance PPE resin begins with the monomer this compound (also known as 2,6-xylenol). The transformation into a long-chain polymer is achieved through a process known as oxidative coupling polymerization.

The Synthesis Pathway: Oxidative Coupling Polymerization

This step-growth polymerization is typically catalyzed by a copper-amine complex.[4][5] The catalyst facilitates the reaction between the phenolic hydroxyl group of one monomer and the hydrogen atom at the para-position of another, forming an ether linkage and releasing a water molecule. This process repeats to build the polymer chain.

The choice of catalyst, solvent, and reaction conditions is critical as it influences the molecular weight (MW) and molecular weight distribution (MWD) of the resulting PPE resin.[4][6] While precise control can be challenging, these parameters are manipulated to produce base resins with different average chain lengths, which fundamentally impacts their properties.[4][7][8] Generally, higher molecular weight corresponds to enhanced mechanical strength and toughness but also exacerbates the inherent issue of high melt viscosity.[8][9][10]

G cluster_reactants Reactants cluster_products Products Monomer1 This compound (n) Process Oxidative Coupling Polymerization Monomer1->Process Monomer2 This compound Monomer2->Process Catalyst Copper-Amine Catalyst + Oxygen (O2) Catalyst->Process PPE Polyphenylene Ether (PPE) Chain Process->PPE Ether Linkage Formation Water Water (n H2O) Process->Water

Caption: Oxidative coupling polymerization of this compound.

Intrinsic Properties of Unmodified PPE

Pure, unmodified PPE is a material of impressive capabilities, which are the basis for all its subsequent alloys:

  • High Thermal Resistance: It possesses a very high glass transition temperature (Tg) of approximately 210°C (410°F), allowing it to maintain structural integrity at elevated temperatures.[1][2]

  • Excellent Hydrolytic Stability: The PPE backbone lacks ester or amide groups that are susceptible to hydrolysis, making it highly resistant to degradation by water and steam, even at high temperatures.[1][11] This is a distinct advantage over materials like polyamides (PA) or polyesters (PBT).

  • Superb Electrical Insulation: PPE exhibits a low dielectric constant (Dk) and a low dissipation factor (Df) over a wide range of frequencies and temperatures.[1][2][12] This electrical stability is crucial for applications in electronics and telecommunications.

  • Low Moisture Absorption & Dimensional Stability: The material absorbs very little water, which, combined with a low coefficient of thermal expansion, results in outstanding dimensional stability.[1][2][11] Parts made from PPE resist swelling or warping in humid environments.

  • Low Specific Gravity: With a specific gravity of around 1.06 g/cm³, PPE is one of the lightest engineering plastics available.[2]

Despite these benefits, the high Tg is directly linked to a very high melt viscosity, making pure PPE extremely difficult to process using conventional techniques like injection molding.[2][3] This fundamental challenge is the primary driver for the development of modified PPE (mPPE) alloys.

Part 2: Performance Comparison of Modified PPE (mPPE) Resins

To overcome the processability barrier, PPE is almost always blended with other polymers.[1] This creates a family of "mPPE" resins where the properties can be tailored by adjusting the type and ratio of the alloying polymer.

PPE / Polystyrene (PS, HIPS) Blends: The Versatile Workhorse

The most common modification involves blending PPE with polystyrene (PS) or high-impact polystyrene (HIPS). PPE and PS are remarkably compatible and can form a miscible alloy across all blend ratios.[2][13] This miscibility allows for a single-phase material whose Tg can be precisely controlled by the PPE:PS ratio.[3]

  • Causality: Blending with PS, which has a much lower melt viscosity, drastically improves the processability of the alloy.[11][12] The trade-off is a reduction in the heat deflection temperature (HDT) compared to pure PPE, but the resulting performance is still significantly higher than PS alone.[3] Using HIPS (which contains rubber particles) as the blending agent enhances the alloy's impact strength and toughness.[14]

  • Performance Profile:

    • Processability: Excellent melt flow for injection molding of complex parts.[11]

    • Thermal: HDT can be tailored from <100°C to >170°C.[2][13]

    • Mechanical: Good balance of stiffness and strength. HIPS blends offer superior impact resistance.[13][14]

    • Electrical: Retains the excellent dielectric properties of PPE.[11][12]

    • Chemical Resistance: Good resistance to acids and bases, but susceptible to certain organic solvents.[1][12]

PPE / Polyamide (PA) Blends: The High-Durability Option

Blending PPE with polyamides (PA6, PA66) creates a material with enhanced chemical resistance and toughness. Unlike the miscible PPE/PS system, PPE and PA are immiscible. Therefore, a compatibilizer is required to ensure proper adhesion between the two polymer phases, which is crucial for achieving robust mechanical properties.

  • Causality: The crystalline nature of the PA phase imparts excellent resistance to organic solvents and improves toughness and ductility.[15] The PPE phase contributes hydrolytic stability, dimensional control, and high-temperature stiffness. This combination yields a material that is more robust in harsh chemical and thermal environments than PPE/PS blends.

  • Performance Profile:

    • Processability: Good, though typically requires higher processing temperatures than PPE/PS.

    • Thermal: High heat resistance, maintaining strength at elevated temperatures.[16]

    • Mechanical: Excellent impact strength and ductility, even at low temperatures.

    • Chemical Resistance: Superior resistance to fuels, oils, and greases compared to PPE/PS.[15]

    • Dimensional Stability: Significantly better dimensional stability and lower moisture absorption compared to pure PA resins.[16]

Specialty and Reinforced Grades

To meet specific application demands, PPE blends are often further modified with additives and reinforcements.

  • Glass Fiber Reinforcement: The addition of glass fibers dramatically increases stiffness (flexural modulus), tensile strength, and heat deflection temperature in all PPE blend systems.[11] This makes them suitable for structural components that must bear loads at high temperatures.

  • Flame Retardant (FR) Grades: PPE's chemical structure makes it inherently more flame-retardant than many other plastics (Oxygen Index of 28).[2] This allows for the formulation of highly effective non-halogenated FR grades, which are critical for electronics and electrical enclosures.[13]

Part 3: Comparative Performance Data

The following table summarizes typical performance data for different PPE resin systems. Values can vary significantly based on the specific grade, blend ratio, and additive package.

PropertyTest StandardUnitsUnmodified PPE (Theoretical)PPE/HIPS Blend30% Glass-Filled PPE/HIPSPPE/PA Blend
Specific GravityISO 1183g/cm³1.061.05 - 1.081.25 - 1.351.10 - 1.15
Tensile ModulusISO 527MPa~25002200 - 26008000 - 110002000 - 2500
Tensile StrengthISO 527MPa~7050 - 65110 - 14055 - 70
Notched Izod ImpactISO 180kJ/m²~58 - 1510 - 1815 - 50+
Heat Deflection Temp. (1.8 MPa)ISO 75°C~190100 - 150140 - 170130 - 190
Water Absorption (24hr, 23°C)ISO 62%< 0.070.06 - 0.080.07 - 0.090.1 - 0.3
Dielectric Constant (1 MHz)IEC 62631-~2.552.6 - 2.82.9 - 3.22.8 - 3.1
Dissipation Factor (1 MHz)IEC 62631-~0.0010.002 - 0.0050.004 - 0.0080.005 - 0.01

Part 4: Experimental Validation Protocols

To ensure the trustworthiness of performance claims, rigorous and standardized testing is essential. The following protocols are fundamental for characterizing and comparing PPE resins.

Protocol: Thermal Property Analysis via DSC and TGA
  • Objective: To determine the glass transition temperature (Tg) and thermal degradation profile, which are critical indicators of heat resistance and processing stability.

  • Methodology (Self-Validating System):

    • Sample Preparation: Precisely weigh 5-10 mg of the resin into an aluminum DSC pan.[17] Use a parallel sample for the TGA.

    • Differential Scanning Calorimetry (DSC):

      • Equilibrate the sample at 25°C.

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 250°C for PPE blends).[18] This first heating scan erases the sample's prior thermal history.

      • Cool the sample rapidly back to 25°C.

      • Perform a second heating scan at the same rate. The Tg is determined from the inflection point in the heat flow curve during this second scan.[19] The use of a second scan ensures the measured Tg is an intrinsic material property, free from processing artifacts.

    • Thermogravimetric Analysis (TGA):

      • Place the sample in the TGA furnace.

      • Heat the sample at a controlled rate (e.g., 10°C/min) from 30°C to 800°C under a nitrogen or air atmosphere.

      • Record the sample weight as a function of temperature. The onset of decomposition and char yield provide data on thermal stability.[13]

  • Causality: DSC is chosen to precisely measure the Tg, which dictates the material's upper service temperature in terms of stiffness. TGA is used to understand the ultimate thermal stability and is critical for setting maximum processing temperatures to avoid degradation.

G cluster_workflow Thermal Analysis Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis start Start: Resin Sample prep Weigh 5-10mg Sample start->prep dsc1 1st Heat Scan (Erase History) prep->dsc1 Sample 1 tga1 Heat to 800°C prep->tga1 Sample 2 dsccool Controlled Cooling dsc1->dsccool dsc2 2nd Heat Scan (Measure Tg) dsccool->dsc2 end End: Tg & Degradation Data dsc2->end tga2 Record Weight Loss tga1->tga2 tga2->end

Caption: Workflow for thermal characterization of PPE resins.

Protocol: Mechanical Property Analysis (Tensile Testing)
  • Objective: To measure key mechanical properties such as stiffness (Tensile Modulus), strength (Tensile Strength), and ductility (Elongation at Break).

  • Methodology (Self-Validating System):

    • Sample Preparation: Injection mold standardized test specimens (e.g., ISO 527 Type 1A "dog-bones") under controlled and documented conditions (melt temperature, mold temperature, injection speed). Conditioning the specimens for at least 24 hours at 23°C and 50% RH is critical for moisture-sensitive blends like PPE/PA.

    • Testing:

      • Mount the specimen in the grips of a universal testing machine equipped with an extensometer for accurate strain measurement.

      • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

      • Record the load and displacement data throughout the test.

    • Data Analysis: Calculate Tensile Modulus from the initial slope of the stress-strain curve, Tensile Strength from the maximum stress achieved, and Elongation at Break from the strain at fracture. Testing a statistically significant number of samples (n≥5) is required to validate the results.

  • Causality: Tensile testing is a fundamental mechanical test that provides a direct comparison of how different resin formulations respond to an applied load. It is essential for any application where the material will be under mechanical stress.

Protocol: Dielectric Property Analysis
  • Objective: To measure the dielectric constant (Dk) and dissipation factor (Df) at relevant frequencies for electronics applications.

  • Methodology (Self-Validating System):

    • Sample Preparation: Mold or machine flat, parallel-faced disc specimens of a precise thickness. Ensure samples are dry, as moisture can significantly affect dielectric properties.

    • Testing:

      • Use a dielectric analyzer or an impedance analyzer with a parallel plate fixture.

      • Place the specimen between the electrodes.

      • Sweep the desired frequency range (e.g., 1 MHz to 1 GHz) and record the capacitance and conductance.[20]

    • Data Analysis: The instrument software calculates Dk and Df from the measured capacitance, conductance, and the specimen's geometry. Running a blank (air gap) measurement provides a baseline for calibration, ensuring the accuracy of the results.

  • Causality: For high-frequency applications like 5G infrastructure and automotive radar, low and stable Dk and Df are paramount to minimize signal loss and ensure signal integrity.[12][21] This test directly quantifies the material's suitability for such roles.

G cluster_logic Property Relationships in mPPE Blends BlendRatio Increase PPE Ratio in PPE/PS Blend Tg Increased Tg / HDT BlendRatio->Tg Stiffness Increased Stiffness BlendRatio->Stiffness Viscosity Increased Melt Viscosity BlendRatio->Viscosity Processability Decreased Processability Viscosity->Processability leads to

Caption: Relationship between PPE blend ratio and key properties.

Part 5: Conclusion and Application Outlook

PPE resins derived from this compound offer a powerful and versatile platform for high-performance applications. While pure PPE is limited by its processability, its modified forms, particularly blends with PS and PA, provide an exceptional balance of thermal, mechanical, electrical, and chemical properties.

  • PPE/HIPS blends are the materials of choice for applications requiring excellent dimensional stability, good heat resistance, and reliable electrical insulation at a competitive cost, such as computer housings, electrical connectors, and automotive interior components.

  • PPE/PA blends excel in more demanding environments where superior chemical resistance and toughness are required, including automotive under-the-hood components, fluid handling systems, and industrial equipment.

  • Reinforced and specialty grades further extend the performance window, enabling the replacement of metal in structural applications and meeting stringent flame retardancy standards in electronics.

The key to successful application development lies in understanding the fundamental trade-offs between properties like heat resistance and processability. By leveraging the detailed comparative data and validation protocols presented in this guide, researchers and engineers can make informed decisions to harness the full potential of these remarkable materials.

References

A Comparative Guide to the Validation of a Novel UHPLC-UV Method for 2,6-Dimethylphenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of analytes is the bedrock of product quality and safety. 2,6-Dimethylphenol (2,6-DMP), a compound of interest in various industrial and environmental contexts, demands accurate analytical determination. This guide provides an in-depth comparison of a newly developed Ultra-High-Performance Liquid Chromatography (UHPLC)-UV method against a traditional High-Performance Liquid Chromatography (HPLC)-UV method for the analysis of this compound. The focus is on the validation of the new method, with supporting experimental data to guide researchers in their choice of analytical technique.

The Imperative for Advanced Analytical Methods

The choice of an analytical method can profoundly influence the accuracy, precision, and efficiency of quantifying this compound. While traditional HPLC methods have been the workhorse for such analyses, the advent of UHPLC technology presents opportunities for significant improvements in speed, resolution, and sensitivity. This guide will walk you through the validation of a novel UHPLC-UV method, demonstrating its superiority through a side-by-side comparison with a conventional HPLC-UV approach.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical technique hinges on a balance of specificity, sensitivity, throughput, and the available instrumentation. Chromatographic methods, particularly HPLC and UHPLC, are preferred for their ability to separate and quantify individual phenolic compounds.[1]

FeatureTraditional HPLC-UV MethodNovel UHPLC-UV Method
Principle Separation based on partitioning between a stationary and mobile phase at high pressure.Separation using sub-2 µm particle columns, requiring higher pressures for enhanced resolution and speed.
Instrumentation Standard HPLC system with a UV detector.UHPLC system capable of high backpressures, with a UV detector.
Column Chemistry C18, 5 µm particle size, 4.6 x 150 mmC18, 1.7 µm particle size, 2.1 x 50 mm
Mobile Phase Isocratic mixture of Acetonitrile and WaterIsocratic mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min0.5 mL/min
Run Time ~10 minutes~2 minutes
Injection Volume 10 µL2 µL
Detection UV at 270 nmUV at 270 nm

Validation of the Novel UHPLC-UV Method

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. The validation of our novel UHPLC-UV method for this compound was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Workflow

Caption: Workflow for the validation of the new UHPLC-UV method.

Experimental Protocol: Method Validation

1. Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: For the purpose of this validation, a placebo matrix was spiked with this compound at various concentrations.

2. Specificity:

  • Inject the mobile phase, a placebo solution, and a solution of this compound to demonstrate that there is no interference from the mobile phase or matrix components at the retention time of the analyte.

3. Linearity and Range:

  • Inject the working standard solutions in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

4. Accuracy (Recovery):

  • Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate and calculate the percentage recovery.

5. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the peak areas.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

7. Robustness:

  • Intentionally vary critical method parameters such as the flow rate (±0.05 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

  • Analyze a standard solution under each varied condition and assess the impact on the results.

Comparative Performance Data

The following tables summarize the validation results for both the novel UHPLC-UV method and the traditional HPLC-UV method.

Table 1: System Suitability and Linearity

ParameterTraditional HPLC-UV MethodNovel UHPLC-UV MethodAcceptance Criteria
Retention Time (min) 7.81.5-
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates > 3000> 5000> 2000
Linearity (r²) 0.99910.9999≥ 0.999
Range (µg/mL) 1 - 1000.5 - 100Defined by linearity

Table 2: Accuracy and Precision

ParameterTraditional HPLC-UV MethodNovel UHPLC-UV MethodAcceptance Criteria
Accuracy (% Recovery) 98.5 - 101.2%99.2 - 100.8%98.0 - 102.0%
Repeatability (%RSD) 1.2%0.5%≤ 2.0%
Intermediate Precision (%RSD) 1.8%0.8%≤ 2.0%

Table 3: Sensitivity and Robustness

ParameterTraditional HPLC-UV MethodNovel UHPLC-UV MethodAcceptance Criteria
LOD (µg/mL) 0.50.1Reportable
LOQ (µg/mL) 1.50.3Reportable
Robustness PassedPassedNo significant impact on results

Discussion of Comparative Results

The validation data clearly demonstrates the superior performance of the novel UHPLC-UV method for the analysis of this compound.

Caption: Key performance advantages of the novel UHPLC-UV method.

The most striking advantage is the significantly reduced analysis time of the UHPLC method (~2 minutes) compared to the traditional HPLC method (~10 minutes). This five-fold increase in throughput can lead to substantial time and cost savings in a high-throughput laboratory setting.

Furthermore, the UHPLC method exhibits superior precision, as indicated by the lower %RSD values for both repeatability and intermediate precision. This is a direct result of the enhanced efficiency and resolution provided by the sub-2 µm particle column. The improved accuracy and lower limits of detection and quantitation further underscore the robustness and reliability of the novel method.

Conclusion

The validation of the new UHPLC-UV method for this compound has successfully demonstrated its suitability for the intended purpose. The comparative data presented in this guide provides compelling evidence of its advantages over traditional HPLC-UV methods in terms of speed, sensitivity, and precision. For researchers and drug development professionals seeking to optimize their analytical workflows, the adoption of this novel UHPLC-UV method offers a clear path towards more efficient and reliable data generation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,6-Dimethylphenol (also known as 2,6-Xylenol), tailored for researchers, scientists, and professionals in drug development. Our focus is to deliver actionable, scientifically-grounded information that prioritizes safety and environmental responsibility.

Immediate Safety Considerations: Understanding the Risks

This compound is a toxic and corrosive compound that demands careful handling.[1][2] It is readily absorbed through the skin and can cause severe burns and systemic toxicity.[2][3] Inhalation of its dust or vapors can lead to severe respiratory irritation, and ingestion can be fatal.[4] Furthermore, it is toxic to aquatic life with long-lasting effects, making environmental containment a critical aspect of its disposal.[1][2]

Personal Protective Equipment (PPE)

Before handling this compound in any form, the following minimum PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as butyl rubber or neoprene, are essential. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[3][5]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical safety goggles and a face shield should be worn.[3]

  • Protective Clothing: A fully buttoned lab coat is required. For larger quantities or when splashes are likely, a chemically resistant apron should be worn over the lab coat.[3][6]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][6][7]

Step-by-Step Disposal Protocol

The primary and safest method for the disposal of this compound is through a licensed hazardous waste disposal company, typically involving incineration.[2][8] Do not discharge this compound down the drain or dispose of it with regular laboratory trash.[7]

For Solid this compound Waste:
  • Collection: Carefully transfer the solid waste into a designated, properly labeled, and sealable hazardous waste container. Avoid creating dust during this process.[2]

  • Container Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[5]

For this compound Solutions:
  • Collection: Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Rinsate Collection: Any water or solvent used to rinse contaminated glassware or equipment must also be collected as hazardous waste.[8]

  • Container Integrity: Ensure the waste container is chemically compatible with the solvent used in the solution.

For Contaminated Labware and Debris:
  • Segregation: Pipette tips, centrifuge tubes, gloves, and other disposable materials contaminated with this compound should be collected in a separate, sealable container.[7]

  • Labeling: This container must also be labeled as hazardous waste with the chemical name and associated hazards.

  • Disposal: This contaminated debris will be disposed of through the hazardous waste program.

Waste Segregation and Storage

Proper segregation of this compound waste is crucial to prevent dangerous chemical reactions. Store this compound waste away from the following incompatible materials:

  • Bases[4]

  • Acid chlorides[4][9]

  • Acid anhydrides[4][9]

  • Oxidizing agents[4][9]

  • Steel, brass, copper, and copper alloys[4][9]

The following diagram illustrates the decision-making process for the proper segregation of this compound waste.

Caption: Waste segregation for this compound.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:
  • Small Spills: For small spills of solid this compound, first ensure all sources of ignition are removed.[4] Dampen the spilled material with 60-70% ethanol to prevent dust formation.[4] Carefully transfer the dampened material and any contaminated absorbent paper into a sealed container for disposal as hazardous waste.[4]

  • Large Spills: Evacuate the area immediately and contact your institution's emergency response team.

Personnel Exposure:
  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[1][6] Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.[1][2]

The following workflow outlines the immediate steps to take in an emergency involving this compound.

EmergencyWorkflow Start Emergency Event Spill Spill Occurs Start->Spill Exposure Personnel Exposure Start->Exposure AssessSpill Assess Spill Size Spill->AssessSpill AssessExposure Assess Exposure Type Exposure->AssessExposure SmallSpill Small Spill Procedure AssessSpill->SmallSpill Small LargeSpill Evacuate & Call for Help AssessSpill->LargeSpill Large DampenAndCollect Dampen with Ethanol & Collect SmallSpill->DampenAndCollect SealAndLabel Seal in Waste Container DampenAndCollect->SealAndLabel DecontaminateArea Decontaminate Area SealAndLabel->DecontaminateArea SkinContact Skin Contact AssessExposure->SkinContact EyeContact Eye Contact AssessExposure->EyeContact Inhalation Inhalation AssessExposure->Inhalation Ingestion Ingestion AssessExposure->Ingestion RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing FlushWithWater Flush with Water (15 min) EyeContact->FlushWithWater MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir RinseMouth Rinse Mouth (if conscious) Ingestion->RinseMouth RemoveClothing->FlushWithWater SeekMedicalAttention Seek Immediate Medical Attention FlushWithWater->SeekMedicalAttention MoveToFreshAir->SeekMedicalAttention RinseMouth->SeekMedicalAttention

References

Navigating the Safe Handling of 2,6-Dimethylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 2,6-Dimethylphenol, a key intermediate in the synthesis of various pharmaceuticals and polymers, demands meticulous handling due to its toxicological profile. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of understanding that builds confidence and ensures a secure laboratory environment.

Understanding the Hazard: Why Caution is Critical

This compound (CAS 576-26-1) is a combustible solid that is toxic if swallowed or in contact with the skin, and can cause severe skin burns and eye damage.[1][2] Chronic exposure may lead to liver and kidney damage.[3][4] It is also classified as toxic to aquatic life with long-lasting effects.[2] The primary routes of exposure are inhalation, ingestion, and skin absorption.[3] Due to these hazards, a comprehensive approach to personal protective equipment (PPE) is not just recommended, it is essential.

The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV®) of 1 ppm as an 8-hour time-weighted average (TWA) for dimethylphenol isomers, highlighting the need for stringent control of airborne concentrations.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the recommended PPE for working with this compound.

Body Part Personal Protective Equipment Rationale and Specifications
Respiratory Full-face respirator with appropriate cartridgesRecommended when there is a potential to exceed the occupational exposure limit, or if dust or vapors are generated. Cartridges should be rated for organic vapors and particulates.
Eyes/Face Tightly fitting safety goggles and a face shieldProvides protection against splashes, dust, and vapors. Standard safety glasses are insufficient.
Hands Chemical-resistant glovesDue to the high dermal toxicity, glove selection is critical. While specific breakthrough data for this compound is limited, for chemically similar phenols and aromatic compounds, Butyl rubber and Viton® gloves are often recommended for extended contact. For incidental contact, thicker Nitrile gloves (minimum 8 mil) may be suitable, but should be changed immediately upon contamination. Always inspect gloves for integrity before use.
Body Fire/flame resistant and impervious lab coat or coverallsProtects against skin contact and potential flash fires. Should be worn over personal clothing.
Feet Closed-toe shoesStandard laboratory practice to protect against spills.

dot

Caption: PPE selection workflow for handling this compound.

Operational Plan: From Handling to Disposal

A proactive operational plan is crucial for minimizing risk. This plan should encompass every stage of the chemical's lifecycle in your laboratory.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Avoiding Dust: When handling the solid form, take care to avoid generating dust.[2][5]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[5] The storage area should be secure and accessible only to authorized personnel.[6]

Emergency Procedures

In the event of an exposure, immediate and decisive action is critical.

dot

Caption: Immediate first aid for this compound exposure.

Spill Management

A prepared response to a spill is essential to prevent a minor incident from escalating.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Remove all sources of ignition.[3]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE as outlined in the table above, including a full-face respirator.

  • Contain the Spill: For solid spills, gently cover with an absorbent material. Dampen the spilled solid with 60-70% ethanol to prevent dust from becoming airborne.[3]

  • Collect the Material: Carefully scoop the dampened material and absorbent into a labeled, sealable waste container.[3]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[3]

  • Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed container and disposed of as hazardous waste.[3]

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All this compound waste, including unused product, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed, and compatible containers.

  • Contaminated PPE: Used and contaminated PPE should be disposed of as hazardous waste. Do not attempt to launder contaminated clothing.

  • Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed and reputable waste disposal company, in accordance with all local, state, and federal regulations.[1][2]

By adhering to these detailed procedures and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.